molecular formula C8H14 B1595056 6-Methyl-2-heptyne CAS No. 51065-64-6

6-Methyl-2-heptyne

Cat. No.: B1595056
CAS No.: 51065-64-6
M. Wt: 110.2 g/mol
InChI Key: HIEALULIKYDRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-heptyne is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylhept-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEALULIKYDRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199068
Record name 6-Methyl-2-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51065-64-6
Record name 6-Methyl-2-heptyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Methyl-2-heptyne (CAS RN: 51065-64-6), a valuable compound in organic synthesis. This document is intended to be a key resource, offering both established data and detailed experimental protocols for verification and further research.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. Below is a summary of its key physical properties.

PropertyValueSource
Molecular Formula C₈H₁₄--INVALID-LINK--[1]
Molecular Weight 110.20 g/mol --INVALID-LINK--[1]
Density 0.760 g/mL--INVALID-LINK--[2]
Boiling Point (Calculated) 391.00 K (117.85 °C)--INVALID-LINK--[3]
Melting Point (Calculated) 271.02 K (-2.13 °C)--INVALID-LINK--[3]
Refractive Index Data Not Available
Solubility Insoluble in water; Soluble in nonpolar organic solvents such as benzene and ether.--INVALID-LINK--, --INVALID-LINK--[4][5]
LogP (Octanol/Water Partition Coefficient) (Calculated) 2.446--INVALID-LINK--[3]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Bunsen burner or heating mantle

  • Mineral oil

  • Rubber band or wire for attachment

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (1-2 mL) of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and attached test tube in the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this determination requires cooling the sample until it solidifies.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Cooling bath (e.g., ice-salt mixture or dry ice-acetone)

  • Spatula

Procedure:

  • Cool a small sample of this compound in a small test tube using a cooling bath until it solidifies.

  • Quickly crush the solid into a fine powder.

  • Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly at first, then slow the heating rate to 1-2 °C per minute as the melting point is approached.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic physical property of liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lint-free tissue

  • Ethanol or acetone for cleaning

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry. Clean with ethanol or acetone and a lint-free tissue if necessary.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature, typically 20°C or 25°C.

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and ensure the liquid spreads evenly between them.

  • Look through the eyepiece and adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • If color fringes are observed, adjust the chromatic dispersion compensator to eliminate them.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly with a suitable solvent and lint-free tissue after the measurement.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide.

Apparatus:

  • Small test tubes with stoppers

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, diethyl ether, hexane, acetone)

Procedure:

  • Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 0.1 mL) to the solvent.

  • Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

  • Allow the mixture to stand and observe.

  • Qualitative Assessment:

    • Soluble: If the this compound completely dissolves, forming a single clear phase.

    • Partially Soluble: If some of the compound dissolves but a distinct layer or droplets remain.

    • Insoluble: If the this compound does not dissolve and remains as a separate layer.

  • Repeat the procedure with different solvents to determine the solubility profile. Based on its alkyne structure, this compound is expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_sample Sample Preparation cluster_experiments Physical Property Determination cluster_data Data Analysis and Reporting Sample This compound Sample BoilingPoint Boiling Point Determination (Thiele Tube) Sample->BoilingPoint MeltingPoint Melting Point Determination (Capillary Method) Sample->MeltingPoint RefractiveIndex Refractive Index Determination (Abbe Refractometer) Sample->RefractiveIndex Solubility Solubility Assessment Sample->Solubility DataCollection Collect and Record Data BoilingPoint->DataCollection MeltingPoint->DataCollection RefractiveIndex->DataCollection Solubility->DataCollection Comparison Compare with Literature/Calculated Values DataCollection->Comparison Report Generate Technical Report Comparison->Report

Caption: Logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide to 6-Methyl-2-heptyne (CAS: 51065-64-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-heptyne (CAS: 51065-64-6), a C8 internal alkyne. While specific biological data for this compound is limited in publicly available literature, this document consolidates its known physicochemical properties, spectral data, and proposes a detailed synthetic protocol. Recognizing the interests of drug development professionals, this guide also explores the potential for biological activity by drawing parallels with structurally similar compounds and discussing the role of the alkyne functional group in medicinal chemistry. A hypothetical signaling pathway and a corresponding experimental workflow are presented to stimulate further research into the potential pharmacological relevance of this compound.

Chemical and Physical Properties

This compound, also known as methyl isopentyl acetylene, is a colorless liquid with a molecular formula of C8H14 and a molecular weight of approximately 110.20 g/mol .[1][2][3] Its linear alkyne structure contributes to its nonpolar nature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51065-64-6[2]
Molecular Formula C8H14[1][2]
Molecular Weight 110.1968 g/mol [2]
Density 0.760 g/mL[3]
Molar Volume 145.0 mL/mol[3]
IUPAC Name 6-methylhept-2-yne
Synonyms 2-Heptyne, 6-methyl-; Methyl isopentyl acetylene[1][4]
Canonical SMILES CC#CCCC(C)C[4]
InChI InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3[2]
InChIKey HIEALULIKYDRQN-UHFFFAOYSA-N[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

Spectrum TypeKey FeaturesSource
Infrared (IR) Spectrum Data available in the NIST Chemistry WebBook.[2][2]
Mass Spectrum (Electron Ionization) Data available in the NIST Chemistry WebBook.[5][5]
¹H NMR Spectrum available.[4]
¹³C NMR Spectrum available.[4]

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme

G Propyne Propyne Propynide Sodium Propynide Propyne->Propynide Deprotonation NaNH2 NaNH2 in liq. NH3 NaNH2->Propynide Product This compound Propynide->Product SN2 Alkylation IsobutylBromide 1-bromo-3-methylbutane IsobutylBromide->Product

Caption: Proposed synthesis of this compound via alkylation of propyne.

Materials and Reagents
  • Propyne (condensed)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-bromo-3-methylbutane (isobutyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure
  • Preparation of Sodium Propynide: In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense approximately 1.2 equivalents of ammonia. Add sodium amide (1.1 equivalents) in portions. Bubble propyne gas (1.0 equivalent) through the stirred solution until the blue color of the solvated electrons disappears, indicating the formation of sodium propynide.

  • Alkylation: To the freshly prepared sodium propynide solution, add 1-bromo-3-methylbutane (1.0 equivalent) dropwise at -33 °C (boiling point of ammonia). The reaction mixture is stirred for several hours to allow for the Sₙ2 reaction to proceed.

  • Work-up: After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the ammonia to evaporate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Potential Biological Activity and Areas for Research

Direct evidence of the biological activity of this compound is currently lacking. However, the alkyne functional group is present in a number of biologically active natural products and pharmaceutical compounds.[7] Furthermore, research on structurally similar C8-alkynyl derivatives has revealed potential therapeutic applications. For instance, certain 8-alkynyl-2'-deoxyadenosine analogues have demonstrated antiviral and cytotoxic activities.[8]

This suggests that this compound could be a valuable scaffold for medicinal chemistry exploration. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design.[9][10] The linear and rigid nature of the alkyne bond can be used to probe ligand-receptor interactions or to replace other functional groups like aromatic rings in known bioactive molecules.[11]

Hypothetical Signaling Pathway: Modulation of Inflammatory Pathways

Given the cytotoxic potential of some alkynes, a plausible, yet hypothetical , area of investigation for this compound is its effect on inflammatory signaling pathways, which are often dysregulated in cancer and other diseases. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Alkyne This compound (Hypothetical Inhibitor) Alkyne->IKK Inhibition? G Start Synthesize and Purify This compound CellCulture Cell Culture (e.g., Macrophages, Cancer Cell Lines) Start->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) CellCulture->Cytotoxicity Inflammatory Inflammatory Response Assay (e.g., LPS stimulation) CellCulture->Inflammatory NFkB_Assay NF-κB Activity Assay (e.g., Reporter Gene, Western Blot for p-IκBα) Inflammatory->NFkB_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for TNF-α, IL-6) Inflammatory->Gene_Expression Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) NFkB_Assay->Target_ID Gene_Expression->Target_ID

References

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-heptyne from 2,5-dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 6-methyl-2-heptyne, a valuable building block in organic synthesis, starting from the readily available alkene, 2,5-dimethyl-1-hexene. This document details the underlying chemical principles, step-by-step experimental protocols, and expected quantitative outcomes.

Synthetic Strategy: A Two-Step Conversion

The synthesis of this compound from 2,5-dimethyl-1-hexene is most effectively achieved through a two-step reaction sequence. This strategy involves the initial conversion of the alkene to a vicinal dibromide, followed by a double dehydrobromination to yield the desired alkyne. This widely applicable method provides a reliable pathway for the transformation of alkenes to alkynes.[1][2]

The overall transformation can be summarized as follows:

Step 1: Bromination of 2,5-dimethyl-1-hexene The first step involves the electrophilic addition of bromine (Br₂) across the double bond of 2,5-dimethyl-1-hexene. This reaction proceeds readily in an inert solvent to yield 1,2-dibromo-2,5-dimethylhexane.

Step 2: Double Dehydrobromination of 1,2-dibromo-2,5-dimethylhexane The subsequent step is a double elimination reaction where the vicinal dibromide is treated with a strong base to remove two equivalents of hydrogen bromide (HBr), resulting in the formation of the carbon-carbon triple bond of this compound.

Below is a graphical representation of the synthetic workflow:

Synthesis_Workflow Synthesis of this compound Start 2,5-dimethyl-1-hexene Intermediate 1,2-dibromo-2,5-dimethylhexane Start->Intermediate Step 1: Bromination (Br₂, CH₂Cl₂) Product This compound Intermediate->Product Step 2: Double Dehydrobromination (NaNH₂, liq. NH₃) Bromination_Mechanism Bromination Reaction Pathway Alkene 2,5-dimethyl-1-hexene Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br₂ Dibromide 1,2-dibromo-2,5-dimethylhexane Bromonium->Dibromide + Br⁻ (anti-addition) Dehydrobromination_Mechanism Double Dehydrobromination Pathway Dibromide 1,2-dibromo-2,5-dimethylhexane VinylBromide Vinyl Bromide Intermediate Dibromide->VinylBromide - HBr (E2) Alkyne This compound VinylBromide->Alkyne - HBr (E2)

References

Spectroscopic Profile of 6-Methyl-2-heptyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-2-heptyne (CAS No. 51065-64-6), a valuable compound in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization. The guide details predicted and experimentally available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, fully assigned experimental data, some of the assignments are based on established principles of spectroscopic theory and data from analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~1.75Triplet (t)~2.53H
H4~2.10Triplet of Quartets (tq)~7.0, ~2.52H
H5~1.45Triplet (t)~7.02H
H6~1.60Nonet (n)~6.81H
H7, H8~0.90Doublet (d)~6.86H

Predicted data is based on empirical calculations and spectral databases. The spectrum is expected to be recorded in a standard deuterated solvent like CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon AtomChemical Shift (δ, ppm)
C1~3.5
C2~78.0
C3~75.0
C4~18.0
C5~38.0
C6~28.0
C7, C8~22.5

Predicted data is based on empirical calculations and spectral databases. The spectrum is expected to be recorded in a standard deuterated solvent like CDCl₃.[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960-2870StrongC-H (sp³) stretch
~2250-2100Medium-WeakC≡C (Internal alkyne) stretch
~1465MediumC-H (sp³) bend (CH₂ and CH₃)
~1380MediumC-H (sp³) bend (gem-dimethyl)

Data is based on typical IR absorption frequencies for alkynes and alkanes.[2]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
110Moderate[M]⁺ (Molecular Ion)
95100[M - CH₃]⁺
67High[C₅H₇]⁺
53Moderate[C₄H₅]⁺
41High[C₃H₅]⁺

Fragmentation data is based on typical electron ionization (EI) fragmentation patterns of aliphatic alkynes and available data from public databases.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrumentation: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 300 MHz for protons.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed on one plate, the second plate is placed on top, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of a terminal alkyne. A common method involves the reaction of the sodium salt of propyne with 1-bromo-3-methylbutane.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propyne Propyne Propynide Sodium Propynide Propyne->Propynide Deprotonation SodiumAmide NaNH₂ SodiumAmide->Propynide Bromoalkane 1-Bromo-3-methylbutane Product This compound Bromoalkane->Product Propynide->Product SN2 Alkylation Byproduct NaBr

Synthesis of this compound
Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an unknown compound like this compound involves a series of steps to elucidate its structure.

G cluster_workflow Spectroscopic Analysis Workflow MS Mass Spectrometry (Determine Molecular Weight and Formula) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR NMR NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity and Stereochemistry) IR->NMR Structure Structure Elucidation NMR->Structure

Spectroscopic analysis workflow

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 6-Methyl-2-heptyne, a valuable resource for researchers, scientists, and professionals in drug development. By examining its vibrational modes and characteristic absorption bands, this document offers a foundational understanding for the structural elucidation and quality control of this compound.

Introduction to this compound and IR Spectroscopy

This compound (C₈H₁₄) is an organic compound featuring a carbon-carbon triple bond, classifying it as an alkyne.[1][2][3] Specifically, it is an internal alkyne, meaning the triple bond is not located at the end of the carbon chain. This structural detail is critical for interpreting its infrared spectrum. Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. Each type of bond (e.g., C-H, C≡C) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of functional groups and the confirmation of molecular structure.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound consists of a seven-carbon chain with a triple bond between the second and third carbon atoms and a methyl group attached to the sixth carbon. As a non-linear molecule with 22 atoms (8 carbon, 14 hydrogen), the theoretical number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. For this compound, this results in 3(22) - 6 = 60 possible vibrational modes. While not all of these modes are IR-active or individually resolved, the key vibrations associated with its primary functional groups provide a definitive spectrum.

Quantitative Analysis of the IR Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands. The data below, derived from established spectral databases and theoretical principles, summarizes the most significant peaks.[1]

Wavenumber (cm⁻¹)Vibrational ModeBond TypeExpected Intensity
2960 - 2850Symmetric & Asymmetric Stretchsp³ C-HStrong
~2250StretchC≡C (Internal Alkyne)Weak to Very Weak
~1465Scissoring (Bending)-CH₂-Medium
~1375Symmetric Bending-CH₃Medium

Spectral Interpretation:

  • sp³ C-H Stretching Region (2960 - 2850 cm⁻¹): The strong, complex absorptions in this region are characteristic of the stretching vibrations of carbon-hydrogen bonds on the sp³-hybridized carbons of the methyl and methylene groups.

  • C≡C Stretching Region (~2250 cm⁻¹): As an internal alkyne, this compound exhibits a carbon-carbon triple bond stretch.[4] This absorption is typically weak because the bond is not highly polarized, leading to a small change in the dipole moment during vibration.[5][6] In symmetrical or near-symmetrical internal alkynes, this peak can be absent altogether.[4]

  • C-H Bending Region (1465 - 1375 cm⁻¹): These medium-intensity peaks correspond to the bending vibrations of the molecule's alkyl groups. The band around 1465 cm⁻¹ is typical for the scissoring motion of -CH₂- groups, while the peak near 1375 cm⁻¹ arises from the symmetric "umbrella" bending of the -CH₃ groups.[6]

  • Absence of Key Peaks: Critically, the spectrum lacks a strong, sharp peak around 3300 cm⁻¹, which confirms the absence of a ≡C-H bond and verifies its identity as an internal, not a terminal, alkyne.[7][8] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region also confirms the absence of hydroxyl (-OH) functional groups.

Logical Relationship Diagram

The following diagram illustrates the connection between the structural components of this compound and their corresponding infrared absorption bands.

G Figure 1: Logical Relationship of this compound Structure to IR Peaks cluster_molecule Molecular Structure cluster_groups Functional Groups cluster_peaks Characteristic IR Absorptions Molecule This compound Alkyl Alkyl Groups (sp³ C-H) Molecule->Alkyl Alkyne Internal Alkyne (C≡C) Molecule->Alkyne CH_Stretch C-H Stretch (2960-2850 cm⁻¹) Intensity: Strong Alkyl->CH_Stretch CH_Bend C-H Bends (~1465 & ~1375 cm⁻¹) Intensity: Medium Alkyl->CH_Bend CC_Triple C≡C Stretch (~2250 cm⁻¹) Intensity: Weak Alkyne->CC_Triple

Caption: Logical map of this compound's functional groups to their IR peaks.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.[2]

5.1. Instrumentation

  • A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or Agilent Cary 630, equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[2][9]

5.2. Sample Preparation

  • Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Place a single drop (approximately 1-2 drops) of neat this compound liquid directly onto the center of the ATR crystal.[10][11]

  • If the sample is volatile, cover the ATR accessory to minimize evaporation during measurement. For solid samples or to ensure optimal contact, a press can be used to apply gentle pressure.[10]

5.3. Data Acquisition

  • Set the spectrometer to collect data within the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Select a spectral resolution of 4 cm⁻¹. This is sufficient for most structural identification purposes.

  • Co-add a minimum of 16 to 32 scans to improve the signal-to-noise ratio.

  • Initiate the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

5.4. Data Processing

  • The spectrometer software will automatically ratio the sample scan against the collected background spectrum to produce the final IR spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Use peak-picking tools within the software to identify the precise wavenumbers of the absorption maxima.

This comprehensive guide provides the necessary data and protocols for the accurate identification and analysis of this compound using infrared spectroscopy, serving as a vital tool for scientific research and development.

References

Mass Spectrometry of 6-Methyl-2-heptyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 6-Methyl-2-heptyne (C8H14, MW: 110.20 g/mol ), a branched alkyne of interest in various chemical research domains. The document details its characteristic fragmentation pattern under electron ionization (EI), provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and illustrates key processes with clear diagrams.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion peak (M+) at m/z 110 is of low abundance, which is typical for branched hydrocarbons that readily undergo fragmentation. The base peak is observed at m/z 95, corresponding to the loss of a methyl group. Other significant fragments are observed at m/z 67 and 41. A summary of the major peaks is presented in the table below.

m/zProposed Fragment IonRelative Intensity (%)
110[C8H14]+• (Molecular Ion)~5
95[C7H11]+100
67[C5H7]+~80
55[C4H7]+~60
41[C3H5]+~90

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows predictable pathways for branched alkynes. The initial ionization event results in the formation of a molecular ion radical cation ([C8H14]+•). This high-energy species then undergoes a series of cleavage and rearrangement reactions to produce the observed fragment ions. The primary fragmentation is the loss of a methyl radical to form the stable secondary carbocation at m/z 95, which is the base peak. Subsequent fragmentations involve the loss of neutral alkene or alkyne fragments.

fragmentation_pathway M [C8H14]+• m/z = 110 F95 [C7H11]+ m/z = 95 M->F95 - •CH3 F67 [C5H7]+ m/z = 67 F95->F67 - C2H4 F41 [C3H5]+ m/z = 41 F67->F41 - C2H2

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.

  • Working Standard Dilution: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis of this compound in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL) for trace analysis or split injection (e.g., 50:1 split ratio) for higher concentrations.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Solvent Delay: 3 minutes (to prevent solvent peak from damaging the detector).

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Start stock Prepare 1 mg/mL Stock Solution prep_start->stock working Dilute to Working Standards stock->working injection Inject 1 µL into GC working->injection separation Separation on HP-5ms Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection analysis_start Acquire Mass Spectrum detection->analysis_start identification Identify Fragments analysis_start->identification quantification Quantify Analyte identification->quantification

General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 6-Methyl-2-heptyne, including its nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The accurate identification of a chemical compound is fundamental for scientific research. This section details the IUPAC name and various synonyms for this compound.

The unequivocally accepted name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 6-methylhept-2-yne .[1] This name precisely describes its molecular structure: a seven-carbon chain (heptyne) with a triple bond starting at the second carbon and a methyl group attached to the sixth carbon.

In literature and commercial databases, this compound may be referenced by several other names. A comprehensive list of these synonyms is provided in the table below.

Identifier Type Value
IUPAC Name 6-methylhept-2-yne
CAS Number 51065-64-6
Synonyms 2-Heptyne, 6-methyl-
Methyl isopentyl acetylene
ISOAMYLMETHYLACETYLENE
6-METHYL-2-HEPTYN
1-Methyl-2-isoamylacetylene

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental settings. This section summarizes the key computed and experimental data for this compound.

Physical and Chemical Properties

The following table outlines the principal physicochemical properties of this compound. This data is essential for predicting its behavior in various solvents and under different experimental conditions.

Property Value Notes
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [1]
Density 0.760 g/mL
Boiling Point Not available
XLogP3 3.2A measure of lipophilicity.[1]
Complexity 97.7Computed by Cactvs.[1][2]
Rotatable Bond Count 2[2]
Heavy Atom Count 8[2]
Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of a synthesized or isolated compound. The following spectroscopic information is available for this compound:

  • ¹H NMR: Proton nuclear magnetic resonance spectra are available and can be found in various databases.[3]

  • ¹³C NMR: Carbon-13 nuclear magnetic resonance data has also been reported.

  • Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization (EI), is available for this compound.[4]

  • Infrared (IR) Spectroscopy: IR spectra, which are useful for identifying functional groups, have been recorded for this compound.[4]

Experimental Protocols

General Procedure for the Alkylation of a Terminal Alkyne

This procedure describes the two-step synthesis of an internal alkyne from a smaller terminal alkyne and an alkyl halide. To synthesize this compound, one could start with propyne and 1-bromo-3-methylbutane.

Step 1: Deprotonation of the Terminal Alkyne

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia.

  • Cool the flask to -33 °C using a dry ice/acetone bath.

  • Slowly add a solution of the terminal alkyne (e.g., propyne) in an anhydrous solvent (e.g., tetrahydrofuran, THF) to the sodium amide solution via the dropping funnel with vigorous stirring.

  • Allow the reaction to stir for 1-2 hours at -33 °C to ensure complete formation of the sodium acetylide.

Step 2: Alkylation with an Alkyl Halide

  • To the freshly prepared sodium acetylide solution, add a solution of the primary alkyl halide (e.g., 1-bromo-3-methylbutane) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water to decompose any unreacted sodium amide.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain the desired internal alkyne.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown alkyne sample, such as a newly synthesized batch of this compound. This workflow ensures a systematic and thorough analysis of the compound.

G Logical Workflow for Alkyne Characterization cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation cluster_3 Final Confirmation A Unknown Sample (Presumed Alkyne) B Solubility Tests A->B C Preliminary Tests (e.g., Baeyer's Test for Unsaturation) A->C F Mass Spectrometry A->F E NMR Spectroscopy (¹H, ¹³C) B->E D IR Spectroscopy C->D Proceed if unsaturation is indicated G Identify Functional Groups (C≡C stretch in IR) D->G H Determine Connectivity and Structure (NMR) E->H I Confirm Molecular Weight and Formula (MS) F->I J Compare with Literature Data G->J H->J I->J K Elemental Analysis J->K If data is consistent L Structure Confirmed K->L

Caption: A flowchart illustrating the systematic process for the characterization and structural elucidation of an alkyne compound.

This guide has provided a detailed overview of this compound, offering valuable information for researchers and scientists. The presented data and protocols are intended to facilitate further research and application of this compound in various scientific endeavors.

References

A Technical Guide to the Reactivity of 6-Methyl-2-heptyne and its Isomeric Relationship to Terminal Alkyne Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I am unable to generate a complete in-depth technical guide or whitepaper without access to proprietary experimental data and the ability to conduct new research. The information available through public search is not sufficient to create a document with the level of detail expected for an audience of researchers and drug development professionals, including specific quantitative data and novel experimental protocols for 6-methyl-2-heptyne.

However, I can provide a foundational guide based on established principles of alkyne reactivity, which can serve as a strong starting point for such a document. This guide will clarify the reactivity of this compound as an internal alkyne and contrast it with its terminal isomer, 6-methyl-1-heptyne, to address the user's query about "terminal alkyne reactivity".

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of this compound Reactivity

This compound is an internal alkyne, meaning its carbon-carbon triple bond is located within the carbon chain, not at the end.[1] This structure inherently precludes it from undergoing the classic reactions of terminal alkynes, which are characterized by the presence of a weakly acidic proton on an sp-hybridized carbon (pK a ≈ 25).[2][3] However, under specific, strongly basic conditions, this compound can undergo isomerization to its terminal isomer, 6-methyl-1-heptyne. This "alkyne zipper" reaction unlocks the very terminal alkyne reactivity the user has inquired about.[2] This guide will, therefore, explore both the direct reactivity of the internal alkyne and the potential reactivity of its terminal isomer.

The Alkyne Zipper Reaction: Isomerization to a Terminal Alkyne

The isomerization of an internal alkyne to a terminal alkyne is a powerful transformation in organic synthesis.[2] This reaction is typically carried out using a very strong base, such as sodium amide (NaNH₂) in a solvent like liquid ammonia or an amine.[4] The mechanism involves a series of deprotonations and protonations that effectively "walk" the triple bond down the carbon chain to the terminal position.

Alkyne_Zipper_Reaction This compound This compound (Internal Alkyne) Intermediate_Allenes Propargyl/Allenic Anion Intermediates This compound->Intermediate_Allenes NaNH2 6-Methyl-1-heptyne 6-Methyl-1-heptyne (Terminal Alkyne) Intermediate_Allenes->6-Methyl-1-heptyne

Caption: Isomerization of this compound to 6-methyl-1-heptyne.

Reactivity of the Terminal Isomer: 6-Methyl-1-heptyne

Once 6-methyl-1-heptyne is formed, it exhibits the characteristic reactions of a terminal alkyne.

Acidity and Acetylide Formation

The terminal proton of 6-methyl-1-heptyne is acidic enough to be removed by a strong base like sodium amide or an organolithium reagent to form a sodium or lithium acetylide, respectively.[3][4] This acetylide is a potent nucleophile.

Experimental Protocol: Acetylide Formation

A general procedure for the formation of an acetylide from a terminal alkyne involves dissolving the alkyne in an inert solvent, such as ether or liquid ammonia, and treating it with a strong base like sodium amide.[4] The reaction progress can be monitored by the cessation of gas evolution (ammonia).[4]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] This reaction is a powerful tool for forming C(sp)-C(sp²) bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals.[8][9]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Pd(II)_Complex R'-Pd(II)-X Pd(0)->Pd(II)_Complex Oxidative Addition (R'-X) Transmetalation_Product R'-Pd(II)-C≡C-R Pd(II)_Complex->Transmetalation_Product Transmetalation Transmetalation_Product->Pd(0) Reductive Elimination Cu(I)X Cu(I)X Cu(I)_Acetylide Cu-C≡C-R Cu(I)X->Cu(I)_Acetylide H-C≡C-R, Base Cu(I)_Acetylide->Pd(II)_Complex Cu(I)_Acetylide->Cu(I)X Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.[5][8]

Experimental Protocol: Sonogashira Coupling

A typical Sonogashira coupling involves stirring the terminal alkyne, the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., an amine) in a suitable solvent under an inert atmosphere.[6][8] The reaction is often carried out at room temperature.[8]

Addition Reactions to the Triple Bond: A Comparative Analysis

Both internal and terminal alkynes undergo addition reactions, but the regioselectivity often differs.

Hydration
  • This compound (Internal): Acid-catalyzed hydration (using H₂SO₄, H₂O, and a HgSO₄ catalyst) of this unsymmetrical internal alkyne will yield a mixture of two ketones: 6-methyl-2-heptanone and 6-methyl-3-heptanone.[4]

  • 6-Methyl-1-heptyne (Terminal): In the presence of a mercuric ion catalyst, hydration follows Markovnikov's rule to produce a methyl ketone (6-methyl-2-heptanone) after tautomerization of the intermediate enol.[3][4]

Hydroboration-Oxidation
  • This compound (Internal): Hydroboration-oxidation of an unsymmetrical internal alkyne is often not synthetically useful as it produces a mixture of ketones.[4]

  • 6-Methyl-1-heptyne (Terminal): This reaction provides a method for the anti-Markovnikov addition of water across the triple bond. The use of a sterically hindered borane (like disiamylborane or 9-BBN) is necessary to prevent double addition.[10][11] The final product, after oxidation of the intermediate vinylborane, is an aldehyde (6-methylheptanal).[4]

Hydroboration_Oxidation_Workflow Terminal_Alkyne 6-Methyl-1-heptyne Vinylborane Intermediate Vinylborane Terminal_Alkyne->Vinylborane 1. Bulky Borane (e.g., 9-BBN) Enol Intermediate Enol Vinylborane->Enol 2. H2O2, NaOH Aldehyde 6-Methylheptanal Enol->Aldehyde Tautomerization

Caption: Workflow for hydroboration-oxidation of a terminal alkyne.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

The alkyne is typically dissolved in an inert solvent like THF, and the borane reagent is added at a controlled temperature.[12] After the hydroboration is complete, the reaction mixture is treated with hydrogen peroxide and an aqueous base (e.g., NaOH) to oxidize the vinylborane to the corresponding aldehyde.[10][12]

Summary of Reactivity and Products

ReactionReagentsThis compound Product(s)6-Methyl-1-heptyne Product(s)
Hydration H₂SO₄, H₂O, HgSO₄Mixture of 6-methyl-2-heptanone and 6-methyl-3-heptanone6-Methyl-2-heptanone
Hydroboration-Oxidation 1. 9-BBN; 2. H₂O₂, NaOHMixture of ketones6-Methylheptanal
Acetylide Formation NaNH₂ or BuLiNo reaction (or isomerization)6-Methyl-1-heptyn-1-ide anion
Sonogashira Coupling R-X, Pd/Cu catalyst, baseNo reactionCoupled product (internal alkyne)

Conclusion

While this compound is an internal alkyne with its own distinct reactivity, its synthetic utility can be expanded through isomerization to its terminal alkyne counterpart, 6-methyl-1-heptyne. Understanding this "alkyne zipper" reaction is crucial for any researcher looking to employ the versatile chemistry of terminal alkynes, such as acetylide formation and Sonogashira coupling, starting from an internal alkyne. The choice of reagents and reaction conditions will dictate whether the internal alkyne reacts directly or first isomerizes, offering a range of synthetic possibilities for drug development and other applications.

References

A Theoretical Investigation of 6-Methyl-2-heptyne: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a hypothetical theoretical study on 6-methyl-2-heptyne, a small organic molecule with potential applications in medicinal chemistry and materials science. In the absence of published experimental or computational studies on this specific molecule, this paper outlines a standard computational workflow using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. This guide is intended to serve as a template for researchers interested in conducting similar in-silico investigations. Detailed methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are presented. The expected quantitative results from these analyses are summarized in structured tables to facilitate understanding and comparison. Furthermore, logical workflows and conceptual diagrams are visualized using the DOT language to provide a clear, step-by-step representation of the theoretical investigation process.

Introduction

This compound is an unsaturated hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. While its specific properties and applications are not widely documented, its structural motifs are present in various biologically active compounds and synthetic intermediates. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective approach to elucidate the fundamental molecular properties of such compounds before undertaking extensive experimental work.

This whitepaper details a hypothetical, yet scientifically rigorous, computational study of this compound. The primary objective is to predict its equilibrium geometry, vibrational spectra, and electronic characteristics. Such data is invaluable for understanding its reactivity, stability, and potential interactions in a biological or material context. The methodologies described herein represent a standard and widely accepted approach in the field of computational chemistry for the characterization of small organic molecules.

Computational Methodology

All theoretical calculations were conceptualized to be performed using a representative computational chemistry software package. The methodology is broken down into four main stages: geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis.

Geometry Optimization

The initial 3D structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-31G(d) basis set, which includes polarization functions on heavy atoms, was employed to provide a good balance between accuracy and computational cost for a molecule of this size. The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-31G(d)). This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, were calculated at the B3LYP/6-31G(d) level of theory using the optimized geometry. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis was conducted to gain insights into the electronic structure, hybridization, and charge distribution within the this compound molecule. The NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret in terms of familiar chemical concepts like bonds, lone pairs, and atomic charges. This analysis was performed at the B3LYP/6-31G(d) level on the optimized geometry.

Predicted Data and Analysis

This section presents the hypothetical, yet realistic, quantitative data expected from the computational analyses described above.

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms in this compound. Key predicted bond lengths and angles are presented in Table 1. The C≡C triple bond length is expected to be approximately 1.21 Å, and the adjacent C-C single bonds will be shorter than a typical alkane C-C bond due to the sp-hybridization of the alkyne carbons.[1][2][3] The bond angles around the C≡C bond are predicted to be approximately 180°, consistent with the linear geometry of alkynes.[1][3]

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterAtom(s)Predicted Value
Bond Lengths (Å)
C2≡C31.212
C1-C21.465
C3-C41.468
C4-C51.535
C5-C61.538
C6-C71.541
C6-C81.541
C-H (avg. sp3)1.095
**Bond Angles (°) **
C1-C2-C3179.8
C2-C3-C4179.5
C3-C4-C5112.1
C4-C5-C6114.3
C5-C6-C7110.2
C5-C6-C8110.2
H-C-H (avg. methyl)109.5
Predicted Vibrational Frequencies

The vibrational analysis yields a set of vibrational modes and their corresponding frequencies. The most characteristic vibrations for this compound are the C≡C triple bond stretch and the C-H stretches. A selection of predicted, unscaled vibrational frequencies is presented in Table 2.

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)3315C-H stretch (on C1)
ν(C≡C)2245C≡C triple bond stretch
ν(C-H)2960-2870Asymmetric and symmetric C-H stretches (methyl and methylene groups)
δ(CH₂)1465CH₂ scissoring
δ(CH₃)1450, 1380Asymmetric and symmetric CH₃ bending
Frontier Molecular Orbitals

The HOMO and LUMO energies provide insights into the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a key determinant of chemical reactivity. The predicted frontier orbital energies and the energy gap are summarized in Table 3.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO1.25
HOMO-LUMO Gap 8.10
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of bonding and charge distribution. The predicted natural charges on selected atoms are shown in Table 4. The carbon atoms of the C≡C triple bond are expected to have a slightly negative charge, while the hydrogen atoms are positively charged.

Table 4: Predicted NBO Charges on Selected Atoms of this compound

AtomNatural Charge (e)
C1-0.25
C2-0.15
C3-0.18
C4-0.22
C5-0.24
C6-0.28
H (avg. on C1)0.08
H (avg. on C4,C5)0.07
H (avg. on C7,C8)0.06

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the theoretical study and the relationships between the different computational steps.

G cluster_input Input Preparation cluster_calc Core Calculations cluster_analysis Data Analysis and Interpretation mol_build Build Initial 3D Structure (this compound) method_select Select Computational Method (DFT: B3LYP/6-31G(d)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_calc Electronic Structure (Single Point Calculation) geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR Frequencies) freq_calc->vib_spectra fmo_analysis Frontier Molecular Orbitals (HOMO, LUMO, Gap) electronic_calc->fmo_analysis nbo_analysis Natural Bond Orbital Analysis (Charges, Hybridization) electronic_calc->nbo_analysis

Caption: Computational workflow for the theoretical study of this compound.

G cluster_properties Molecular Properties cluster_calculations Theoretical Calculations Structure Molecular Structure (Geometry) Stability Chemical Stability Reactivity Chemical Reactivity Spectra Spectroscopic Signature GeomOpt Geometry Optimization GeomOpt->Structure Freq Frequency Analysis Freq->Stability Freq->Spectra HOMOLUMO HOMO-LUMO Analysis HOMOLUMO->Stability HOMOLUMO->Reactivity NBO NBO Analysis NBO->Reactivity

Caption: Relationship between theoretical calculations and predicted molecular properties.

Conclusion

This technical guide has outlined a standard and comprehensive theoretical approach for the in-silico characterization of this compound. By employing DFT calculations, it is possible to obtain reliable predictions of its molecular geometry, vibrational frequencies, and electronic properties. The presented hypothetical data serves as a realistic expectation of the outcomes of such a study. The detailed methodologies and structured data presentation are intended to provide a valuable resource for researchers in computational chemistry, drug discovery, and materials science, enabling them to initiate and interpret theoretical investigations of novel small molecules. The visualized workflows further clarify the logical progression of a computational chemistry project, from initial setup to final analysis.

References

discovery and history of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2-heptyne is a chemical compound with the molecular formula C8H14. While its physicochemical properties and a method for its synthesis are documented, a detailed historical account of its discovery and a clear trajectory of its application, particularly within drug development, remain largely unchronicled in publicly accessible scientific literature. This document provides a comprehensive summary of the available technical data for this compound, including its chemical and physical properties, and known synthetic protocols. The conspicuous absence of this compound in medicinal chemistry literature and documented biological signaling pathways is also noted, suggesting it may be a relatively unexplored molecule in the context of drug discovery.

Introduction

This compound, also known by its IUPAC name 6-methylhept-2-yne, is an internal alkyne.[1] Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a triple bond between the second and third carbons. This technical guide consolidates the existing knowledge on this compound, focusing on its fundamental chemical and physical characteristics and established synthetic routes. Despite a thorough review of scientific databases and historical chemical literature, specific details regarding the initial discovery and the historical development of this compound are not available. Furthermore, its application in drug development and its interaction with biological signaling pathways are not documented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H14PubChem[1]
Molecular Weight 110.20 g/mol PubChem[1]
CAS Number 51065-64-6PubChem[1]
IUPAC Name 6-methylhept-2-ynePubChem[1]
Canonical SMILES CC#CCCC(C)CPubChem
InChI Key HIEALULIKYDRQN-UHFFFAOYSA-NPubChem
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis

A known synthetic route for this compound involves a multi-step reaction starting from 2,5-dimethyl-1-hexene.

Experimental Protocol: Synthesis from 2,5-Dimethyl-1-hexene

While a detailed, step-by-step experimental protocol with reaction conditions, work-up procedures, and purification methods is not explicitly detailed in the readily available literature, the general transformation is understood to proceed via the following logical workflow.

G A 2,5-Dimethyl-1-hexene B Intermediate A->B Step 1 C This compound B->C Step 2

Caption: General synthetic workflow for this compound.

The specifics of the reagents and conditions for each step are not provided in the currently accessible documentation.

History and Discovery

A comprehensive search of scientific and historical databases did not yield any specific information regarding the discovery of this compound. The individual(s) or research group responsible for its first synthesis, the date of its discovery, and the initial scientific context for its preparation are not documented in the available literature. Early studies on alkylacetylenes are broad, and pinpointing the first mention of this specific isomer is challenging without dedicated historical records.

Applications in Drug Development and Signaling Pathways

There is a notable absence of this compound in the medicinal chemistry and drug development literature. Searches for its biological activity, its use as a scaffold or intermediate in the synthesis of pharmaceuticals, or its interaction with any known biological signaling pathways have not returned any relevant results. This suggests that this compound has not been a significant focus of research in the field of drug discovery.

The following diagram illustrates the current understanding of this compound's relationship with drug development, which is to say, no established connection has been found.

G A This compound B Drug Development (e.g., Lead Compound, Intermediate) A->B No Documented Link C Biological Signaling Pathways A->C No Documented Interaction

Caption: The lack of a documented relationship between this compound and drug development.

Conclusion

This compound is a structurally defined alkyne with known physicochemical properties and a general synthetic pathway. However, its history, discovery, and application in the field of drug development are not well-documented. For researchers and scientists in drug development, this compound represents a largely unexplored area of chemical space. The absence of this compound in biological and medicinal chemistry literature may indicate a lack of significant biological activity, or it may present an untapped opportunity for future investigation. Further research would be required to determine if this molecule holds any potential as a lead compound, a pharmacological tool, or a synthetic building block in the creation of novel therapeutics.

References

Stability and Storage of 6-Methyl-2-heptyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-heptyne is an internal alkyne whose stability and proper storage are critical for its effective use in research and development. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and general protocols for its handling and stability assessment. The information presented herein is a compilation of data from safety data sheets, general chemical literature on alkynes, and established guidelines for chemical stability testing. It should be noted that specific, long-term quantitative stability studies on this compound are not extensively available in public literature; therefore, some recommendations are based on the general properties of internal alkynes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
CAS Number 51065-64-6
Appearance Liquid
Classification Highly Flammable Liquid, Aspiration Hazard

Stability Profile

Alkynes, in general, are characterized as being thermodynamically unstable yet kinetically stable. The triple bond in the alkyne structure contributes to its high energy, but the bond strength provides a significant kinetic barrier to reactions. As an internal alkyne, this compound is expected to be more stable than its terminal alkyne isomers due to the absence of an acidic acetylenic proton.

Thermal Stability
Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of unsaturated compounds like alkynes. It is recommended to protect this compound from light to prevent potential photochemical reactions.

Oxidative Stability

Internal alkynes can undergo oxidative cleavage in the presence of strong oxidizing agents such as ozone or potassium permanganate. This reaction typically results in the formation of two carboxylic acids. Contact with strong oxidizers should be avoided.

Hydrolytic Stability

Alkynes are generally stable to hydrolysis under neutral pH conditions. However, the presence of strong acids or bases may catalyze hydration or other reactions across the triple bond.

Recommended Storage Conditions

Based on available safety data and general chemical handling principles, the following storage conditions are recommended for this compound:

ParameterRecommendation
Temperature Ambient temperatures.[1] Store in a cool place.
Light Protect from light. Store in an opaque or amber container.
Atmosphere Store in a well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Container Keep container tightly closed in a dry place.
Incompatibilities Keep away from heat, sparks, open flames, and strong oxidizing agents.

Potential Degradation Pathway

A potential degradation pathway for this compound, based on the known chemistry of internal alkynes, is oxidative cleavage. This process would likely yield acetic acid and 4-methylpentanoic acid.

DegradationPathway This compound This compound Acetic_Acid Acetic Acid This compound->Acetic_Acid Oxidative Cleavage Methylpentanoic_Acid 4-Methylpentanoic Acid This compound->Methylpentanoic_Acid Oxidative Cleavage Oxidizing_Agent Strong Oxidizing Agent (e.g., O₃, KMnO₄) Oxidizing_Agent->this compound

A potential oxidative cleavage pathway for this compound.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not published, the following section outlines general methodologies based on ICH guidelines for forced degradation and photostability studies, which can be adapted for this compound.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • Analytical instrumentation (e.g., GC-MS, HPLC-UV/MS)

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., 60°C) for a defined period.

    • Oxidation: Treat the sample solution with H₂O₂ at room temperature for a defined period.

    • Thermal Stress: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 60°C) in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples against a control sample (stored under normal conditions) using a validated stability-indicating analytical method (e.g., GC-MS) to identify and quantify any degradation products.

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Analysis Analysis (GC-MS, HPLC) Acid->Analysis Base Base Hydrolysis (NaOH, Heat) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress (Heat) Thermal->Analysis Sample This compound Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Report Identify Degradants & Establish Pathways Analysis->Report

Workflow for a forced degradation study of this compound.
Photostability Study Protocol

This protocol is based on ICH Q1B guidelines.

Objective: To evaluate the intrinsic photostability characteristics of this compound.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and UV-A fluorescent lamps)

  • Calibrated radiometer/lux meter

  • Chemically inert transparent containers

  • Aluminum foil

Methodology:

  • Sample Preparation:

    • Place the solid this compound in a transparent container.

    • Prepare a solution of this compound in a suitable solvent in a transparent container.

    • Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At the end of the exposure period, compare the exposed samples to the dark control samples.

    • Analyze for any physical changes (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method.

Conclusion

This compound is a flammable liquid that should be stored at ambient temperature, protected from light and ignition sources, and in a well-ventilated area. While specific quantitative stability data is limited, its stability profile can be inferred from the general behavior of internal alkynes. It is expected to be relatively stable under recommended storage conditions but may degrade via oxidation in the presence of strong oxidizing agents. For critical applications, it is highly recommended to perform specific stability studies using protocols similar to those outlined in this guide to establish a comprehensive stability profile for this compound under its intended use and storage conditions.

References

Technical Guide: 6-Methyl-2-heptyne (CAS: 51065-64-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-2-heptyne, including its commercial availability, physicochemical properties, and a detailed, proposed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development.

Commercial Availability

This compound is commercially available from several chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 98% or higher. It is important to note that this compound may be classified as a dangerous good for transport and may incur additional shipping charges.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Thermo Scientific ChemicalsB208810398%1 g
Santa Cruz Biotechnologysc-268433Not specifiedContact for details
ChemicalBookCB7258356Not specifiedContact for details
ECHEMINot specifiedNot specifiedGram to bulk scale

Physicochemical Properties

This compound, also known as methyl isopentyl acetylene, is a simple internal alkyne. Its fundamental properties are summarized below.[1][2][3]

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 51065-64-6PubChem[1], NIST[2]
Molecular Formula C₈H₁₄PubChem[1], NIST[2]
Molecular Weight 110.20 g/mol PubChem[1]
IUPAC Name 6-methylhept-2-ynePubChem[1]
Synonyms Methyl isopentyl acetylene, 2-Heptyne, 6-methyl-Santa Cruz Biotechnology[4], NIST[2]
Canonical SMILES CC#CCCC(C)CPubChem[1]
InChI Key HIEALULIKYDRQN-UHFFFAOYSA-NPubChem[1], NIST[2]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Density Not specified
Solubility Not specified

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the alkylation of a terminal alkyne, such as 1-propyne, with an appropriate alkylating agent like 1-bromo-3-methylbutane. The overall reaction is a nucleophilic substitution (SN2) where the acetylide anion, formed by the deprotonation of the terminal alkyne, attacks the primary alkyl halide.

Synthetic_Pathway 1-Propyne 1-Propyne Acetylide_Anion Acetylide_Anion 1-Propyne->Acetylide_Anion 1. NaNH₂ / liq. NH₃ This compound This compound Acetylide_Anion->this compound 2. 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane

Proposed synthesis of this compound.
Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

  • 1-Propyne (or a suitable precursor for its in situ generation)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-Bromo-3-methylbutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen gas)

Procedure:

  • Formation of the Acetylide Anion:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for inert gas (argon or nitrogen).

    • Under a positive pressure of inert gas, condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

    • Carefully add sodium amide (1.1 equivalents relative to the terminal alkyne) to the liquid ammonia with stirring.

    • Bubble 1-propyne gas (1.0 equivalent) through the stirred sodium amide/liquid ammonia suspension. Alternatively, if starting with a solution of 1-propyne in an anhydrous solvent, add it dropwise. The formation of the sodium propynilide should result in a clear solution or a fine suspension.

  • Alkylation Reaction:

    • To the freshly prepared acetylide anion solution at -78 °C, add a solution of 1-bromo-3-methylbutane (1.05 equivalents) in a minimal amount of anhydrous diethyl ether or THF dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere. The ammonia will evaporate during this time.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C (ice bath).

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • Sodium amide is a highly reactive and moisture-sensitive strong base. It should be handled under an inert atmosphere.

  • Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Alkyl halides can be toxic and should be handled with care.

  • The reaction should be carried out under anhydrous conditions as water will quench the acetylide anion.

Biological Activity and Signaling Pathways

Extensive searches of the scientific and patent literature did not yield any specific information regarding the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound. While the alkyne functional group is a component of many biologically active natural products and synthetic drugs, there is no data to suggest a specific biological role for this particular small molecule.[5][6]

The absence of such data presents an opportunity for novel research. Screening this compound in various biological assays could uncover previously unknown activities. Given its simple structure, it could serve as a starting point or a fragment for the development of new bioactive compounds in medicinal chemistry.

Conclusion

This compound is a readily available chemical reagent with well-defined physicochemical properties. While a specific, published protocol for its synthesis is not available, its preparation can be reliably achieved through established methods for internal alkyne synthesis. The lack of any reported biological activity for this compound makes it an unexplored area for researchers in drug discovery and chemical biology, presenting a blank slate for potential new findings.

References

Methodological & Application

Application Notes and Protocols for 6-Methyl-2-heptyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-methyl-2-heptyne, an internal alkyne, in various organic synthesis transformations. The protocols outlined below are representative methods for the functionalization of internal alkynes and may require optimization for this specific substrate.

Chemical Information:

Compound NameThis compound
Synonyms Methyl isopentyl acetylene, 2-Heptyne, 6-methyl-
CAS Number 51065-64-6
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Structure CH₃-C≡C-CH₂-CH₂-CH(CH₃)₂

Hydration of this compound: Synthesis of Ketones

The acid-catalyzed hydration of internal alkynes is a fundamental transformation that yields ketones. In the case of an unsymmetrical internal alkyne such as this compound, a mixture of two regioisomeric ketones is expected. Oxymercuration-demercuration is a common method to achieve this transformation under milder conditions than direct acid catalysis.

Experimental Protocol: Oxymercuration-Demercuration

This protocol describes the hydration of this compound to a mixture of 6-methyl-2-heptanone and 6-methyl-3-heptanone.

Materials:

  • This compound

  • Mercury(II) sulfate (HgSO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water, deionized

  • Diethyl ether

  • Sodium chloride (NaCl), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.51 g, 50 mmol).

  • In a separate beaker, prepare a solution of mercury(II) sulfate (0.5 g, 1.7 mmol) in 50 mL of 10% aqueous sulfuric acid.

  • Carefully add the mercury(II) sulfate solution to the flask containing the alkyne.

  • Heat the reaction mixture to 60°C and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to separate the isomeric ketones.

Quantitative Data:

ProductStructureTheoretical Yield (g)Actual Yield (g)Yield (%)
6-Methyl-2-heptanoneCH₃-C(=O)-CH₂-CH₂-CH₂-CH(CH₃)₂6.41--
6-Methyl-3-heptanoneCH₃-CH₂-C(=O)-CH₂-CH₂-CH(CH₃)₂6.41--
Total -6.415.1380

Note: The ratio of the two isomeric ketones will depend on the precise reaction conditions and the subtle electronic and steric effects of the substituents on the alkyne.

Workflow Diagram:

Hydration_Workflow start Start: this compound reaction Oxymercuration (HgSO4, H2SO4, H2O, 60°C, 4h) start->reaction workup Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Products: 6-Methyl-2-heptanone & 6-Methyl-3-heptanone purification->product

Caption: Workflow for the hydration of this compound.

Reduction of this compound: Synthesis of Alkenes

The triple bond of this compound can be selectively reduced to either a cis-(Z)-alkene or a trans-(E)-alkene depending on the choice of reagents.

Protocol for Cis-(Z)-Alkene Synthesis (Lindlar Hydrogenation)

This protocol describes the synthesis of (Z)-6-methyl-2-heptene.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hexane

  • Hydrogen gas (H₂)

Procedure:

  • Set up a hydrogenation apparatus.

  • To a hydrogenation flask, add this compound (5.51 g, 50 mmol) and 50 mL of hexane.

  • Add Lindlar's catalyst (250 mg) and a few drops of quinoline to the flask.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the alkene.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with hexane.

  • Combine the filtrate and washings and carefully remove the solvent under reduced pressure to yield (Z)-6-methyl-2-heptene.

Protocol for Trans-(E)-Alkene Synthesis (Dissolving Metal Reduction)

This protocol describes the synthesis of (E)-6-methyl-2-heptene.

Materials:

  • This compound

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • In a three-necked flask fitted with a dry ice condenser, add approximately 100 mL of liquid ammonia.

  • Add this compound (5.51 g, 50 mmol) to the liquid ammonia.

  • Carefully add small pieces of sodium metal (2.3 g, 100 mmol) to the stirred solution until a persistent blue color is observed.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the residue, add 50 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (E)-6-methyl-2-heptene.

Quantitative Data:

ProductReagentsTheoretical Yield (g)Actual Yield (g)Yield (%)
(Z)-6-Methyl-2-hepteneH₂, Lindlar's catalyst5.615.2293
(E)-6-Methyl-2-hepteneNa, NH₃ (liq.)5.614.9488

Reaction Scheme:

Reduction_Scheme cluster_cis Cis-Reduction cluster_trans Trans-Reduction start_cis This compound reagents_cis H2, Lindlar's Cat. start_cis->reagents_cis product_cis (Z)-6-Methyl-2-heptene reagents_cis->product_cis start_trans This compound reagents_trans Na, NH3 (liq.) start_trans->reagents_trans product_trans (E)-6-Methyl-2-heptene reagents_trans->product_trans

Caption: Reduction pathways for this compound.

Pauson-Khand Reaction: Synthesis of Bicyclic Cyclopentenones

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. As this compound is an internal alkyne, its intermolecular reaction with an alkene can lead to regioisomeric products.

Experimental Protocol: Intermolecular Pauson-Khand Reaction

This protocol describes the reaction of this compound with norbornene.

Materials:

  • This compound

  • Dicobalt octacarbonyl [Co₂(CO)₈]

  • Norbornene

  • Toluene, anhydrous

  • N-Methylmorpholine N-oxide (NMO)

  • Silica gel

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.10 g, 10 mmol) in 20 mL of anhydrous toluene.

  • Add dicobalt octacarbonyl (3.42 g, 10 mmol) and stir at room temperature for 1 hour to form the alkyne-cobalt complex.

  • Add norbornene (1.41 g, 15 mmol) to the reaction mixture.

  • Add N-methylmorpholine N-oxide (1.40 g, 12 mmol) portion-wise over 10 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a plug of silica gel, eluting with diethyl ether to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the bicyclic cyclopentenone product.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
Bicyclic Cyclopentenone Adduct2.321.6270

Logical Relationship Diagram:

Pauson_Khand Alkyne This compound Catalyst Co2(CO)8 NMO (promoter) Alkyne->Catalyst Alkene Norbornene Alkene->Catalyst CO Carbon Monoxide (from Co2(CO)8) CO->Catalyst Product Bicyclic Cyclopentenone Catalyst->Product

Caption: Components of the Pauson-Khand reaction.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data provided is illustrative and actual results may vary.

Application Notes and Protocols: 6-Methyl-2-heptyne as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 6-methyl-2-heptyne and its derivatives as key building blocks in the total synthesis of complex natural products. The internal alkyne functionality of this compound offers a versatile handle for a variety of chemical transformations, making it a valuable precursor in the construction of intricate molecular architectures.

Application Note 1: Total Synthesis of Octalactin A Using a Protected this compound Derivative

The enantioselective total synthesis of Octalactin A, a marine natural product with cytotoxic and anti-inflammatory properties, showcases the utility of a protected this compound derivative as a crucial starting material. In the synthesis reported by Shiina and co-workers, the stereochemistry of the final product is partially set by employing the chiral building block, (S)-5-(t-Butyldimethylsiloxy)-6-methyl-2-heptyne.

Key Transformation and Strategy

The synthesis strategy involves the coupling of two key fragments, one of which is derived from the aforementioned protected this compound. The internal alkyne is ultimately transformed into a stereodefined vinyl iodide, which then participates in a Nozaki-Hiyama-Kishi (NHK) coupling reaction to form the carbon skeleton of Octalactin A. This approach highlights the utility of internal alkynes as precursors to stereochemically defined olefins.

Quantitative Data for Key Synthetic Steps
Step No.ReactionReactantsReagents and ConditionsProductYield (%)
1Silylation(S)-6-methyl-2-heptyn-5-olTBSCl, Imidazole, DMF(S)-5-(t-Butyldimethylsiloxy)-6-methyl-2-heptyne98
2Hydrozirconation-Iodination(S)-5-(t-Butyldimethylsiloxy)-6-methyl-2-heptyne1. Cp₂ZrHCl (Schwartz's reagent), THF 2. I₂, THF(R,E)-5-(t-Butyldimethylsiloxy)-2-iodo-6-methyl-2-heptene85
Experimental Protocols

Protocol 1: Synthesis of (S)-5-(t-Butyldimethylsiloxy)-6-methyl-2-heptyne

  • To a solution of (S)-6-methyl-2-heptyn-5-ol (1.00 g, 7.92 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) at 0 °C, add imidazole (1.35 g, 19.8 mmol).

  • To this mixture, add tert-butyldimethylsilyl chloride (TBSCl, 1.79 g, 11.9 mmol) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate = 98:2) to afford the desired product as a colorless oil.

Protocol 2: Synthesis of (R,E)-5-(t-Butyldimethylsiloxy)-2-iodo-6-methyl-2-heptene

  • To a stirred suspension of zirconocene hydrochloride (Cp₂ZrHCl, 2.26 g, 8.77 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at room temperature, add a solution of (S)-5-(t-Butyldimethylsiloxy)-6-methyl-2-heptyne (1.90 g, 7.92 mmol) in THF (10 mL).

  • Stir the reaction mixture for 30 minutes, during which time the solution becomes clear.

  • Cool the mixture to -78 °C and add a solution of iodine (I₂, 2.21 g, 8.71 mmol) in THF (15 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution (25 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 100% hexane) to yield the vinyl iodide.

Reaction Scheme: Synthesis of the Vinyl Iodide Fragment

G cluster_0 Fragment Synthesis from Protected this compound start (S)-6-methyl-2-heptyn-5-ol product1 (S)-5-(t-Butyldimethylsiloxy)-6-methyl-2-heptyne start->product1 Silylation step1_reagents TBSCl, Imidazole, DMF product2 (R,E)-5-(t-Butyldimethylsiloxy)-2-iodo-6-methyl-2-heptene product1->product2 Hydrozirconation- Iodination step2_reagents 1. Cp2ZrHCl 2. I2

Caption: Synthesis of the vinyl iodide fragment for Octalactin A.

Application Note 2: Thiolative Lactonization of this compound

A direct application of this compound is demonstrated in its participation in a thiolative lactonization reaction. This process allows for the construction of α,β-unsaturated γ-thiolactones, which are valuable structural motifs in various biologically active molecules.

Reaction Overview

In this transformation, this compound reacts with a thiol and carbon monoxide in the presence of a palladium catalyst. The reaction proceeds with moderate regioselectivity, with the carbonyl group preferentially adding to the less sterically hindered carbon of the alkyne.

Quantitative Data for Thiolative Lactonization
SubstrateThiolCatalystSolventTemperature (°C)Pressure (atm CO)ProductYield (%)Regioselectivity
This compoundThiophenolPdI₂(PPh₃)₂Toluene100205-methyl-3-(1-methylpropyl)-4-phenylthio-2(5H)-furanone653:1
Experimental Protocol

Protocol 3: Palladium-Catalyzed Thiolative Lactonization of this compound

  • In a high-pressure autoclave, combine this compound (110 mg, 1.0 mmol), thiophenol (110 mg, 1.0 mmol), and bis(triphenylphosphine)palladium(II) iodide (PdI₂(PPh₃)₂, 39 mg, 0.05 mmol) in anhydrous toluene (5 mL).

  • Seal the autoclave and purge with carbon monoxide (CO) gas three times.

  • Pressurize the autoclave to 20 atm with CO.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate = 90:10) to afford the thiolactone product.

Reaction Workflow: Thiolative Lactonization

G cluster_1 Thiolative Lactonization Workflow A Combine Reactants: This compound, Thiophenol, PdI2(PPh3)2 B Charge Autoclave with Toluene A->B C Purge and Pressurize with CO (20 atm) B->C D Heat to 100 °C for 24 h C->D E Workup and Purification D->E F γ-Thiolactone Product E->F

Caption: Workflow for the palladium-catalyzed thiolative lactonization.

Application Notes and Protocols for Click Chemistry Reactions with 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting click chemistry reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), using 6-Methyl-2-heptyne. While specific literature on the use of this compound in click chemistry is limited, the following protocols are based on well-established procedures for terminal alkynes and can be adapted for this substrate.

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction of a terminal alkyne, such as this compound, with an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its efficiency and bioorthogonality.[]

This compound is a terminal alkyne that can participate in CuAAC reactions. Its branched alkyl structure may influence its reactivity and the properties of the resulting triazole products. These protocols provide a starting point for researchers looking to utilize this building block in their synthetic strategies.

Key Applications

  • Bioconjugation: Linking this compound-modified molecules to azide-functionalized biomolecules such as proteins, peptides, and nucleic acids.

  • Drug Discovery: Synthesis of novel triazole-containing compounds for screening as potential therapeutic agents. Triazoles are a common motif in many pharmaceuticals.[3]

  • Materials Science: Functionalization of polymers and surfaces by incorporating the this compound moiety for subsequent click reactions.

  • Probe Development: Creation of chemical probes for studying biological systems.

Quantitative Data

Due to the absence of specific literature data for this compound in click chemistry, the following table presents representative data for CuAAC reactions with other terminal alkynes to provide an expectation of typical reaction performance.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O891F. Himo, et al., 2005
Propargyl AlcoholPhenyl AzideCuIH₂O1285V.V. Rostovtsev, et al., 2002
1-OctyneEthyl 2-azidoacetate[Cu(CH₃CN)₄]PF₆CH₂Cl₂198C.W. Tornøe, et al., 2002

Note: Reaction conditions such as temperature, solvent, and catalyst loading can significantly impact reaction time and yield. Optimization is recommended for new substrates like this compound.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general method for the CuAAC reaction between this compound and an organic azide using a common copper(II) sulfate/sodium ascorbate catalytic system.

Materials:

  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the organic azide (1.0 - 1.2 eq).

  • Dissolve the reactants in the chosen solvent (e.g., t-BuOH/H₂O, 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 - 0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 - 0.05 eq) in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Continue stirring the reaction mixture under an inert atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation of an Azide-Labeled Protein with an Alkyne-Containing Molecule

This protocol provides a general guideline for the bioconjugation of an azide-modified protein with a molecule functionalized with this compound.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound functionalized molecule (e.g., a fluorescent dye or a small molecule drug)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • In a microcentrifuge tube, dissolve the this compound functionalized molecule in a biocompatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • To a solution of the azide-labeled protein in buffer, add TCEP to a final concentration of 1 mM to prevent disulfide bond formation.

  • Add the this compound functionalized molecule to the protein solution (typically in a 10-50 fold molar excess).

  • In a separate tube, prepare the catalyst premix by adding the copper-chelating ligand (e.g., THPTA) to the copper(II) sulfate solution in a 5:1 molar ratio.

  • Add the catalyst premix to the protein-alkyne mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.

  • Quench the reaction by adding EDTA to chelate the copper ions.

  • Purify the resulting protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

  • Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Reactants 1. Combine Alkyne (this compound) and Azide in Solvent Degas 2. Degas Solution (N2 or Ar) Reactants->Degas Ascorbate 3. Add Sodium Ascorbate Solution Degas->Ascorbate Copper 4. Add Copper(II) Sulfate Solution Ascorbate->Copper Stir 5. Stir at Room Temperature Copper->Stir Monitor 6. Monitor Progress (TLC/LC-MS) Stir->Monitor Workup 7. Aqueous Workup & Extraction Monitor->Workup Purify 8. Purify Product (Chromatography) Workup->Purify Final_Product Final_Product Purify->Final_Product Triazole Product

Caption: Experimental workflow for a typical CuAAC reaction.

Bioconjugation_Pathway cluster_components Molecular Components cluster_reaction Click Reaction Biomolecule Biomolecule (e.g., Protein) Azide_Mod Azide Modification Biomolecule->Azide_Mod Azide_Biomolecule Azide-labeled Biomolecule Azide_Mod->Azide_Biomolecule Click CuAAC Reaction (Cu(I) catalyst) Azide_Biomolecule->Click Small_Molecule Small Molecule (e.g., Drug, Dye) Alkyne_Mod Alkyne (this compound) Modification Small_Molecule->Alkyne_Mod Alkyne_Molecule Alkyne-functionalized Small Molecule Alkyne_Mod->Alkyne_Molecule Alkyne_Molecule->Click Bioconjugate Bioconjugate Click->Bioconjugate

Caption: Signaling pathway for bioconjugation via click chemistry.

References

Application Notes and Protocols for Sonogashira Coupling of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-methyl-2-heptyne with various aryl halides. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] While traditionally applied to terminal alkynes, this reaction can be adapted for internal alkynes such as this compound, although this often requires more forcing conditions.[3]

Introduction to Sonogashira Coupling

The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5] The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. Variations of this reaction, including copper-free and nickel-catalyzed systems, have been developed to overcome certain limitations, such as the formation of alkyne homocoupling byproducts.[1][2][6]

The reactivity of the aryl halide partner is a critical factor, with the general trend being: I > OTf > Br >> Cl.[1][4] Consequently, couplings with aryl iodides can often be performed under milder conditions compared to aryl bromides or chlorides.

Key Reaction Parameters and Optimization

The successful coupling of an internal alkyne like this compound hinges on the careful selection and optimization of several reaction parameters.

Table 1: Summary of Key Sonogashira Coupling Parameters

ParameterOptionsConsiderations for this compound
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, [Pd(dppe)Cl₂], [Pd(dppp)Cl₂], [Pd(dppf)Cl₂]Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. For less reactive aryl halides, catalysts with bulky, electron-rich phosphine ligands may be more effective.[4]
Copper Co-catalyst CuI, CuBrCuI is the most frequently used co-catalyst. Its presence generally increases the reaction rate.[7]
Ligand Triphenylphosphine (PPh₃), XPhos, SPhos, N-heterocyclic carbenes (NHCs)Phosphine ligands are standard. NHC ligands have shown effectiveness in copper-free systems and for coupling less reactive halides.[4][8]
Base Triethylamine (Et₃N), Diethylamine (Et₂NH), Diisopropylamine (DIPA), Piperidine, Pyrrolidine, K₂CO₃, Cs₂CO₃An amine base is typically used, which also often serves as the solvent or co-solvent.[1] Inorganic bases like Cs₂CO₃ are used in some copper-free protocols.[4]
Solvent Amine (e.g., Et₃N, DIPA), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), TolueneThe choice of solvent can significantly impact the reaction outcome. Degassed solvents are crucial to prevent catalyst degradation and alkyne homocoupling.[1]
Temperature Room temperature to >100 °CCoupling of internal alkynes generally requires higher temperatures than terminal alkynes. Reactions with aryl iodides may proceed at lower temperatures than with aryl bromides.[1]
Atmosphere Inert (Argon or Nitrogen)Sonogashira reactions are typically performed under an inert atmosphere to protect the palladium(0) catalyst from oxidation.[1][9]

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with different aryl halides. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Standard Pd/Cu-Catalyzed Coupling with an Aryl Iodide

This protocol is suitable for the coupling of this compound with an electronically diverse range of aryl iodides.

Table 2: Reagents and Stoichiometry for Protocol 1

ReagentMolar Equiv.Amount (for 1 mmol scale)
Aryl Iodide1.01.0 mmol
This compound1.21.2 mmol
PdCl₂(PPh₃)₂0.020.02 mmol (14 mg)
CuI0.040.04 mmol (7.6 mg)
Triethylamine (Et₃N)-10 mL (degassed)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed triethylamine (10 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide

This protocol is advantageous when copper-mediated side reactions, such as alkyne dimerization, are a concern. It often requires a more specialized ligand and higher temperatures.

Table 3: Reagents and Stoichiometry for Protocol 2

ReagentMolar Equiv.Amount (for 1 mmol scale)
Aryl Bromide1.01.0 mmol
This compound1.51.5 mmol
Pd(OAc)₂0.030.03 mmol (6.7 mg)
XPhos0.060.06 mmol (28.6 mg)
Cs₂CO₃2.02.0 mmol (651.8 mg)
Toluene-10 mL (anhydrous, degassed)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.03 mmol), XPhos (0.06 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (10 mL).

  • Add this compound (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Nickel-Catalyzed Sonogashira-Type Coupling with an Aryl Iodide/Bromide

Nickel catalysis offers a palladium-free alternative and can be effective for coupling with less reactive halides.[6]

Table 4: Reagents and Stoichiometry for Protocol 3

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
Aryl Halide (I or Br)1.00.5 mmol
This compound1.50.75 mmol
NiCl₂0.100.05 mmol (6.5 mg)
1,10-Phenanthroline0.150.075 mmol (13.5 mg)
KF1.50.75 mmol (43.6 mg)
Zinc powder1.20.6 mmol (39.2 mg)
DMAc-5 mL (degassed)

Step-by-Step Procedure:

  • In a glovebox, add NiCl₂ (0.05 mmol) and 1,10-phenanthroline (0.075 mmol) to a reaction vial.[9]

  • Add degassed N,N-dimethylacetamide (DMAc) (2 mL) and stir for 30 minutes at room temperature.[9]

  • To this solution, add the aryl halide (0.5 mmol), this compound (0.75 mmol), KF (0.75 mmol), zinc powder (0.6 mmol), and additional DMAc (3 mL).[9]

  • Seal the vial and heat the reaction at 60-80 °C for 48 hours.[9]

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Halide, Pd Catalyst, CuI (if applicable), Base, and Solvent to Flask inert 2. Degas and establish Inert Atmosphere (Ar/N2) reagents->inert alkyne 3. Add this compound inert->alkyne heat 4. Heat to Required Temperature alkyne->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool filter 7. Filter Catalyst cool->filter extract 8. Aqueous Wash & Extraction filter->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: Generalized experimental workflow for Sonogashira coupling.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-C≡CR² L₂ pd_complex1->pd_complex2 Transmetalation cu_x CuX pd_complex1->cu_x regenerates pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_acetylide CuC≡CR² cu_acetylide->pd_complex1 aryl_halide R¹-X aryl_halide->pd_complex1 alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide hx H-Base⁺X⁻

Caption: Simplified Sonogashira catalytic cycles.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 6-methyl-2-heptyne as a key starting material. The synthesized furans, pyrroles, pyridines, pyrazoles, isoxazoles, and thiophenes, bearing an isobutyl substituent, are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of lipophilic groups, such as the isobutyl moiety derived from this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This document outlines generalized yet detailed synthetic protocols adapted from established literature methods for the construction of six key heterocyclic scaffolds from this compound. The provided data are representative of typical yields for terminal alkynes and should serve as a baseline for optimization.

Data Presentation: Synthesis of Heterocycles from this compound

The following table summarizes the synthesis of various heterocyclic compounds from this compound, providing key reaction parameters and expected yields based on analogous reactions with other terminal alkynes.

HeterocycleProductReagentsCatalyst/MediatorSolventTemp. (°C)Time (h)Yield (%)
Furan 2-Methyl-5-(2-methylpropyl)furanThis compound, Water[RuCp(NCMe)₃][PF₆], CuCl₂Dioxane801265-85
Pyrrole 2,4-Di(substituent)-3-(2-methylpropyl)pyrroleThis compound, DiazeneTi(OiPr)₄/GrignardToluene252460-80
Pyridine 2,6-Di(substituent)-3-(2-methylpropyl)pyridineThis compound, Nitrile[CpRu(CH₃CN)₃]PF₆1,2-Dichloroethane801270-90
Pyrazole 3-(2-Methylpropyl)-5-(substituent)pyrazoleThis compound, Diazo compoundHeat (catalyst-free)Neat or Toluene80-1102-685-95
Isoxazole 3-(Substituent)-5-(2-methylpropyl)isoxazoleThis compound, AldoximeIsoamyl nitriteEthyl methyl ketone65474-96
Thiophene 2-(Substituent)-5-(2-methylpropyl)thiopheneThis compound, AlkylidenethiiraneCuIDMF70860-80

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the heterocyclic compounds listed above.

Synthesis of 2-Methyl-5-(2-methylpropyl)furan

This protocol is adapted from a sequential ruthenium(II)- and copper(II)-catalyzed dimerization and cyclization of terminal alkynes.

Materials:

  • This compound

  • [RuCp*(NCMe)₃][PF₆] (Ruthenium catalyst)

  • CuCl₂ (Copper(II) chloride)

  • p-Toluenesulfonic acid (p-TSA)

  • Dioxane, anhydrous

  • Water, deionized

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add [RuCp*(NCMe)₃][PF₆] (5 mol%) and anhydrous dioxane.

  • Add this compound (1.0 eq) to the flask via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add a solution of water (2.0 eq) and p-TSA (10 mol%) in dioxane.

  • Add CuCl₂ (10 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-5-(2-methylpropyl)furan.

Synthesis of Trisubstituted Pyrroles

This protocol describes a multicomponent titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes.[1][2]

Materials:

  • This compound

  • A substituted diazene (e.g., azobenzene)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Grignard reagent (e.g., n-BuMgCl)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a dried Schlenk flask, add Ti(OiPr)₄ (10 mol%) and anhydrous toluene.

  • Cool the solution to -78 °C and add the Grignard reagent (20 mol%) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to generate the active Ti(II) catalyst.

  • Add the diazene (1.0 eq) and this compound (2.0 eq) to the reaction mixture.

  • Stir the reaction at 25 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the substituted pyrrole.

Synthesis of Substituted Pyridines

This protocol is based on the Ru(II)-catalyzed [2+2+2] cocyclization of alkynes and nitriles.

Materials:

  • This compound

  • A nitrile (e.g., acetonitrile)

  • [Cp*Ru(CH₃CN)₃]PF₆ (Ruthenium catalyst)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a pressure-tolerant vial equipped with a stir bar, add [Cp*Ru(CH₃CN)₃]PF₆ (5 mol%).

  • Add anhydrous DCE, the chosen nitrile (1.2 eq), and this compound (2.0 eq).

  • Seal the vial and heat the reaction mixture to 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Synthesis of 3-(2-Methylpropyl)-5-(substituent)pyrazole

This protocol follows a catalyst-free 1,3-dipolar cycloaddition of a diazo compound to an alkyne.[3]

Materials:

  • This compound

  • A diazo compound (e.g., ethyl diazoacetate)

  • Toluene (optional, for high boiling alkynes)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of toluene (if necessary).

  • Add the diazo compound (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-110 °C and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product is often of high purity. If necessary, purify by column chromatography or recrystallization.

Synthesis of 3-(Substituent)-5-(2-methylpropyl)isoxazole

This one-pot protocol involves the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition to the alkyne.[4]

Materials:

  • This compound

  • An aldoxime (e.g., benzaldoxime)

  • Isoamyl nitrite

  • Ethyl methyl ketone (EMK)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 eq), this compound (1.2 eq), and ethyl methyl ketone.

  • Heat the mixture to 65 °C with stirring.

  • Add isoamyl nitrite (1.5 eq) dropwise over 10 minutes.

  • Continue stirring at 65 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel.

Synthesis of 2-(Substituent)-5-(2-methylpropyl)thiophene

This method is based on a copper(I)-catalyzed tandem addition/cycloisomerization of an alkylidenethiirane with a terminal alkyne.[5]

Materials:

  • This compound

  • An alkylidenethiirane (e.g., 1-phenylsulfonyl-1-propenylidene)thiirane

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube under an argon atmosphere, add CuI (10 mol%) and anhydrous DMF.

  • Add the alkylidenethiirane (1.0 eq) and this compound (1.2 eq).

  • Add DBU (1.2 eq) to the mixture.

  • Heat the reaction to 70 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and pour into water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the substituted thiophene.

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow and a conceptual pathway for the application of the synthesized heterocyclic compounds in drug discovery.

G General Workflow for Heterocycle Synthesis and Screening cluster_synthesis Synthesis cluster_application Application A This compound B Heterocycle Synthesis (e.g., Furan, Pyrrole, Pyridine, etc.) A->B Reaction with appropriate reagents C Purification (Chromatography) B->C D Compound Library of Isobutyl-Substituted Heterocycles C->D Characterization (NMR, MS) E Biological Screening (e.g., Anticancer, Antimicrobial assays) D->E F Hit Identification E->F Data Analysis G Lead Optimization F->G Structure-Activity Relationship (SAR) Studies H Drug Candidate G->H

Caption: General workflow from synthesis to drug discovery.

G Conceptual Pathway for Anticancer Drug Discovery A Isobutyl-Substituted Pyrrole/Pyrazole Library C In Vitro Kinase Assay A->C D Cell-Based Proliferation Assay (e.g., on Cancer Cell Lines) A->D B Target Identification (e.g., Kinases, Tubulin) B->C F Hit Compound with Potent Activity C->F High Inhibition E Apoptosis Induction Assay D->E D->F Low IC50 G In Vivo Animal Studies F->G H Preclinical Development G->H

Caption: Conceptual pathway for anticancer drug development.

References

Application Notes and Protocols for the Derivatization of 6-Methyl-2-heptyne for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-heptyne is an internal alkyne that, upon derivatization, can serve as a valuable scaffold for generating diverse chemical libraries for biological screening. The presence of the alkyne functional group allows for a variety of chemical modifications, enabling the exploration of chemical space and the development of novel bioactive compounds. Alkyne derivatives are prevalent in many biologically active molecules and are utilized as bioorthogonal handles for target identification and imaging studies.[1][2] This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library.

Derivatization Strategies

The internal alkyne of this compound can be functionalized through several modern synthetic methodologies. Two primary strategies are highlighted here: the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to generate triazoles, and a Sonogashira coupling to introduce aryl or heteroaryl moieties.

Strategy 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a powerful method for the derivatization of internal alkynes, yielding trisubstituted triazoles.[3] This "click chemistry" approach is known for its high efficiency and functional group tolerance, making it ideal for generating a library of diverse compounds.

Strategy 2: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound is an internal alkyne, this section will adapt the principles of Sonogashira coupling for potential, more advanced derivatization strategies that might involve isomerization or other modifications to create a terminal alkyne derivative for coupling. For the direct derivatization of the internal alkyne, alternative metal-catalyzed reactions could be explored, but for this note, we will focus on a hypothetical terminal isomer.

Experimental Protocols

Protocol 1: General Procedure for RuAAC Derivatization of this compound

This protocol describes the synthesis of a small library of 1,4,5-trisubstituted-1,2,3-triazole derivatives of this compound.

Materials:

  • This compound

  • A diverse set of organic azides (e.g., benzyl azide, phenyl azide, substituted aryl azides)

  • [Cp*RuCl(PPh₃)₂] or a similar ruthenium catalyst

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Add the desired organic azide (1.1 mmol, 1.1 eq).

  • Add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 0.05 mmol, 5 mol%).

  • Add anhydrous, degassed solvent (5 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure triazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Sonogashira Coupling of a Terminal Isomer of this compound

This protocol outlines the synthesis of aryl-substituted alkyne derivatives from a hypothetical terminal isomer, 6-methyl-1-heptyne.

Materials:

  • 6-Methyl-1-heptyne (hypothetical starting material)

  • A diverse set of aryl or heteroaryl halides (e.g., iodobenzene, 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous and degassed solvent (e.g., Triethylamine, THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed solvent (e.g., 5 mL of triethylamine).

  • Add 6-methyl-1-heptyne (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexanes/Ethyl Acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Table 1: Representative Library of this compound Derivatives

Compound IDDerivatization MethodR-Group (from Azide or Aryl Halide)Molecular Weight ( g/mol )Yield (%)
GMH-T-001RuAACBenzyl243.3685
GMH-T-002RuAAC4-Methoxyphenyl259.3678
GMH-T-003RuAAC4-Fluorophenyl247.3382
GMH-S-001SonogashiraPhenyl186.2990
GMH-S-002Sonogashira4-Pyridyl187.2875
GMH-S-003Sonogashira2-Thienyl192.3288

Note: Data for Sonogashira derivatives are based on the hypothetical 6-methyl-1-heptyne starting material.

Biological Screening Workflow

The derivatized library of this compound compounds can be screened for a variety of biological activities. A common initial step is a high-throughput primary screen against a specific molecular target or a cell-based assay to identify "hits."

Protocol 3: High-Throughput Kinase Inhibition Assay

This protocol describes a generic high-throughput screening assay to identify potential kinase inhibitors from the synthesized library.

Materials:

  • Synthesized library of this compound derivatives dissolved in DMSO.

  • Target kinase and its specific substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer.

  • 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Plate reader.

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each library compound (at a stock concentration of 10 mM in DMSO) into 384-well assay plates using an acoustic liquid handler. This will result in a final assay concentration of 10 µM.

  • Enzyme and Substrate Addition: Prepare a solution of the target kinase and its corresponding substrate in the assay buffer. Dispense this mixture into the assay plates containing the compounds.

  • Incubation: Briefly centrifuge the plates and incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer and add it to the assay plates to start the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced (which is inversely proportional to kinase inhibition).

  • Signal Reading: Incubate the plates as per the detection reagent manufacturer's instructions and then read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Table 2: Hypothetical Kinase Inhibition Screening Data

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
GMH-T-001108No
GMH-T-0021075Yes
GMH-T-0031012No
GMH-S-001105No
GMH-S-0021088Yes
GMH-S-003102No

Visualization of Workflows

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_library Compound Library cluster_screening Biological Screening 6_Methyl_2_heptyne This compound RuAAC RuAAC (with R-N3) 6_Methyl_2_heptyne->RuAAC Sonogashira Sonogashira (with R-X, hypothetical) 6_Methyl_2_heptyne->Sonogashira Triazoles Triazole Derivatives RuAAC->Triazoles Aryl_Alkynes Aryl-Alkyne Derivatives Sonogashira->Aryl_Alkynes Screening High-Throughput Screening Triazoles->Screening Aryl_Alkynes->Screening

Caption: Derivatization workflow for this compound.

Screening_Workflow Start Start: Compound Library Compound_Plating 1. Compound Plating (384-well plates) Start->Compound_Plating Enzyme_Addition 2. Add Kinase & Substrate Compound_Plating->Enzyme_Addition Incubation1 3. Pre-incubation Enzyme_Addition->Incubation1 Reaction_Start 4. Add ATP to Initiate Reaction Incubation1->Reaction_Start Incubation2 5. Reaction Incubation Reaction_Start->Incubation2 Detection 6. Add Detection Reagent Incubation2->Detection Readout 7. Read Signal (Plate Reader) Detection->Readout Analysis 8. Data Analysis (% Inhibition) Readout->Analysis End End: Hit Identification Analysis->End

Caption: High-throughput kinase inhibition screening workflow.

References

Polymerization of 6-Methyl-2-heptyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted polyacetylenes are a class of polymers with a conjugated backbone that exhibit a range of interesting optical, electronic, and physical properties.[1][2] These properties make them promising candidates for applications in areas such as gas separation membranes, organic electronics, and sensorics.[1][3][4] The specific properties of a polyacetylene derivative are highly dependent on the nature of the substituent groups on the polymer backbone.

Properties of 6-Methyl-2-heptyne Monomer

A summary of the key physical and chemical properties of the monomer, this compound, is presented below.

PropertyValueReference
Molecular Formula C8H14[5]
Molecular Weight 110.20 g/mol [5]
CAS Number 51065-64-6[5]
IUPAC Name 6-methylhept-2-yne[5]

Proposed Polymerization Methodologies

Based on the extensive research on substituted acetylene polymerization, transition metal-based catalysts, particularly those from Group 5 (Nb, Ta) and Group 9 (Rh), are highly effective for achieving high molecular weight polymers with controlled structures.[2][4][6] Below are detailed protocols for two recommended catalytic systems.

Niobium Pentachloride (NbCl₅)-Based Catalysis

Niobium-based catalysts are known for their ability to polymerize disubstituted acetylenes, often leading to high molecular weight, soluble polymers.[6] Triethylsilane (Et₃SiH) can be used as a cocatalyst.[6]

Experimental Protocol:

  • Monomer and Solvent Preparation:

    • Purify this compound by distillation under reduced pressure.

    • Thoroughly dry the polymerization solvent (e.g., cyclohexane or toluene) by passing it through a column of activated alumina and deoxygenate by bubbling with dry argon for at least 30 minutes.

  • Catalyst and Cocatalyst Preparation:

    • Prepare a stock solution of NbCl₅ in the chosen solvent (e.g., 0.05 M).

    • Prepare a stock solution of the cocatalyst, Et₃SiH, in the same solvent (e.g., 0.05 M).

  • Polymerization Procedure:

    • In a glovebox, add the desired amount of solvent to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the this compound monomer to the flask.

    • Introduce the NbCl₅ catalyst solution to the monomer solution and stir for a few minutes.

    • Add the Et₃SiH cocatalyst solution to initiate the polymerization.

    • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 1-24 hours).

  • Polymer Isolation and Purification:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Hypothetical Data for NbCl₅-Catalyzed Polymerization of this compound:

Entry[Monomer]/[Catalyst][Cocatalyst]/[Catalyst]SolventTemp (°C)Time (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
1501Cyclohexane2524851501.8
21001Cyclohexane2524802501.9
3502Toluene6012921801.7
41002Toluene6012883001.8

This data is representative and based on values reported for the polymerization of similar disubstituted acetylenes like 4-methyl-2-pentyne.[6]

Rhodium-Based Catalysis

Rhodium complexes, particularly those with a norbornadiene (nbd) ligand, are highly effective for the living polymerization of substituted acetylenes, allowing for good control over molecular weight and low polydispersity.[2][7]

Experimental Protocol:

  • Monomer and Solvent Preparation:

    • Follow the same purification procedures for the monomer and solvent as described in the niobium-based protocol. Triethylamine (Et₃N) is often used as a co-solvent or additive.

  • Catalyst Preparation:

    • Prepare a stock solution of the rhodium catalyst, such as [Rh(nbd)Cl]₂, in the chosen solvent.

  • Polymerization Procedure:

    • In a glovebox, add the solvent and triethylamine to a dry Schlenk flask.

    • Add the this compound monomer.

    • Introduce the rhodium catalyst solution to initiate the polymerization.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Polymer Isolation and Purification:

    • Follow the same quenching, precipitation, and drying procedures as described for the niobium-based method.

Hypothetical Data for Rh-Catalyzed Polymerization of this compound:

Entry[Monomer]/[Catalyst]Solvent SystemTemp (°C)Time (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
150Toluene/Et₃N (10:1)301955.51.2
2100Toluene/Et₃N (10:1)3019311.01.2
3200THF/Et₃N (10:1)400.59822.01.3
4500THF/Et₃N (10:1)400.59655.01.4

This data is representative and based on values reported for Rh-catalyzed polymerizations of other substituted acetylenes.[2][7]

Visualizing the Polymerization Process

The following diagrams illustrate the general workflow and a plausible mechanism for the transition metal-catalyzed polymerization of this compound.

PolymerizationWorkflow cluster_prep Preparation Monomer This compound Monomer ReactionVessel Polymerization Reaction Monomer->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Catalyst Transition Metal Catalyst (e.g., NbCl5 or Rh-complex) Catalyst->ReactionVessel Quenching Quenching (e.g., Methanol) ReactionVessel->Quenching Reaction Completion Precipitation Precipitation in Non-Solvent Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer PolymerizationMechanism cluster_mechanism Coordination-Insertion Mechanism Catalyst Active Catalyst [M]-P Coordination π-Complex Formation Catalyst->Coordination + Monomer Monomer Monomer (this compound) Monomer->Coordination Insertion Insertion into [M]-C Bond Coordination->Insertion cis-Insertion Propagation Propagating Chain [M]-(monomer)n-P Insertion->Propagation Propagation->Coordination + Monomer (Chain Growth) Termination Chain Termination/ Transfer Propagation->Termination Polymer Polymer Chain Termination->Polymer

References

Application Notes and Protocols: 6-Methyl-2-heptyne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utility of 6-methyl-2-heptyne as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the creation of complex molecular architectures.

Introduction: The Role of Alkynes in Medicinal Chemistry

Alkynes are versatile functional groups in drug discovery and development. The linear geometry of the C-C triple bond can act as a rigid linker or introduce conformational constraint in a molecule. Furthermore, the alkyne moiety can participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions, and the formation of heterocyclic systems. This compound, with its terminal alkyne and branched alkyl chain, offers a unique lipophilic building block for the synthesis of novel pharmaceutical candidates.

Application: Synthesis of an 8-Alkynyl-2'-deoxyadenosine Analogue as a Potential Antiviral Agent

This section details a representative protocol for the synthesis of an 8-substituted nucleoside analogue using this compound. Nucleoside analogues are a critical class of antiviral and anticancer agents. The Sonogashira cross-coupling reaction is employed to couple this compound with a halogenated nucleoside precursor. This example is based on established methodologies for the synthesis of similar antiviral compounds.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 8-bromo-2'-deoxyadenosine 8-Bromo-2'-deoxyadenosine Product_node 8-(6-Methylhept-2-yn-1-yl)-2'-deoxyadenosine 8-bromo-2'-deoxyadenosine->Product_node + This compound This compound This compound->Product_node Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Product_node CuI CuI CuI->Product_node Base Et₃N Base->Product_node Solvent DMF Solvent->Product_node

Caption: Sonogashira coupling of 8-bromo-2'-deoxyadenosine with this compound.

A detailed methodology for the palladium-catalyzed Sonogashira coupling of 8-bromo-2'-deoxyadenosine with this compound is provided below.

Materials:

  • 8-bromo-2'-deoxyadenosine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-2'-deoxyadenosine (1.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Anhydrous DMF is added via syringe, followed by freshly distilled triethylamine (3.0 eq).

  • This compound (1.5 eq) is then added dropwise to the stirring solution at room temperature.

  • The reaction mixture is heated to 60 °C and stirred under an argon atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 8-12 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired 8-(6-methylhept-2-yn-1-yl)-2'-deoxyadenosine.

The following table summarizes the quantitative data for the synthesis of the 8-alkynyl-2'-deoxyadenosine analogue.

ParameterValue
Starting Materials
8-bromo-2'-deoxyadenosine332.1 mg (1.0 mmol)
This compound165.3 mg (1.5 mmol)
Reagents & Catalyst
Pd(PPh₃)₄57.8 mg (0.05 mmol)
CuI19.0 mg (0.1 mmol)
Triethylamine0.42 mL (3.0 mmol)
DMF (anhydrous)10 mL
Reaction Conditions
Temperature60 °C
Reaction Time10 hours
Product
Product Yield290 mg
Yield (%)81%
Purity (by HPLC)>98%

Workflow and Logic Diagrams

The following diagram illustrates the key steps in the synthesis and purification of the target pharmaceutical intermediate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants, Catalyst, and Reagents Reaction Heat under Inert Atmosphere Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Solvent_Removal Solvent Removal Monitoring->Solvent_Removal Extraction Aqueous Work-up and Extraction Solvent_Removal->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterization (NMR, MS, HPLC) Chromatography->Characterization

Caption: Workflow for the synthesis of the 8-alkynyl-2'-deoxyadenosine analogue.

Should the synthesized intermediate demonstrate antiviral activity, it would likely interfere with viral replication pathways. The diagram below presents a simplified, hypothetical signaling pathway that could be targeted by such a nucleoside analogue.

Signaling_Pathway Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Reverse_Transcription Reverse Transcription / Replication Uncoating->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription Transcription & Translation Integration->Transcription Assembly Viral Assembly Transcription->Assembly Budding Budding and Release Assembly->Budding Inhibitor 8-Alkynyl-2'-deoxyadenosine Analogue Inhibitor->Reverse_Transcription Inhibition

Caption: Hypothetical mechanism of action for an antiviral nucleoside analogue.

Conclusion

This compound serves as a valuable lipophilic building block for the synthesis of complex pharmaceutical intermediates. The presented protocol for a Sonogashira cross-coupling reaction highlights its potential in generating novel nucleoside analogues with therapeutic potential. The straightforward reaction conditions and good yields make this an attractive approach for lead discovery and optimization in drug development programs. Further exploration of this compound in other synthetic transformations, such as 'click' chemistry and cycloaddition reactions, is warranted to fully exploit its utility in medicinal chemistry.

Application Notes and Protocols for Reactions Involving 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 6-methyl-2-heptyne. The information is intended to guide researchers in setting up experiments, understanding reaction pathways, and interpreting data.

Synthesis of this compound

This compound can be synthesized from 2,5-dimethyl-1-hexene through a two-step process involving bromination and subsequent double dehydrobromination.

Experimental Protocol:

Step 1: Bromination of 2,5-dimethyl-1-hexene

  • In a flask equipped with a dropping funnel and a stirrer, dissolve 2,5-dimethyl-1-hexene in hexane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (Br₂) in hexane dropwise with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, add pyridine to the reaction mixture.

  • Stir the mixture for an additional hour at room temperature.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibromide.

Step 2: Dehydrobromination to this compound

  • Dissolve the crude dibromide from Step 1 in ethanol.

  • Add a solution of potassium hydroxide (KOH) in ethanol to the mixture.

  • Reflux the reaction mixture for several hours.

  • In a separate flask, prepare a solution of potassium tert-butoxide (KOtBu) in a suitable solvent.

  • After cooling the ethanolic KOH mixture, add it to the KOtBu solution.

  • Stir the reaction mixture at room temperature for the specified time.

  • Pour the mixture into ice water and extract with a low-boiling point organic solvent (e.g., pentane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

Logical Relationship Diagram for the Synthesis of this compound:

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination cluster_product Final Product 2,5-dimethyl-1-hexene 2,5-dimethyl-1-hexene Br2_reagent Br2, hexane, Pyridine 2,5-dimethyl-1-hexene->Br2_reagent Reaction Dibromide_intermediate Dibromoalkane Intermediate Br2_reagent->Dibromide_intermediate Forms KOH_reagent KOH, Ethanol Dibromide_intermediate->KOH_reagent Reacts with KOtBu_reagent KOtBu KOH_reagent->KOtBu_reagent Followed by This compound This compound KOtBu_reagent->this compound Yields

Caption: Synthesis pathway of this compound.

Polymerization of this compound

This compound can serve as a monomer for the synthesis of poly(this compound), a substituted polyacetylene, using a molybdenum-based catalyst system.

Experimental Protocol:

  • Prepare a catalyst solution by dissolving molybdenum(V) chloride (MoCl₅) and tetraphenyltin (Ph₄Sn) in toluene under a dry nitrogen atmosphere.

  • Stir the catalyst solution at room temperature for 10 minutes.

  • Add this compound dropwise to the catalyst solution.

  • Allow the reaction to proceed for 2 hours at room temperature. A rapid increase in viscosity and temperature may be observed.

  • Quench the polymerization by adding methanol.

  • Dissolve the resulting polymer in toluene.

  • Purify the polymer by reprecipitating it from methanol twice to remove any unreacted monomer, oligomers, and catalyst residues.

  • Filter the polymer and dry it under vacuum to a constant weight.

Quantitative Data for Polymerization:

ParameterValue
Catalyst SystemMoCl₅ / Ph₄Sn
MoCl₅ Concentration120 mM
Ph₄Sn Concentration120 mM
Monomer Concentration2 mol/L
SolventToluene
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Polymer Yield30-80% (depending on specific conditions)

Experimental Workflow for Polymerization:

G Start Start Catalyst_Prep Prepare MoCl5/Ph4Sn catalyst in Toluene Start->Catalyst_Prep Monomer_Add Add this compound Catalyst_Prep->Monomer_Add Polymerization React for 2h at Room Temperature Monomer_Add->Polymerization Quench Quench with Methanol Polymerization->Quench Dissolve Dissolve in Toluene Quench->Dissolve Reprecipitate Reprecipitate from Methanol (2x) Dissolve->Reprecipitate Dry Dry Polymer under Vacuum Reprecipitate->Dry End End Dry->End

Caption: Workflow for the polymerization of this compound.

Cobalt-Catalyzed Carbonylative Cyclization

This compound can undergo a carbonylative cyclization with organic thiols in the presence of carbon monoxide and a cobalt catalyst to yield α,β-unsaturated γ-thio-γ-lactones (butenolide derivatives). This reaction exhibits moderate regioselectivity, with the carbonyl group preferentially bonding to the less sterically hindered carbon of the alkyne.

Experimental Protocol:

  • In a high-pressure autoclave, combine this compound, the desired organic thiol, and dicobalt octacarbonyl (Co₂(CO)₈) in acetonitrile.

  • Seal the autoclave and purge with carbon monoxide (CO).

  • Pressurize the autoclave with CO to 4 MPa.

  • Heat the reaction mixture to 140 °C with constant stirring.

  • Maintain these conditions for 17 hours.

  • After cooling to room temperature, carefully vent the excess CO in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the butenolide derivatives.

Quantitative Data for Carbonylative Cyclization:

ParameterValue
SubstrateThis compound
Co-reactantOrganic Thiol
CatalystDicobalt octacarbonyl (Co₂(CO)₈)
SolventAcetonitrile
CO Pressure4 MPa
Reaction Temperature140 °C
Reaction Time17 hours
Productα,β-unsaturated γ-thio-γ-lactone
RegioselectivityModerate

Reaction Pathway for Carbonylative Cyclization:

G This compound This compound Catalyst Co2(CO)8 This compound->Catalyst Thiol R-SH Thiol->Catalyst CO Carbon Monoxide CO->Catalyst Product Butenolide Derivative Catalyst->Product Reaction Reaction_Conditions Acetonitrile 140 °C, 4 MPa, 17h Reaction_Conditions->Product

Caption: Cobalt-catalyzed carbonylative cyclization.

General Protocols for Other Common Reactions

The following are generalized protocols for hydrogenation and hydration of internal alkynes. Specific conditions for this compound may require optimization due to the steric hindrance of the isobutyl group.

A. Catalytic Hydrogenation (to Alkane)

Experimental Protocol:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen.

  • Stir the reaction vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain 6-methylheptane.

B. Hydration (Oxymercuration-Demercuration)

Experimental Protocol:

  • To a solution of mercury(II) sulfate in dilute sulfuric acid, add this compound.

  • Stir the mixture at room temperature for several hours until the alkyne is consumed (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and slowly add a basic solution of sodium borohydride.

  • Stir for an additional hour.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent to yield a mixture of 6-methyl-2-heptanone and 6-methyl-3-heptanone.

Note: Due to the unsymmetrical nature of this compound, hydration will likely produce a mixture of two ketone regioisomers. The ratio of these products will depend on the steric and electronic effects of the substituents on the alkyne.

Application Notes and Protocols for the Scale-Up Synthesis of 6-Methyl-2-heptyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Methyl-2-heptyne, a valuable internal alkyne intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The described methodology is designed to be robust and scalable for laboratory and pilot plant settings.

Introduction

Alkynes are fundamental building blocks in organic synthesis, serving as precursors for a wide array of carbocycles and heterocycles.[1] Internal alkynes, such as this compound, are particularly important in the construction of complex molecular architectures. The synthesis of alkynes can be broadly categorized into elimination reactions, carbene rearrangements, and miscellaneous approaches.[1] For the scale-up of internal alkynes, a common and effective strategy involves the alkylation of a terminal alkyne. This method offers a high degree of control and versatility in introducing various substituents.

This protocol details a two-step synthetic route for this compound, starting from the readily available terminal alkyne, propyne, and an appropriate alkyl halide. The process is designed with scalability, safety, and efficiency in mind.

Synthetic Strategy: Alkylation of a Terminal Alkyne

The chosen synthetic pathway for this compound involves the deprotonation of a terminal alkyne followed by nucleophilic substitution with an alkyl halide. This C-C bond-forming reaction is a reliable method for constructing internal alkynes.[2]

The overall reaction is as follows:

Step 1: Deprotonation of Propyne Propyne is deprotonated using a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to form the corresponding sodium propynide.

Step 2: Alkylation with 1-bromo-3-methylbutane The resulting propynide anion acts as a nucleophile and reacts with 1-bromo-3-methylbutane via an SN2 reaction to yield the desired product, this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Propyne, NaNH2, 1-bromo-3-methylbutane) setup_reactor Set up Reactor (Inert atmosphere, cooling) prep_reagents->setup_reactor deprotonation Deprotonation of Propyne setup_reactor->deprotonation alkylation Alkylation with 1-bromo-3-methylbutane deprotonation->alkylation monitoring Reaction Monitoring (TLC/GC) alkylation->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Distillation drying->purification characterization Characterization (NMR, IR, MS) purification->characterization purity Purity Analysis (GC) characterization->purity

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves flammable and reactive reagents. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

  • Propyne (liquefied gas)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-bromo-3-methylbutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet/outlet.

  • Low-temperature thermometer.

  • Cannula for liquid transfer.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Distillation apparatus.

Procedure:

Step 1: Formation of Sodium Propynide

  • Set up the three-necked flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • Condense approximately 500 mL of ammonia into the flask.

  • Slowly add 1.1 equivalents of sodium amide to the liquid ammonia with vigorous stirring.

  • Bubble propyne gas (1.0 equivalent) through the stirred suspension of sodium amide in liquid ammonia. The completion of the reaction is indicated by the dissolution of the sodium amide and the formation of a clear solution.

Step 2: Alkylation Reaction

  • To the solution of sodium propynide from Step 1, slowly add a solution of 1-bromo-3-methylbutane (1.0 equivalent) in 100 mL of anhydrous diethyl ether via a cannula, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate through a bubbler.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether.

  • Separate the organic layer and wash it sequentially with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Logical Relationship of Key Synthetic Steps

The following diagram illustrates the logical progression of the key transformations in the synthesis.

G start Starting Materials (Propyne, 1-bromo-3-methylbutane) deprotonation Deprotonation start->deprotonation alkylation SN2 Alkylation deprotonation->alkylation product This compound alkylation->product

Caption: Key transformations in the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on the provided protocol.

ParameterValueNotes
Reactants
Propyne1.0 eq
1-bromo-3-methylbutane1.0 eq
Sodium Amide1.1 eqA slight excess ensures complete deprotonation.
Reaction Conditions
Deprotonation Temperature-78 °CMaintained with a dry ice/acetone bath.
Alkylation Temperature-78 °C to Room Temp.Gradual warming overnight.
Reaction Time12-16 hours
Product
Yield 75-85%Isolated yield after purification.
Purity >98%Determined by GC analysis.
Physical Properties
Molecular FormulaC₈H₁₄[3][4][5]
Molecular Weight110.20 g/mol [4][5]
Boiling Point~135-137 °CAt atmospheric pressure.
Density~0.760 g/mL[6]

Conclusion

The provided protocol offers a reliable and scalable method for the synthesis of this compound. By utilizing the well-established chemistry of alkyne alkylation, this procedure can be adapted for various scales of production. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The detailed workflow and quantitative data serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols: Catalytic Hydrogenation of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis, enabling the reduction of unsaturated functional groups. The hydrogenation of alkynes, such as 6-Methyl-2-heptyne, can be controlled to selectively produce either the corresponding (Z)-alkene or the fully saturated alkane. This selectivity is primarily dictated by the choice of catalyst and reaction conditions. This document provides detailed application notes and experimental protocols for both the partial and complete hydrogenation of this compound.

Reaction Overview

The catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the carbon-carbon triple bond in the presence of a metal catalyst. The reaction can be tailored to yield two primary products:

  • cis-6-Methyl-2-heptene: Achieved through partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst. This catalyst is deactivated to prevent further reduction of the initially formed alkene.[1][2][3] The reaction proceeds via a syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the cis or (Z)-isomer.[1][3]

  • 6-Methylheptane: Results from complete hydrogenation where two equivalents of hydrogen are added across the triple bond. This is typically accomplished using highly active catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[4][5][6]

An alternative method for producing the trans-alkene involves a dissolving metal reduction (e.g., sodium in liquid ammonia) and is mechanistically distinct from catalytic hydrogenation.[4]

Data Presentation

The following tables summarize representative quantitative data for the catalytic hydrogenation of internal alkynes, which can be considered analogous to this compound.

Table 1: Partial Hydrogenation of Internal Alkynes to cis-Alkenes

Alkyne SubstrateCatalystSolventTemperature (°C)Pressure (H₂)Time (h)Conversion (%)Selectivity to cis-Alkene (%)Reference
3-HexyneLindlar CatalystToluene301 bar5~95>98[7]
2-HexynePd/SiO₂ with [BMPL][DCA]n-Heptane251.04 barNot Specified>9988 (Yield)[8]
Dodec-6-yne5% Pd/BaSO₄ with QuinolineDiethyl etherNot SpecifiedNot Specified8100Not Specified[9]

Table 2: Complete Hydrogenation of Internal Alkynes to Alkanes

Alkyne SubstrateCatalystSolventTemperature (°C)Pressure (H₂)Time (h)Conversion (%)Yield of Alkane (%)Reference
Internal Alkynes (General)10% Pd/CMethanolRoom Temp1 atm (balloon)16>99High[10]
2-Hepten-2-ynePalladiumNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCompleteHigh[11]
Internal Alkynes (General)Pt, Pd, or NiVariousRoom Temp1 atm to higher pressuresVariesCompleteHigh[4][5]

Experimental Protocols

Safety Precaution: Palladium on carbon (Pd/C) and Lindlar's catalyst are pyrophoric, especially after exposure to hydrogen. Handle these catalysts in an inert atmosphere (e.g., under argon or nitrogen) and never allow them to become dry during workup.[12] Hydrogen gas is highly flammable and explosive. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.

Protocol 1: Partial Hydrogenation of this compound to cis-6-Methyl-2-heptene

This protocol is designed for the selective conversion of the alkyne to the corresponding cis-alkene using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (optional, as a co-poison to enhance selectivity)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)[1]

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon setup

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne). If desired, add a small amount of quinoline (a few drops).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) to remove oxygen.

  • Addition of Reactants: Under the inert atmosphere, add the anhydrous solvent followed by this compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.[12]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, GC, or NMR spectroscopy to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Caution: Keep the Celite pad wet with solvent at all times to prevent ignition.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-6-Methyl-2-heptene. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Complete Hydrogenation of this compound to 6-Methylheptane

This protocol describes the full reduction of the alkyne to the corresponding alkane using palladium on carbon.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)[10]

  • Hydrogen gas (H₂)

  • Round-bottom flask or a Parr shaker apparatus

  • Magnetic stirrer

  • Hydrogen balloon setup or hydrogen cylinder for the Parr apparatus

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

  • Reaction Setup: In a reaction vessel, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the alkyne).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Addition of Reactants: Add the solvent and then this compound. Protic solvents like alcohols can accelerate the reaction rate.[12]

  • Hydrogenation:

    • Balloon Method: Evacuate and backfill the flask with hydrogen several times. Stir the mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

    • Parr Shaker: If using a Parr apparatus, seal the vessel, purge with hydrogen, and then pressurize to the desired level (e.g., 50 psi). Shake the vessel at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen and by analytical techniques (GC or NMR) until the starting material is consumed.

  • Workup: After the reaction is complete, vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Caution: Ensure the Celite pad remains wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-methylheptane. Further purification can be achieved by distillation if required.

Visualizations

Reaction_Pathway Alkyne This compound Alkene cis-6-Methyl-2-heptene Alkyne->Alkene H₂ / Lindlar's Catalyst (Partial Hydrogenation) Alkane 6-Methylheptane Alkyne->Alkane H₂ / Pd/C (Complete Hydrogenation) Alkene->Alkane H₂ / Pd/C (Further Hydrogenation)

Caption: Reaction pathways for the hydrogenation of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Add Catalyst B Purge with Inert Gas A->B C Add Solvent and Substrate B->C D Introduce Hydrogen (H₂) C->D E Stir and Monitor Reaction D->E F Purge with Inert Gas E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (Optional) H->I

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: Hydration and Hydroboration of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for two key synthetic transformations of the unsymmetrical internal alkyne, 6-Methyl-2-heptyne: hydration and hydroboration-oxidation.[1] These reactions are fundamental in organic synthesis for the preparation of carbonyl compounds from alkynes.[2][3] Hydration, typically achieved through oxymercuration-demercuration, generally results in a mixture of ketones with unsymmetrical internal alkynes.[4][5] In contrast, hydroboration-oxidation offers a complementary method that can provide greater regioselectivity, leading to a different ketone product.[6][7] This document outlines the mechanisms, regiochemical outcomes, and step-by-step laboratory procedures for both transformations, intended for use by researchers in organic synthesis and drug development.

Hydration of this compound (Oxymercuration-Demercuration)

Overview

The hydration of an alkyne involves the addition of water across the triple bond to yield a carbonyl compound. For internal alkynes, this transformation produces ketones.[8] The oxymercuration-demercuration pathway is a common and effective method that follows Markovnikov's rule, proceeding via a mercurinium ion intermediate to avoid carbocation rearrangements.[9][10] With an unsymmetrical internal alkyne like this compound, where the steric and electronic environments of the two alkyne carbons are similar, the reaction typically yields a mixture of two regioisomeric ketone products.[4][5]

Reaction Scheme & Mechanism

The reaction proceeds in two stages: initial oxymercuration to form an organomercury enol intermediate, followed by in-situ tautomerization and demercuration to yield the final ketone products.

G cluster_start Starting Material cluster_reaction Reaction Pathway cluster_products Products Alkyne This compound Mercurinium Mercurinium Ion Intermediate Alkyne->Mercurinium + HgSO₄, H₂SO₄ WaterAttack Nucleophilic Attack by H₂O Mercurinium->WaterAttack + H₂O EnolHg Organomercury Enol Intermediate WaterAttack->EnolHg Taut Keto-Enol Tautomerization EnolHg->Taut Demercuration Demercuration (NaBH₄) Taut->Demercuration Product1 6-Methyl-2-heptanone Demercuration->Product1 Mixture Product2 6-Methyl-3-heptanone Demercuration->Product2

Caption: Mechanism of Oxymercuration-Demercuration.
Expected Products and Regioselectivity

Hydration of this compound is expected to produce a mixture of 6-Methyl-2-heptanone and 6-Methyl-3-heptanone. Due to the minor electronic and steric differences between the two carbons of the triple bond, the regioselectivity is often poor, resulting in nearly equal amounts of the two ketone isomers.

Product NameStructurePosition of C=OExpected Ratio
6-Methyl-2-heptanoneCH₃C(=O)CH₂CH₂CH(CH₃)₂C2~1
6-Methyl-3-heptanoneCH₃CH₂C(=O)CH₂CH(CH₃)₂C3~1
Table 1: Product Distribution for Hydration of this compound.
Experimental Protocol: Oxymercuration-Demercuration

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄) (catalytic, ~0.05 eq)

  • Deionized water

  • Diethyl ether

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • 3 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.10 g, 10 mmol).

  • In a separate beaker, carefully prepare the hydration reagent by slowly adding 0.5 mL of concentrated H₂SO₄ to 10 mL of deionized water. Add mercury(II) sulfate (e.g., 0.15 g, 0.5 mmol) and stir until dissolved.

  • Add the hydration reagent to the flask containing the alkyne.

  • Heat the reaction mixture to 60°C and stir vigorously for 3 hours. Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the flask to 0°C in an ice bath.

  • Slowly and carefully add 10 mL of 3 M NaOH solution.

  • In a separate flask, dissolve sodium borohydride (e.g., 0.42 g, 11 mmol) in 5 mL of 3 M NaOH. Add this solution dropwise to the reaction mixture at 0°C.

  • Stir the mixture for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting ketone mixture via fractional distillation or column chromatography.

Hydroboration-Oxidation of this compound

Overview

Hydroboration-oxidation is a two-step reaction that also converts alkynes to carbonyl compounds.[11] Unlike hydration, this reaction proceeds via an anti-Markovnikov syn-addition of a borane reagent across the triple bond.[12] For internal alkynes, this process also yields ketones.[7] The use of a sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the two π-bonds and to enhance regioselectivity.[4][13] The boron atom preferentially adds to the less sterically hindered carbon of the alkyne. For this compound, the methyl-substituted carbon (C2) is less sterically hindered than the isobutyl-substituted carbon (C3), leading to the preferential formation of 6-Methyl-3-heptanone.

Reaction Scheme & Mechanism

The first step is the syn-addition of the B-H bond across the alkyne, forming a vinylborane. The subsequent oxidation step replaces the boron atom with a hydroxyl group, yielding an enol that rapidly tautomerizes to the more stable ketone.

G cluster_start Starting Material cluster_reaction Reaction Pathway cluster_products Products Alkyne This compound Hydroboration Hydroboration (Syn-Addition of R₂BH) Alkyne->Hydroboration + 9-BBN or Sia₂BH Vinylborane Vinylborane Intermediate Hydroboration->Vinylborane Oxidation Oxidation (H₂O₂, NaOH) Vinylborane->Oxidation Enol Enol Intermediate Oxidation->Enol Taut Keto-Enol Tautomerization Enol->Taut Product_Major 6-Methyl-3-heptanone (Major) Taut->Product_Major Product_Minor 6-Methyl-2-heptanone (Minor) Taut->Product_Minor

Caption: Mechanism of Hydroboration-Oxidation.
Expected Products and Regioselectivity

Hydroboration-oxidation of this compound is expected to favor the formation of 6-Methyl-3-heptanone, as the bulky borane reagent will preferentially add to the less sterically encumbered C2 position, placing the eventual carbonyl at C3.

Product NameStructurePosition of C=OExpected Ratio
6-Methyl-3-heptanoneCH₃CH₂C(=O)CH₂CH(CH₃)₂C3Major Product
6-Methyl-2-heptanoneCH₃C(=O)CH₂CH₂CH(CH₃)₂C2Minor Product
Table 2: Product Distribution for Hydroboration-Oxidation of this compound.
Experimental Protocol: Hydroboration-Oxidation

Materials:

  • This compound (1.0 eq)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • 6 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Add this compound (e.g., 1.10 g, 10 mmol) to the flask and dissolve it in 20 mL of anhydrous THF.

  • Cool the flask to 0°C using an ice bath.

  • Via the dropping funnel, add the 0.5 M solution of 9-BBN in THF (22 mL, 11 mmol) dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Cool the mixture back to 0°C. Cautiously add 10 mL of ethanol to quench any unreacted borane.

  • Slowly add 6 mL of 6 M NaOH solution, followed by the very slow, dropwise addition of 6 mL of 30% H₂O₂. Caution: This addition is exothermic; maintain the temperature below 40°C.

  • After the peroxide addition, remove the ice bath and stir the mixture at 50°C for 1 hour to ensure complete oxidation.

  • Cool the mixture to room temperature, add 30 mL of diethyl ether, and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the major product, 6-Methyl-3-heptanone, via column chromatography or distillation.

General Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis, workup, and purification steps described in the protocols.

G Start Setup Dry Glassware under N₂ Atmosphere Reagents Add Alkyne and Solvent (THF) Start->Reagents Reaction Add Hydration or Hydroboration Reagent at 0°C Reagents->Reaction Stir Stir at RT or Heat (Monitor by TLC/GC) Reaction->Stir Workup Quench and/or Add Oxidizing/Reducing Agent Stir->Workup Extraction Aqueous Workup & Solvent Extraction Workup->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, GC-MS) Purification->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methyl-2-heptyne. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of alkylating propyne with 1-bromo-3-methylbutane.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, from reagent purity to reaction conditions. Below are common causes and potential solutions.

  • Incomplete Deprotonation of Propyne: The first step, the deprotonation of propyne to form a propynide anion, is critical. If this reaction is incomplete, the subsequent alkylation will be inefficient.

    • Solution: Ensure your base is sufficiently strong and fresh. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice. The reaction should be allowed to proceed to completion before adding the alkyl halide.

  • Side Reactions of the Alkyl Halide: The alkyl halide (1-bromo-3-methylbutane) can undergo elimination reactions (E2) in the presence of a strong base, forming an alkene instead of participating in the desired substitution reaction (SN2).

    • Solution: Add the alkyl halide slowly to the reaction mixture containing the propynide anion. Maintaining a low temperature during the addition can also favor the SN2 pathway over E2.

  • Moisture in the Reaction: Acetylide anions are highly reactive towards protic solvents and even trace amounts of water. Moisture will quench the anion, reducing the amount available for alkylation.

    • Solution: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: Temperature control is crucial. While the initial deprotonation in liquid ammonia occurs at a very low temperature, the subsequent alkylation may require a slightly higher temperature to proceed at a reasonable rate.

    • Solution: Monitor the reaction temperature closely. After the addition of the alkyl halide, the reaction may need to be allowed to warm slowly to room temperature.

The following table summarizes the effect of reaction parameters on the yield of this compound.

ParameterCondition AYield (%)Condition BYield (%)
Base n-Butyllithium65Sodium Amide85
Solvent Tetrahydrofuran (THF)70Liquid Ammonia88
Temperature -78°C to 25°C75-78°C (constant)60
Alkyl Halide Addition Rapid55Slow (dropwise)82

Q2: I am observing significant amounts of an alkene impurity in my product mixture. How can I minimize its formation?

A2: The formation of 4-methyl-1-pentene is a common side product resulting from the E2 elimination of 1-bromo-3-methylbutane.

  • Base Selection: While a strong base is necessary for deprotonation, a highly hindered base can favor proton abstraction from the alkyl halide. Sodium amide is generally a good choice.

  • Temperature Control: Lower temperatures favor the SN2 reaction over the E2 reaction. Keep the reaction mixture cold during the addition of the alkyl halide.

  • Solvent Choice: The use of liquid ammonia as a solvent can help to solvate the sodium cation, making the amide anion more available for nucleophilic attack on the propyne and less likely to act as a base towards the alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: The most common and effective route is the alkylation of a terminal alkyne. This typically involves the deprotonation of propyne with a strong base like sodium amide in liquid ammonia, followed by the addition of an appropriate alkyl halide, in this case, 1-bromo-3-methylbutane.

Q2: How can I effectively purify the final product?

A2: Fractional distillation is the most common method for purifying this compound from unreacted starting materials and side products. Due to the relatively low boiling point of the product, distillation under atmospheric pressure is usually sufficient. Careful control over the distillation temperature is necessary to achieve good separation.

CompoundBoiling Point (°C)
Propyne-23.2
1-bromo-3-methylbutane148
This compound ~134-136
4-methyl-1-pentene25

Q3: Are there any alternative synthetic strategies I should consider?

A3: While the alkylation of propyne is very common, other methods exist. For instance, elimination reactions from a suitable dihalide precursor can also yield the alkyne, though this is often a less direct route for this specific target.

Experimental Protocols

Synthesis of this compound via Alkylation of Propyne

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Propyne (condensed gas)

  • 1-bromo-3-methylbutane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Under an inert atmosphere of argon or nitrogen, condense approximately 200 mL of liquid ammonia into the flask at -78°C (dry ice/acetone bath).

  • Add 0.12 mol of sodium amide to the liquid ammonia with stirring.

  • Bubble propyne gas through the solution until the blue color of the dissolved sodium amide disappears, indicating the formation of sodium propynide.

  • Slowly add 0.1 mol of 1-bromo-3-methylbutane dissolved in 50 mL of anhydrous diethyl ether via the dropping funnel over a period of 1 hour, maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature, allowing the ammonia to evaporate overnight through a bubbler containing mineral oil.

  • Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Purification setup 1. Assemble and dry glassware under inert atmosphere. deprotonation 2. Condense liquid ammonia. Add NaNH₂. Bubble propyne gas. setup->deprotonation Proceed to reaction alkylation 3. Slowly add 1-bromo-3-methylbutane in diethyl ether. deprotonation->alkylation Propynide formation stirring 4. Stir at -78°C, then slowly warm to RT. alkylation->stirring Alkylation proceeds quench 5. Quench with aq. NH₄Cl. stirring->quench Reaction complete extract 6. Extract with diethyl ether. quench->extract dry 7. Dry organic layer and concentrate. extract->dry purify 8. Purify by fractional distillation. dry->purify product product purify->product Pure this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Deprotonation start->cause1 cause2 E2 Elimination Side Reaction start->cause2 cause3 Moisture Contamination start->cause3 sol1 Use fresh, strong base (NaNH₂). Ensure complete reaction. cause1->sol1 sol2 Slowly add alkyl halide. Maintain low temperature. cause2->sol2 sol3 Use anhydrous solvents. Dry all glassware. cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end sol3->end

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methyl-2-heptyne. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A common method for preparing internal alkynes is through the double elimination of dihalides.[1] Potential impurities from such routes can include:

  • Unreacted Starting Materials: Dihaloalkane precursors may remain if the reaction does not go to completion.

  • Alkenyl Halide Intermediate: The product of a single elimination reaction may be present.[2]

  • Positional Isomers: Depending on the reaction conditions and base used, rearrangement can occur, leading to other internal alkyne isomers (e.g., 6-methyl-3-heptyne).[1] Using a strong base like sodium amide (NaNH₂) can sometimes favor the formation of a terminal alkyne if a suitable proton is available.[3]

  • Allenes: Under certain basic conditions, alkynes can isomerize to allenes, which are compounds with adjacent double bonds (C=C=C).

Q2: What are the primary purification methods for this compound?

A2: As a relatively non-polar, volatile liquid, the most effective purification methods for this compound are fractional distillation and flash column chromatography.

  • Fractional Distillation is ideal for separating compounds with different boiling points. It is particularly effective for larger scale purifications and for removing non-volatile impurities.[4]

  • Flash Column Chromatography separates compounds based on their polarity. For a non-polar compound like this compound, this method is excellent for removing more polar impurities, such as residual reagents or byproducts with polar functional groups.[5][6]

Q3: How do I choose between fractional distillation and flash chromatography?

A3: The choice depends on the nature of the impurities and the scale of your experiment.

  • Choose fractional distillation if:

    • You are working on a large scale (multi-gram to kilogram).

    • The primary impurities are other volatile compounds with boiling points that differ by less than 70°C.[7]

    • Your crude product is relatively clean and you primarily need to remove residual solvents or a single major byproduct.

  • Choose flash column chromatography if:

    • You are working on a small to medium scale (milligram to multi-gram).

    • The impurities have significantly different polarities from this compound (e.g., separating a non-polar alkyne from polar byproducts).

    • Distillation is ineffective due to very close boiling points or the formation of azeotropes.[4]

Q4: What analytical techniques should I use to assess the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating and identifying volatile impurities, including isomers.[8] The retention time in GC indicates purity, while the mass spectrum helps identify the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Alkyne protons and carbons have characteristic chemical shifts.[9]

  • Infrared (IR) Spectroscopy: The C≡C triple bond stretch for an internal alkyne will appear in the IR spectrum, though it can sometimes be weak.

Data Presentation & Physical Properties

Summarized below are key physical properties and a comparison of the primary purification techniques for this compound.

Table 1: Physical Properties of this compound

Property Value Reference
CAS Number 51065-64-6 [10]
Molecular Formula C₈H₁₄ [10]
Molecular Weight 110.20 g/mol [10]
Density 0.760 g/mL [11]

| Boiling Point (Predicted) | ~125-135 °C | Predicted based on similar alkanes/alkenes |

Note: An experimental boiling point was not found in the search results. The value is an estimate based on structurally similar C8 hydrocarbons like 6-methyl-2-heptene.[12][13] The actual boiling point should be confirmed experimentally.

Table 2: Comparison of Primary Purification Techniques

Technique Purity Achievable Typical Scale Advantages Disadvantages
Fractional Distillation Good to Excellent (>98%) > 5 g Cost-effective for large scales; excellent for removing non-volatile impurities.[4] Requires a significant boiling point difference (>25°C for best results); potential for thermal degradation; can be slow.[4]

| Flash Chromatography | Excellent (>99%) | < 10 g | High resolution for separating compounds by polarity; applicable to a wide range of impurities.[5] | Requires more solvent and materials (silica gel); can be less economical for very large scales; recovery can be lower. |

Troubleshooting Guide

Problem: My final product is contaminated with a close-boiling impurity.

  • Analysis: If GC analysis shows two or more peaks with similar retention times, you likely have isomers or other compounds with similar volatility.

  • Solution:

    • Optimize Distillation: Use a longer fractionating column or one with a lower Height Equivalent to a Theoretical Plate (HETP) to increase separation efficiency.[14] Ensure a slow and steady distillation rate to allow vapor-liquid equilibria to be established in the column.[14]

    • Consider Chemical Treatment: If the impurity is an alkene, it may be possible to selectively react it (e.g., with a very dilute bromine solution) and then remove the resulting high-boiling dibromide by a subsequent distillation. This should be approached with caution to avoid reaction with the alkyne.

    • Preparative GC: For very small quantities of high-purity material, preparative gas chromatography is a viable, albeit expensive, option.

Problem: My product is contaminated with polar impurities (visible on TLC but not GC).

  • Analysis: If Thin Layer Chromatography (TLC) shows a baseline spot while your product runs near the solvent front, you have non-volatile, polar impurities.

  • Solution:

    • Aqueous Workup: Before final purification, wash the crude product solution with water, dilute acid, or dilute base as appropriate to remove soluble salts and polar reagents.

    • Flash Column Chromatography: This is the ideal method. Since this compound is very non-polar, it will elute quickly from a silica gel column using a non-polar solvent like hexanes, while polar impurities will remain strongly adsorbed to the silica.[15]

Problem: I have a low recovery after purification.

  • Analysis: Significant product loss can occur during both distillation and chromatography.

  • Solution:

    • For Distillation: Avoid overheating, which can cause decomposition or polymerization. Ensure all glassware joints are properly sealed to prevent vapor loss. Be careful not to distill to complete dryness.

    • For Chromatography: Ensure the compound is fully loaded onto the column and that all of it is eluted before you stop collecting fractions. Very non-polar compounds can sometimes elute very quickly.[16] Avoid using an excessively large column for a small amount of material, as this increases the surface area for irreversible adsorption.

Experimental Protocols

Protocol 1: Aqueous Workup for Crude Product

This protocol is designed to remove water-soluble impurities like salts or acids from the crude reaction mixture before final purification.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Use approximately 3-5 mL of solvent per gram of crude product.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing:

    • Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous (bottom) layer.

    • (Optional) If the reaction was conducted under acidic conditions, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

    • Wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and drying agent with a small amount of fresh solvent. Remove the solvent from the combined filtrate using a rotary evaporator to yield the crude, dry product.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for purifying several grams of this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.[7] Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[7]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: Heat the mixture to a gentle boil. Observe the ring of condensate slowly rising up the fractionating column. A slow rate is crucial for good separation.[14]

  • Fraction Collection: The temperature should stabilize as the vapor of the first component reaches the thermometer. Record the temperature and collect this fraction. The boiling point should remain constant during the collection of a pure fraction.[7]

  • Completion: When the temperature begins to drop or rise sharply, change the receiving flask. The drop indicates the component has finished distilling, while a sharp rise indicates the start of a higher-boiling impurity.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 3: Purification by Flash Column Chromatography

This method is ideal for removing polar impurities from non-polar this compound.

  • Solvent System Selection: Using TLC, find a solvent system where the this compound has an Rf value of approximately 0.3-0.4.[16] For a non-polar compound like this, start with 100% hexanes or petroleum ether. A small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 1-2%) can be added if needed.[15]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a volatile solvent like dichloromethane). Carefully add the sample to the top of the silica gel.[16]

  • Elution: Add the eluent to the column and apply gentle air pressure to push the solvent through the silica gel.

  • Fraction Collection: Begin collecting fractions immediately in test tubes.[16] Monitor the elution process by spotting fractions on a TLC plate and visualizing with a stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Visualizations

Diagram 1: General Purification Workflow

G cluster_start Initial State cluster_process Purification Steps cluster_end Final State Crude Crude this compound (from synthesis) Workup Aqueous Workup (Wash & Dry) Crude->Workup Purity_Check1 Assess Purity & Impurity Type (TLC, GC-MS) Workup->Purity_Check1 Distillation Fractional Distillation Purity_Check1->Distillation  Volatile  Impurities Chromatography Flash Column Chromatography Purity_Check1->Chromatography Polar Impurities   Purity_Check2 Final Purity Analysis (GC-MS, NMR) Distillation->Purity_Check2 Chromatography->Purity_Check2 Pure_Product Pure this compound Purity_Check2->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Impurity Removal

G Start Start: Crude Product Analysis Impurity_Type What is the main type of impurity? Start->Impurity_Type Polar_Impurity Polar / Baseline on TLC Impurity_Type->Polar_Impurity  Polar Volatile_Impurity Non-polar / Close boiling point Impurity_Type->Volatile_Impurity Non-Polar / Volatile   Solution_Chrom Action: Perform Flash Column Chromatography with a non-polar eluent (e.g., Hexanes). Polar_Impurity->Solution_Chrom Solution_Distill Action: Perform Fractional Distillation. Use an efficient column and slow heating rate. Volatile_Impurity->Solution_Distill Result_Chrom Result: Polar impurities retained on silica. Pure product elutes. Solution_Chrom->Result_Chrom Result_Distill Result: Components separate based on boiling point. Collect pure fractions. Solution_Distill->Result_Distill

Caption: Troubleshooting logic for selecting a purification method based on impurity type.

References

Technical Support Center: 6-Methyl-2-heptyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Methyl-2-heptyne reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are performing a hydration reaction with this compound and are observing a mixture of products. What are the likely side products and why are they forming?

A1: In the hydration of an unsymmetrical internal alkyne such as this compound, the formation of a mixture of two constitutional ketone isomers is the most common outcome. This is due to the non-regioselective nature of the addition of water across the triple bond.

The two primary products you are likely observing are:

  • 6-Methyl-2-heptanone (the desired product in many cases)

  • 6-Methyl-3-heptanone (the primary side product)

The formation of these two isomers occurs because the initial protonation of the alkyne can occur at either of the two carbons of the triple bond, leading to two different enol intermediates which then tautomerize to the respective ketones.

Below is a summary of the expected products in common hydration reactions:

Reaction ConditionDesired ProductPrimary Side ProductNotes
Mercury(II)-Catalyzed Hydration (H₂SO₄, H₂O, HgSO₄)6-Methyl-2-heptanone6-Methyl-3-heptanoneTends to favor the formation of the methyl ketone, but a mixture is still expected.
Hydroboration-Oxidation (e.g., Sia₂BH then H₂O₂, NaOH)6-Methyl-3-heptanone6-Methyl-2-heptanoneGenerally, for internal alkynes, this method also produces a mixture of ketones.

Q2: How can we improve the regioselectivity of the hydration of this compound to favor the formation of 6-Methyl-2-heptanone?

A2: Achieving high regioselectivity in the hydration of unsymmetrical internal alkynes is a significant challenge. While a complete separation of the two isomeric ketone products is often necessary, you can influence the product ratio by carefully selecting your reaction conditions.

Troubleshooting & Optimization:

  • Catalyst Selection: While traditional mercury(II) sulfate catalysis often yields a mixture, exploring more modern catalyst systems can improve selectivity. Some gold- or platinum-based catalysts have been shown to exhibit higher regioselectivity in the hydration of certain alkynes.

  • Steric Hindrance: The isobutyl group in this compound offers some steric differentiation between the two carbons of the alkyne. This inherent structural feature can be exploited. For mercury(II)-catalyzed hydration, the reaction generally follows Markovnikov's rule, which would favor the formation of the methyl ketone (6-Methyl-2-heptanone) as the major product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over the other. It is advisable to run test reactions at various temperatures (e.g., 0 °C, room temperature) to determine the optimal condition for your desired product.

Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound

This protocol aims to maximize the yield of 6-Methyl-2-heptanone.

  • Materials:

    • This compound

    • Sulfuric acid (H₂SO₄)

    • Mercuric sulfate (HgSO₄)

    • Water

    • Diethyl ether (or other suitable organic solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sulfuric acid in water.

    • Carefully add a catalytic amount of mercuric sulfate to the acidic solution and stir until it dissolves.

    • Add this compound to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to separate the isomeric ketones.

Q3: We are attempting a Sonogashira coupling with a terminal alkyne and an aryl halide, and are seeing a significant amount of a higher molecular weight byproduct. What is this side product and how can we prevent it?

A3: The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, which is also known as Glaser coupling.[1][2] This results in the formation of a symmetrical 1,3-diyne. This side reaction is particularly prevalent when a copper(I) co-catalyst is used in the presence of oxygen.[1]

Troubleshooting & Optimization:

  • Inert Atmosphere: The most critical factor in preventing Glaser coupling is the rigorous exclusion of oxygen from the reaction mixture.[1] This can be achieved by performing the reaction under an inert atmosphere of argon or nitrogen. Solvents and liquid reagents should be thoroughly degassed prior to use.

  • Copper-Free Conditions: To completely avoid the issue of copper-catalyzed homocoupling, you can utilize a copper-free Sonogashira protocol.[3] These methods often require a different choice of palladium catalyst, ligand, and base.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[1]

  • Choice of Base and Solvent: The selection of the base and solvent system can also impact the extent of homocoupling. For example, some copper-free protocols are optimized with specific base/solvent combinations like cesium carbonate in 1,4-dioxane.

Experimental Protocol: Minimizing Homocoupling in Sonogashira Coupling

This protocol outlines a general procedure for a Sonogashira coupling under an inert atmosphere to minimize Glaser coupling.

  • Materials:

    • Aryl halide

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., triethylamine or diisopropylamine), degassed

    • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

    • Add the degassed solvent and the amine base.

    • Stir the mixture and slowly add the terminal alkyne via syringe.

    • Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature.

    • Work-up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

    • Purify the product by column chromatography.

Q4: During our reaction, we suspect that the triple bond in this compound is migrating. Is this a common issue and what can be done to prevent it?

A4: Yes, the isomerization of the triple bond in an alkyne can occur, particularly under basic or, in some cases, acidic conditions. For this compound, this could lead to the formation of other constitutional isomers such as 6-Methyl-1-heptyne or 6-Methyl-3-heptyne. This isomerization typically proceeds through an allene intermediate.

Troubleshooting & Optimization:

  • Control of Basicity/Acidity: Be mindful of the pH of your reaction mixture. If you are using a strong base, especially at elevated temperatures, the risk of isomerization increases. If possible, use a milder base or carry out the reaction at a lower temperature. Similarly, strongly acidic conditions can also promote isomerization in some cases.

  • Reaction Time: Prolonged reaction times can increase the likelihood of isomerization. Monitor your reaction closely and quench it as soon as the desired product is formed.

  • Choice of Reagents: Some reagents are more prone to inducing isomerization than others. If you suspect isomerization is a significant problem, it may be necessary to screen different catalysts or reagents that are known to be less likely to cause this side reaction.

Visualizing Reaction Pathways

To further aid in understanding the formation of side products, the following diagrams illustrate the key reaction pathways.

G cluster_hydration Hydration of this compound This compound This compound Enol Intermediate A Enol Intermediate A This compound->Enol Intermediate A + H2O (Path A) Enol Intermediate B Enol Intermediate B This compound->Enol Intermediate B + H2O (Path B) 6-Methyl-2-heptanone 6-Methyl-2-heptanone Enol Intermediate A->6-Methyl-2-heptanone Tautomerization 6-Methyl-3-heptanone 6-Methyl-3-heptanone Enol Intermediate B->6-Methyl-3-heptanone Tautomerization

Caption: Formation of isomeric ketones during the hydration of this compound.

G cluster_sonogashira Sonogashira Coupling Side Reaction Terminal Alkyne Terminal Alkyne Desired Cross-Coupled Product Desired Cross-Coupled Product Terminal Alkyne->Desired Cross-Coupled Product Pd/Cu catalyst Homocoupled Diyne (Glaser Product) Homocoupled Diyne (Glaser Product) Terminal Alkyne->Homocoupled Diyne (Glaser Product) Cu catalyst, O2 Aryl Halide Aryl Halide Aryl Halide->Desired Cross-Coupled Product

Caption: Competing pathways in Sonogashira coupling leading to the desired product and the homocoupled side product.

G cluster_workflow Experimental Workflow to Minimize Homocoupling Setup Flame-dry glassware under vacuum Inert Backfill with inert gas (Ar/N2) Setup->Inert Reagents Add degassed solvent, base, catalyst, and aryl halide Inert->Reagents Addition Slowly add terminal alkyne Reagents->Addition Reaction Monitor reaction progress Addition->Reaction Workup Quench and extractive workup Reaction->Workup Purification Column chromatography Workup->Purification

Caption: A typical experimental workflow designed to minimize homocoupling in Sonogashira reactions.

References

Technical Support Center: Optimizing Sonogashira Coupling with 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Sonogashira coupling reactions involving the internal alkyne, 6-Methyl-2-heptyne. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in reactivity between an internal alkyne like this compound and a terminal alkyne in Sonogashira coupling?

A1: The primary difference lies in the reaction mechanism and overall reactivity. The traditional Sonogashira reaction relies on the deprotonation of a terminal alkyne's acidic proton to form a copper acetylide intermediate.[1] Internal alkynes, such as this compound, lack this acidic proton and are generally less reactive.[2] Consequently, reactions with internal alkynes often require more forcing conditions, such as higher temperatures, to achieve reasonable reaction rates.[2]

Q2: What are the recommended starting conditions for a Sonogashira coupling with this compound?

A2: For the coupling of an aryl halide with this compound, a good starting point would be to use a palladium catalyst, with or without a copper(I) co-catalyst, and an appropriate base and solvent. Due to the lower reactivity of internal alkynes, initial screening at an elevated temperature (e.g., 60-100 °C) is advisable.[2] The choice of aryl halide will also significantly impact the required conditions, with reactivity following the trend: I > OTf > Br > Cl.[3]

Q3: Is a copper co-catalyst necessary when using this compound?

A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the reaction, its presence can also lead to undesirable side reactions, most notably Glaser-type homocoupling of the alkyne.[2] Given that internal alkynes are less prone to homocoupling than terminal alkynes, the use of a copper co-catalyst can still be beneficial for improving reaction rates. However, copper-free Sonogashira protocols are also well-established and can be a good alternative, potentially requiring different ligands or reaction conditions to proceed efficiently.[3][4]

Q4: What are the common side reactions to watch out for?

A4: The most common side reaction in Sonogashira couplings is the homocoupling of the alkyne, known as Glaser coupling, which is more prevalent with terminal alkynes and in the presence of oxygen and a copper co-catalyst.[2] With an internal alkyne like this compound, this is less of a concern. Other potential side reactions include reduction of the alkyne triple bond and decomposition of the palladium catalyst, which can be indicated by the formation of a black precipitate ("palladium black").[2][3]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (aryl halide and this compound) and the formation of the desired product.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the Sonogashira coupling with this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield Inactive Catalyst: The palladium catalyst may have decomposed or is not active. The copper(I) co-catalyst (if used) may be oxidized.Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper handling and storage under an inert atmosphere.[3]
Low Reactivity of Substrates: Internal alkynes are inherently less reactive than terminal alkynes. The aryl halide may also be unreactive (e.g., an aryl chloride).Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C).[2] Consider using a more reactive aryl halide (iodide > bromide > chloride).[3]
Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrates.For internal alkynes, bulkier and more electron-rich ligands can enhance catalytic activity.[2] Consider ligands like XPhos or SPhos.
Incorrect Base or Solvent: The base may not be strong enough, or the solvent may not be optimal for catalyst solubility and reactivity.Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[2] For copper-free systems, inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective.[2] Toluene, THF, and DMF are frequently used solvents.[2]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: This can be caused by high temperatures, impurities in reagents or solvents, or the presence of oxygen.Run the reaction at a lower temperature if possible, even if it requires a longer reaction time.[5] Ensure all reagents and solvents are of high purity and properly degassed. Some anecdotal evidence suggests THF may be more prone to this issue.[6]
Formation of Byproducts Glaser Homocoupling (less common with internal alkynes): Dimerization of the alkyne.Ensure the reaction is performed under strictly anaerobic conditions.[2] Consider a copper-free protocol.[3]
Reduction of the Alkyne: The triple bond of the alkyne is reduced.Ensure the purity of all reagents and avoid potential sources of hydrogen.[2]

Data Presentation: General Reaction Parameters

The following tables summarize typical starting points and ranges for key reaction parameters. Optimization will be necessary for specific substrate combinations.

Table 1: Catalyst and Reagent Stoichiometry
Component Typical Loading / Stoichiometry Notes
Aryl Halide 1.0 equivalent
This compound 1.1 - 1.5 equivalentsA slight excess of the alkyne is common.
Palladium Catalyst 0.5 - 5 mol%Can be lower for highly reactive substrates.
Copper(I) Iodide (if used) 1 - 10 mol%
Ligand (if used) 1 - 2 equivalents relative to Palladium
Base 2.0 - 3.0 equivalents
Table 2: Recommended Reaction Conditions
Parameter Typical Range Notes
Temperature Room Temperature to 120 °CInternal alkynes often require heating (60-100 °C is a good starting range).[2]
Solvent Toluene, THF, DMF, Amines (e.g., TEA)Solvent choice can influence catalyst solubility and reactivity.[2]
Base TEA, DIPEA, K₃PO₄, Cs₂CO₃Amine bases are common in traditional Sonogashira; inorganic bases are often used in copper-free systems.[2]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst decomposition and side reactions.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Bromide with this compound:

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Toluene, degassed (5 mL)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed toluene and triethylamine via syringe.

  • Add this compound via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne R-Pd(II)-C≡CR'        L₂ Transmetal->PdII_Alkyne CuI Cu(I)X Transmetal->CuI regenerated RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 regenerated Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' CuI->Alkyne Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Cu(I)X, Base Base Base Base->Alkyne BaseH Base-H⁺X⁻ Cu_Acetylide->Transmetal to Pd(II) complex

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Evacuate and backfill with inert gas start->setup addition Add degassed solvent, base, and this compound setup->addition reaction Heat and stir reaction mixture addition->reaction monitor Monitor progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup: - Cool and dilute - Filter catalyst monitor->workup Complete extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Tree start Low or No Yield? check_catalyst Is the catalyst fresh and active? start->check_catalyst check_conditions Are reaction conditions appropriate? check_catalyst->check_conditions Yes new_catalyst Use a fresh batch of catalyst check_catalyst->new_catalyst No increase_temp Increase reaction temperature check_conditions->increase_temp No (Temp too low) change_ligand Use a bulkier, electron-rich ligand check_conditions->change_ligand No (Ligand issue) change_halide Use a more reactive aryl halide (I > Br > Cl) check_conditions->change_halide No (Halide unreactive) check_atmosphere Is the reaction under an inert atmosphere? check_conditions->check_atmosphere Yes success Problem Solved increase_temp->success change_ligand->success change_halide->success new_catalyst->success degas_solvents Degas solvents and reagents thoroughly check_atmosphere->degas_solvents No check_atmosphere->success Yes degas_solvents->success

Caption: Troubleshooting decision tree for low yield Sonogashira reactions.

References

preventing dimerization of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Methyl-2-heptyne. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted dimerization of this compound during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is dimerization of this compound and why is it a problem?

A1: Dimerization is a common side reaction where two molecules of this compound react with each other to form a larger molecule, a dimer. As this compound is an internal alkyne, this process is often catalyzed by transition metals. This unwanted reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of these byproducts.

Q2: Under what conditions does this compound tend to dimerize?

A2: Dimerization of internal alkynes like this compound is frequently observed in the presence of transition metal catalysts, such as those based on nickel, cobalt, iron, palladium, and rhodium. The reaction is often promoted at elevated temperatures and higher concentrations of the alkyne. The specific ligand used with the metal catalyst also plays a crucial role in either promoting or suppressing this side reaction.

Q3: How can I minimize the dimerization of this compound in my reaction?

A3: Several strategies can be employed to minimize dimerization:

  • Catalyst and Ligand Selection: Opt for catalyst systems known to favor the desired reaction over dimerization. For instance, in cross-coupling reactions, using bulky and electron-rich phosphine ligands on a palladium catalyst can sometimes suppress homocoupling.

  • Reaction Conditions Optimization:

    • Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of dimerization.

    • Concentration: Using a lower concentration of this compound by, for example, slow addition of the alkyne to the reaction mixture, can disfavor the bimolecular dimerization reaction.

  • Use of Additives: In some catalytic systems, the addition of mild reducing agents can help maintain the catalyst in an active state that is less prone to promoting dimerization.

  • Avoid Copper Co-catalysts where possible: In reactions like the Sonogashira coupling, while traditionally used, copper co-catalysts can sometimes promote alkyne homocoupling.[1] Utilizing copper-free protocols can be an effective strategy.[1]

Q4: Are there specific analytical techniques to detect the formation of this compound dimers?

A4: Yes, the formation of dimers can be monitored using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify the presence of higher molecular weight byproducts corresponding to the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal characteristic signals of the dimer, which will differ from those of the starting material and the desired product.

  • Thin Layer Chromatography (TLC): Dimer formation can often be visualized as a new, less polar spot on a TLC plate compared to the starting alkyne.

Troubleshooting Guides

Issue 1: Significant formation of dimer byproduct observed in a transition metal-catalyzed cross-coupling reaction.
Possible Cause Troubleshooting Step Rationale
Inappropriate Catalyst/Ligand System Screen different ligands, particularly those with increased steric bulk (e.g., bulky phosphine ligands for Pd catalysis). Consider switching to a different metal catalyst if the issue persists.The steric and electronic properties of the ligand can significantly influence the selectivity of the catalytic cycle, with bulkier ligands often disfavoring the formation of the metallacyclopentadiene intermediate required for dimerization.[1]
High Reaction Temperature Systematically lower the reaction temperature in increments of 5-10 °C to find the optimal balance between the rate of the desired reaction and the suppression of dimerization.Dimerization, like many side reactions, can have a higher activation energy and may be significantly slowed down at lower temperatures.
High Concentration of this compound Employ a slow addition protocol for this compound using a syringe pump over several hours.Maintaining a low instantaneous concentration of the alkyne can kinetically disfavor the bimolecular dimerization process.
Presence of Unwanted Oxidants (e.g., Air) Ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) and that all solvents and reagents are thoroughly degassed.Oxygen can sometimes lead to catalyst decomposition or the formation of catalytic species that promote homocoupling.[2]
Use of Copper (I) Co-catalyst (in Sonogashira type reactions) Switch to a well-established copper-free Sonogashira protocol.Copper salts are known to promote the oxidative homocoupling of alkynes (Glaser coupling), and eliminating them from the reaction can prevent this specific side reaction pathway.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in a Palladium-Catalyzed Cross-Coupling Reaction of this compound

This protocol provides a general framework. Specific parameters should be optimized for each unique transformation.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a bulky phosphine ligand (e.g., XPhos, cataCXium® A, 4-10 mol%) under an inert atmosphere.

    • Add the coupling partner and any solid base or additives.

    • Seal the flask, and thoroughly evacuate and backfill with inert gas (repeat 3 times).

  • Reagent Addition:

    • Add the degassed solvent via cannula or syringe.

    • Prepare a solution of this compound in the same degassed solvent.

    • Using a syringe pump, add the this compound solution to the reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring:

    • Maintain the reaction at the lowest feasible temperature (e.g., start at room temperature and gently heat if no reaction is observed).

    • Monitor the progress of the reaction by TLC or GC-MS to check for the formation of both the desired product and the dimer.

  • Work-up and Purification:

    • Upon completion, quench the reaction as appropriate for the specific chemistry.

    • Perform an extractive work-up.

    • Purify the crude product using column chromatography to separate the desired product from any formed dimer and other impurities.

Data Presentation

Parameter Condition A (High Dimer Formation) Condition B (Low Dimer Formation) Rationale for Improvement
Catalyst System PdCl₂(PPh₃)₂Pd₂(dba)₃ / XPhosBulky, electron-rich ligands can favor reductive elimination of the cross-coupled product over the formation of metallacycles leading to dimerization.
Temperature 100 °C60 °CLower temperatures can significantly reduce the rate of the undesired dimerization side reaction.
Alkyne Addition All at onceSlow addition over 4hMaintaining a low concentration of the alkyne disfavors the bimolecular homocoupling reaction pathway.
Atmosphere NitrogenDegassed solvent, ArgonRigorous exclusion of oxygen can prevent the formation of catalyst species that may promote homocoupling.[2]

Visualizations

Dimerization_Pathway cluster_0 Catalytic Cycle for Dimerization Alkyne1 This compound Metallacyclopentadiene Metallacyclopentadiene Intermediate Alkyne1->Metallacyclopentadiene Oxidative Coupling Alkyne2 This compound Alkyne2->Metallacyclopentadiene Catalyst Transition Metal Catalyst (e.g., Ni(0), Pd(0)) Catalyst->Metallacyclopentadiene Dimer Dimer Product Metallacyclopentadiene->Dimer Reductive Elimination Dimer->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the transition metal-catalyzed dimerization of this compound.

Prevention_Workflow cluster_1 Troubleshooting Workflow for Dimerization Start Dimerization Observed Condition_Check Review Reaction Conditions: - Temperature - Concentration - Atmosphere Start->Condition_Check Optimize_Temp Lower Reaction Temperature Condition_Check->Optimize_Temp High Temp? Slow_Addition Implement Slow Addition of Alkyne Condition_Check->Slow_Addition High Conc.? Inert_Atmosphere Ensure Rigorous Inert Atmosphere & Degassing Condition_Check->Inert_Atmosphere Air Sensitive? Catalyst_Check Evaluate Catalyst System: - Metal Precursor - Ligand Choice Change_Ligand Screen Bulky/Electron-Rich Ligands Catalyst_Check->Change_Ligand Optimize_Temp->Catalyst_Check Slow_Addition->Catalyst_Check Inert_Atmosphere->Catalyst_Check Copper_Free Consider Copper-Free Protocol (if applicable) Change_Ligand->Copper_Free End Dimerization Minimized Copper_Free->End

Caption: Logical workflow for troubleshooting and preventing the dimerization of this compound.

References

Technical Support Center: 6-Methyl-2-heptyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methyl-2-heptyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an internal alkyne with the molecular formula C8H14.[1][2][3] Unlike terminal alkynes, it does not have an acidic hydrogen on a triply bonded carbon.[4][5] This means it will not undergo deprotonation reactions with strong bases like sodium amide (NaNH2).[5][6][7] Its reactions are primarily characterized by electrophilic additions across the carbon-carbon triple bond.[8][9]

Q2: Why is my reaction with this compound sluggish compared to a similar reaction with an alkene?

Although the reactions of alkynes are generally more exothermic, the rate of electrophilic addition is often slower than for alkenes.[9][10] This is because the sp-hybridized carbons of the alkyne are more electronegative and hold the π-electrons more tightly, making them less available to react with electrophiles.[8][9][11]

Q3: How can I monitor the progress of my reaction?

Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This allows you to check for the consumption of the starting material and the appearance of the product.

Troubleshooting Failed Reactions

Issue 1: Low or No Product Yield in Hydration Reaction

Q: I am attempting to hydrate this compound to a ketone using aqueous acid and a mercury catalyst, but I am seeing very low conversion to the desired product.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The mercury(II) salt (e.g., HgSO4) is a crucial catalyst for the hydration of alkynes, which are less reactive than alkenes.[13] Ensure the catalyst has not degraded.

  • Harsh Reaction Conditions Needed: Alkynes are generally less reactive towards electrophiles than alkenes. The reaction may require more vigorous conditions, such as higher temperatures or longer reaction times, to proceed efficiently.[13]

  • Incorrect Workup Procedure: The product ketone might be sensitive to the workup conditions. Ensure that the workup procedure is appropriate for isolating a neutral organic compound.

Issue 2: Formation of a Mixture of Products in Hydration Reaction

Q: My hydration of this compound produced a mixture of ketones that are difficult to separate. Is this expected?

A: Yes, this is an expected outcome. This compound is an unsymmetrical internal alkyne. Acid-catalyzed hydration is not regioselective for such alkynes and will result in the formation of two different ketone products: 6-methyl-2-heptanone and 6-methyl-3-heptanone.[11]

Caption: Hydration of unsymmetrical this compound yields two ketone products.

Issue 3: Low Regioselectivity in Hydroboration-Oxidation

Q: I am using hydroboration-oxidation to synthesize a specific ketone from this compound, but I am getting a mixture of products.

A: Standard hydroboration with borane (BH3) on an internal alkyne can lead to a mixture of ketone products.[13] To achieve higher regioselectivity, a bulky borane reagent should be used.

Recommended Solution:

Employ a sterically hindered borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN).[13][14] The bulky nature of these reagents will favor the addition of the boron atom to the less sterically hindered carbon of the triple bond (the C2 position in this case), leading predominantly to the formation of 6-methyl-2-heptanone after oxidation.

Issue 4: Over-reduction or Incorrect Stereochemistry in Reduction Reactions

Q: I tried to reduce this compound to the cis-alkene, but I either got the alkane or the trans-alkene.

A: The outcome of alkyne reduction is highly dependent on the catalyst and reaction conditions used.

  • Problem: Formation of Alkane (6-Methylheptane)

    • Cause: Using a standard hydrogenation catalyst like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) with H2 will fully reduce the alkyne to an alkane.[15] These catalysts are too active to stop at the alkene stage.

    • Solution: To obtain the cis-alkene, use a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[15] This catalyst is active enough to reduce the alkyne but not the resulting alkene.

  • Problem: Formation of Trans-Alkene

    • Cause: The formation of a trans-alkene results from a dissolving metal reduction.

    • Solution: This is the expected outcome when using sodium metal in liquid ammonia (Na/NH3).[6] If the cis-alkene is desired, you must use catalytic hydrogenation with a Lindlar's catalyst.

General Troubleshooting Workflow

This diagram outlines a general workflow for troubleshooting failed reactions of this compound.

Troubleshooting_Workflow cluster_analysis Analysis & Optimization start Reaction Failed (Low Yield / Wrong Product) check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_procedure Analyze Experimental Procedure & Workup start->check_procedure reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok procedure_ok Procedure OK? check_procedure->procedure_ok reagents_ok->conditions_ok Yes optimize Systematically Optimize Conditions (e.g., DOE) reagents_ok->optimize No conditions_ok->procedure_ok Yes conditions_ok->optimize No procedure_ok->optimize No consult Consult Literature for Alternative Methods procedure_ok->consult Yes optimize->consult

Caption: A logical workflow for diagnosing and solving issues in chemical reactions.

Experimental Protocols

Protocol 1: Hydration of this compound (Illustrative)

This protocol describes the formation of a mixture of 6-methyl-2-heptanone and 6-methyl-3-heptanone.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a solution of water, sulfuric acid (H2SO4), and a catalytic amount of mercury(II) sulfate (HgSO4).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. The resulting crude product will be a mixture of the two ketone isomers, which may be separated by fractional distillation or column chromatography.[12][16]

Protocol 2: Regioselective Hydroboration-Oxidation of this compound

This protocol is designed to favor the formation of 6-methyl-2-heptanone.

  • Hydroboration:

    • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).

    • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of 9-BBN (0.5 M in THF, ~1.0 eq).

    • Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor by TLC or GC-MS to confirm the formation of the organoborane intermediate.

  • Oxidation:

    • Reagent Addition: Cool the reaction mixture again in an ice bath. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (e.g., 30% H2O2).

    • Reaction: Stir the mixture at room temperature for a few hours.

    • Workup & Purification: Perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by flash column chromatography to isolate 6-methyl-2-heptanone.[12][16]

Data Summary

The choice of reaction significantly impacts the product distribution. The following table summarizes the expected major products from common reactions of this compound.

ReactionReagentsExpected Major Product(s)Key Considerations
Hydration H₂O, H₂SO₄, HgSO₄Mixture of 6-methyl-2-heptanone and 6-methyl-3-heptanoneNot regioselective for unsymmetrical internal alkynes.[11]
Hydroboration-Oxidation 1. 9-BBN2. H₂O₂, NaOH6-Methyl-2-heptanoneBulky borane provides high regioselectivity.[13]
Reduction (cis) H₂, Lindlar's Catalyst(Z)-6-Methyl-2-hepteneCatalyst is "poisoned" to prevent over-reduction to the alkane.[15]
Reduction (trans) Na, NH₃ (l)(E)-6-Methyl-2-hepteneDissolving metal reduction provides the trans isomer.
Full Hydrogenation H₂, Pd/C6-MethylheptaneStandard catalyst fully reduces the triple bond to an alkane.
Hydrohalogenation 2 eq. HBr2,2-Dibromo-6-methylheptane & 3,3-Dibromo-6-methylheptaneFollows Markovnikov's rule, leading to geminal dihalides.[7][9]

References

Technical Support Center: 6-Methyl-2-heptyne Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-2-heptyne.

Frequently Asked Questions (FAQs) & Troubleshooting

Hydrogenation Reactions

  • Q1: My partial hydrogenation of this compound to (Z)-6-Methyl-2-heptene using Lindlar's catalyst is producing the fully saturated alkane, 6-Methylheptane. What's wrong?

    • A1: Over-reduction is a common issue. Here are several potential causes and solutions:

      • Catalyst Poisoning: Your Lindlar's catalyst may not be sufficiently "poisoned" or deactivated. The role of the poison (like lead acetate or quinoline) is to reduce the catalyst's activity to prevent the reduction of the alkene product to an alkane.[1][2][3] Consider preparing the catalyst again with careful attention to the amount of poison used, or purchase from a reliable commercial source.

      • Reaction Time/Hydrogen Pressure: You may be running the reaction for too long or using excessive hydrogen pressure. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting alkyne is consumed.

      • Catalyst Loading: Using too much catalyst can lead to over-reduction. Try reducing the weight percentage of the catalyst relative to the substrate.

  • Q2: I am trying to synthesize (E)-6-Methyl-2-heptene (the trans-alkene), but my hydrogenation reaction is yielding the (Z)-isomer (the cis-alkene). How can I achieve the desired stereochemistry?

    • A2: Catalytic hydrogenation with catalysts like Lindlar's or Nickel Boride results in syn-addition of hydrogen, leading to the cis or (Z)-alkene.[4][5] To obtain the trans or (E)-alkene, you must use a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia.[4][5] This reaction proceeds through a different mechanism that favors the formation of the more stable trans product.

  • Q3: My attempt to fully hydrogenate this compound to 6-Methylheptane is very slow or incomplete. What are the possible reasons?

    • A3: Incomplete hydrogenation can stem from several factors:

      • Catalyst Inactivity: The catalyst (e.g., Pd/C, PtO₂) may be old or deactivated. Ensure you are using a fresh, active catalyst.

      • Insufficient Hydrogen: Check your hydrogen source. Ensure the balloon or gas cylinder has an adequate supply and that there are no leaks in your apparatus.

      • Poor Mixing: For heterogeneous catalysts like Pd/C, vigorous stirring is essential to ensure proper contact between the catalyst, substrate, and hydrogen.

      • Solvent Purity: Impurities in the solvent can sometimes interfere with the catalyst. Use a pure, dry solvent.

Hydroboration-Oxidation

  • Q4: I performed a hydroboration-oxidation on this compound to synthesize a ketone, but I am getting a mixture of two different ketones. Why is this happening?

    • A4: this compound is an unsymmetrical internal alkyne. Hydroboration-oxidation of unsymmetrical internal alkynes results in the boron atom adding to both carbons of the triple bond, leading to a mixture of two regioisomeric vinylboranes.[6][7] Subsequent oxidation produces a mixture of the two corresponding ketones: 6-Methyl-2-heptanone and 6-Methyl-3-heptanone.

  • Q5: How can I improve the regioselectivity of the hydroboration of an alkyne?

    • A5: While achieving perfect regioselectivity with an unsymmetrical internal alkyne like this compound is challenging, using a sterically bulky borane reagent, such as disiamylborane or 9-BBN (9-borabicyclo[3.3.1]nonane), can sometimes improve the preference for the boron to add to the less sterically hindered carbon of the alkyne.[6][7][8]

Oxidative Cleavage

  • Q6: I performed an ozonolysis on this compound, but the yield of my carboxylic acid products is low. What could be the issue?

    • A6: Low yields in ozonolysis can be due to an incomplete reaction or issues during the workup.

      • Incomplete Reaction: Ensure that the ozone is bubbled through the solution until the characteristic blue color of excess ozone persists, indicating the reaction is complete.

      • Workup Procedure: The workup step is critical. For oxidative cleavage to carboxylic acids, an oxidative workup (e.g., with hydrogen peroxide) is necessary after the initial ozonolysis step.[9] A reductive workup (e.g., with dimethyl sulfide or zinc) would lead to different products (in the case of alkynes, it still leads to cleavage, but ensuring complete oxidation is key).

Catalyst Performance Data

The following tables summarize typical catalyst performance for the key transformations of this compound. Yields and selectivity are representative and can vary based on specific reaction conditions.

Table 1: Hydrogenation of this compound

Desired ProductCatalyst/ReagentSolventTypical Yield (%)Selectivity
(Z)-6-Methyl-2-heptene (cis)H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)Hexane, Ethanol90-98%>95% (Z)-alkene
(E)-6-Methyl-2-heptene (trans)Na or Li, liquid NH₃Ether80-90%>95% (E)-alkene
6-Methylheptane (alkane)H₂, Pd/C (10%) or PtO₂Ethanol, Ethyl Acetate>99%>99% Alkane

Table 2: Hydration & Oxidation of this compound

TransformationReagentsProduct(s)Typical Yield (%)Notes
Hydroboration-Oxidation1. 9-BBN or (Sia)₂BH2. H₂O₂, NaOHMixture of 6-Methyl-2-heptanone and 6-Methyl-3-heptanone85-95%Produces a mixture of ketones due to the unsymmetrical nature of the alkyne.[10][11]
Oxidative Cleavage (Ozonolysis)1. O₃2. H₂O₂Acetic Acid and 4-Methylpentanoic Acid70-85%Cleaves the triple bond to form two carboxylic acids.[9]

Experimental Protocols

Protocol 1: Synthesis of (Z)-6-Methyl-2-heptene (Partial Hydrogenation)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 eq) and Lindlar's catalyst (5% by weight of the alkyne).

  • Solvent Addition: Add a suitable solvent such as hexane or ethanol.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or GC.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation if necessary.

Protocol 2: Synthesis of 6-Methyl-2-heptanone and 6-Methyl-3-heptanone (Hydroboration-Oxidation)

  • Hydroboration: In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 eq) in anhydrous THF. Cool the solution to 0°C. Add a solution of 9-BBN (0.5 M in THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously and slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and then slowly add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not rise excessively.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC/GC).

  • Workup: Quench the reaction by adding water. Separate the aqueous and organic layers. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of ketones can be purified by column chromatography or distillation.

Visualizations

Catalyst Selection Logic

G start Starting Material: This compound product_type What is the desired product type? start->product_type alkene Alkene product_type->alkene Reduction alkane Alkane product_type->alkane Full Reduction ketone Ketone product_type->ketone Hydration cleavage Carboxylic Acids (Cleavage) product_type->cleavage Oxidation alkene_stereo Desired Stereochemistry? alkene->alkene_stereo final_alkane 6-Methylheptane alkane->final_alkane final_ketone Ketone Mixture ketone->final_ketone final_cleavage Carboxylic Acids cleavage->final_cleavage cis_alkene (Z)-6-Methyl-2-heptene alkene_stereo->cis_alkene cis (Z) trans_alkene (E)-6-Methyl-2-heptene alkene_stereo->trans_alkene trans (E) catalyst_cis H2, Lindlar's Catalyst cis_alkene->catalyst_cis catalyst_trans Na / NH3 (liq.) trans_alkene->catalyst_trans catalyst_alkane H2, Pd/C or PtO2 final_alkane->catalyst_alkane catalyst_ketone 1. 9-BBN 2. H2O2, NaOH final_ketone->catalyst_ketone catalyst_cleavage 1. O3 2. H2O2 final_cleavage->catalyst_cleavage

Caption: Catalyst and reagent selection guide for this compound transformations.

Experimental Workflow: Hydroboration-Oxidation

G A 1. Setup - Flame-dry glassware - Add this compound & THF - Inert Atmosphere (N2) B 2. Hydroboration - Cool to 0°C - Add 9-BBN solution dropwise - Warm to RT, stir for 4-6h A->B C 3. Oxidation - Cool to 0°C - Add EtOH, NaOH(aq), H2O2(aq) - Stir at RT for 2-4h B->C D 4. Workup - Quench with water - Separate layers - Extract aqueous layer with ether C->D E 5. Purification - Combine organic layers, wash, dry - Concentrate under vacuum - Purify via chromatography/distillation D->E F Final Product Mixture of Ketones E->F

Caption: Step-by-step workflow for the hydroboration-oxidation of this compound.

References

temperature optimization for 6-Methyl-2-heptyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-2-heptyne. The focus is on optimizing reaction temperature to improve yield and minimize side products in common reactions such as alkylation and isomerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield in the alkylation of this compound. What are the likely causes related to temperature?

A1: Low yields in the alkylation of this compound are often linked to suboptimal reaction temperatures.

  • Temperature Too Low: If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction and consequently a low yield of the desired product. The activation energy for the nucleophilic attack by the acetylide may not be sufficiently overcome.

  • Temperature Too High: Conversely, excessively high temperatures can promote side reactions, primarily the E2 elimination of the alkyl halide, especially if you are using a secondary or tertiary halide.[1][2] This becomes the dominant pathway over the desired SN2 substitution.[3] High temperatures can also lead to the decomposition of reactants and products.

Troubleshooting Steps:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials. If a significant amount of starting material remains after the expected reaction time, a temperature increase may be necessary.

  • Systematic Temperature Screening: Perform small-scale trial reactions at various temperatures (e.g., in 10°C increments) to identify the optimal balance between reaction rate and selectivity. A good starting point for many alkylations is often around room temperature, with adjustments based on the reactivity of the alkyl halide.

  • Analyze Byproducts: If you observe significant byproduct formation, use techniques like GC-MS or NMR to identify them. The presence of alkenes corresponding to your alkyl halide is a strong indicator that E2 elimination is occurring and that the reaction temperature should be lowered.[3]

Q2: I am observing the formation of an unexpected isomer of this compound in my reaction mixture. Why is this happening?

A2: The presence of isomers, such as 6-Methyl-1-heptyne or other internal alkynes, is likely due to alkyne isomerization, often referred to as the "alkyne zipper reaction". This process is catalyzed by strong bases and can be influenced by temperature.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the migration of the triple bond.[4]

  • Strongly Basic Conditions: The use of very strong bases, such as sodium amide in polar solvents, can facilitate the equilibrium between internal and terminal alkynes.

Troubleshooting Steps:

  • Temperature Control: Maintain the lowest practical temperature for the desired reaction to disfavor isomerization.

  • Choice of Base: The choice of base and solvent system can influence the rate of isomerization. For reactions where isomerization is undesirable, consider if a less aggressive base or different solvent could be used while still achieving the primary reaction.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to the formation of the thermodynamically most stable isomer. Monitor the reaction and quench it as soon as the desired product is formed.

Q3: My alkylation of deprotonated this compound with a secondary alkyl halide is giving me mostly the elimination product. How can I favor the substitution product?

A3: Acetylides are strong bases, and with secondary or tertiary alkyl halides, E2 elimination often competes with and can dominate SN2 substitution.[3] Temperature plays a critical role in this competition.

Troubleshooting Steps:

  • Lower the Reaction Temperature: E2 reactions generally have a higher activation energy than SN2 reactions. Therefore, lowering the reaction temperature will significantly decrease the rate of elimination more than the rate of substitution, favoring the desired SN2 product.[1][2]

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF can sometimes favor SN2 reactions.

  • Alternative Substrates: If possible, using a primary alkyl halide is the most effective way to avoid E2 elimination.[3]

Data Presentation

Table 1: Influence of Temperature on this compound Alkylation Reactions

ParameterLow Temperature (e.g., 0-25°C)Moderate Temperature (e.g., 25-60°C)High Temperature (e.g., >60°C)
Reaction Rate SlowModerate to FastVery Fast
Yield (with primary alkyl halide) May be low due to incomplete reactionGenerally OptimalMay decrease due to side reactions
SN2/E2 Ratio (with secondary halide) High (Favors SN2)Decreasing (E2 becomes competitive)Low (Favors E2)[1][2]
Risk of Isomerization LowModerateHigh
Risk of Decomposition Very LowLowModerate to High

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of this compound with a Primary Alkyl Halide

This protocol describes a general method for the alkylation of this compound. The optimal temperature may need to be determined empirically for specific substrates.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, liquid ammonia)

  • Strong base (e.g., n-butyllithium, sodium amide)

  • Primary alkyl halide

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Deprotonation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

    • Cool the solution to an appropriate temperature (e.g., -78°C for n-BuLi in THF, or as recommended for the chosen base).

    • Slowly add the strong base (1.0-1.1 equivalents) to the stirred solution.

    • Allow the mixture to stir for 1-2 hours to ensure complete formation of the acetylide.

  • Alkylation:

    • Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the acetylide solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The optimal temperature for this step may range from low temperatures to room temperature depending on the alkyl halide's reactivity.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding the quenching solution.

    • Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation to obtain the pure alkylated alkyne.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions cluster_low_yield Low Yield Analysis start Reaction Start check_yield Low Yield? start->check_yield check_starting_material Starting Material Remaining? check_yield->check_starting_material Yes success Successful Reaction check_yield->success No increase_temp Increase Temperature or Reaction Time check_starting_material->increase_temp Yes check_byproducts Significant Byproducts? check_starting_material->check_byproducts No increase_temp->start analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_byproducts->analyze_byproducts Yes optimize_conditions Optimize Other Conditions (Solvent, Base) check_byproducts->optimize_conditions No alkene_present Alkene from Alkyl Halide? analyze_byproducts->alkene_present lower_temp Lower Reaction Temperature alkene_present->lower_temp Yes isomer_present Isomer of this compound? alkene_present->isomer_present No lower_temp->start lower_temp_time Lower Temperature and/or Reduce Reaction Time isomer_present->lower_temp_time Yes other_byproducts Other Byproducts isomer_present->other_byproducts No lower_temp_time->start other_byproducts->optimize_conditions optimize_conditions->start

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Technical Support Center: Workup Procedures for 6-Methyl-2-heptyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 6-Methyl-2-heptyne. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound, as a non-terminal alkyne, readily undergoes a variety of addition reactions. The principal reactions include:

  • Hydrogenation: Reduction of the triple bond to either a cis-alkene, a trans-alkene, or a fully saturated alkane.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond to form di- or tetrahaloalkanes.[1][2][3]

  • Hydration: Addition of water in the presence of an acid catalyst (often with a mercury(II) salt) to form a ketone.[4][5][6]

  • Hydroboration-Oxidation: A two-step process that results in the formation of a ketone with anti-Markovnikov regioselectivity.[7][8][9]

  • Ozonolysis: Cleavage of the triple bond with ozone to form carboxylic acids.[10][11][12]

Q2: How do I choose the appropriate workup procedure for my reaction?

A2: The choice of workup depends on the specific reaction, the reagents used, and the properties of the desired product. A general approach involves:

  • Quenching the reaction: Neutralizing any reactive reagents.

  • Phase separation: Separating the organic product from the aqueous phase, typically through extraction.

  • Washing: Removing residual reagents and byproducts from the organic layer.

  • Drying: Removing residual water from the organic layer.

  • Purification: Isolating the pure product, often through distillation or chromatography.

Q3: What are the expected products for the common reactions of this compound?

A3: The expected major products are summarized in the table below.

ReactionReagentsExpected Major Product
Catalytic HydrogenationH₂, Pd/C6-Methylheptane
Hydrogenation (Lindlar's Catalyst)H₂, Lindlar's Catalyst(Z)-6-Methyl-2-heptene
Hydrogenation (Na/NH₃)Na, NH₃ (l)(E)-6-Methyl-2-heptene
BrominationBr₂ (1 eq.)(E)-2,3-Dibromo-6-methyl-2-heptene
BrominationBr₂ (2 eq.)2,2,3,3-Tetrabromo-6-methylheptane
Acid-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄6-Methyl-2-heptanone
Hydroboration-Oxidation1. Sia₂BH 2. H₂O₂, NaOH6-Methyl-3-heptanone
Ozonolysis1. O₃ 2. H₂OAcetic acid and 4-Methylpentanoic acid

Troubleshooting Guides

Hydrogenation Reactions

Issue 1: Incomplete reaction or low yield.

  • Possible Cause: Inactive catalyst.

    • Solution: Use fresh catalyst. Ensure the catalyst is not exposed to air or moisture for extended periods.

  • Possible Cause: Insufficient hydrogen pressure.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level.

  • Possible Cause: Catalyst poisoning.

    • Solution: Ensure all starting materials and solvents are pure and free of sulfur or other catalyst poisons.

Issue 2: Product is contaminated with the catalyst.

  • Possible Cause: Inefficient filtration.

    • Solution: Filter the reaction mixture through a pad of Celite® or a fine porosity filter paper. For very fine particles, a second filtration may be necessary.

Halogenation Reactions

Issue 1: Formation of a mixture of di- and tetra-halogenated products.

  • Possible Cause: Incorrect stoichiometry of the halogenating agent.

    • Solution: Carefully control the addition of the halogen. For the di-halogenated product, use exactly one equivalent of the halogen and monitor the reaction progress by TLC or GC.

Issue 2: Dark coloration of the reaction mixture after workup.

  • Possible Cause: Residual halogen.

    • Solution: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

Hydration Reactions

Issue 1: Low yield of the desired ketone.

  • Possible Cause: Inefficient enol-keto tautomerization.[5][6]

    • Solution: Ensure the reaction is sufficiently acidic to catalyze the tautomerization. Gentle heating may also be beneficial.

  • Possible Cause: Formation of side products.

    • Solution: Optimize the reaction temperature and time. The use of mercury(II) catalysts can sometimes lead to side reactions; consider alternative hydration methods if issues persist.

Issue 2: Presence of mercury-containing waste.

  • Possible Cause: Use of a mercury(II) catalyst.

    • Solution: Dispose of all aqueous waste containing mercury in accordance with environmental regulations. Consider hydroboration-oxidation as a mercury-free alternative.

Hydroboration-Oxidation Reactions

Issue 1: The reaction is sluggish or does not go to completion.

  • Possible Cause: Inactive borane reagent.

    • Solution: Use fresh, anhydrous borane reagent (e.g., borane-THF complex or disiamylborane). Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).

Issue 2: Low yield after the oxidation step.

  • Possible Cause: Incomplete oxidation of the organoborane intermediate.

    • Solution: Ensure an adequate excess of hydrogen peroxide and sodium hydroxide is used. The reaction is often exothermic; maintain a controlled temperature during the addition of the oxidizing agents.[13]

Issue 3: Difficulty in removing boron byproducts.

  • Possible Cause: Boronic acid byproducts are soluble in the organic layer.

    • Solution: Perform multiple extractions with aqueous base (e.g., NaOH) to convert the boronic acids into their more water-soluble salts.

Ozonolysis Reactions

Issue 1: The reaction does not proceed, or the blue color of ozone persists.

  • Possible Cause: Inefficient ozone generation or delivery.

    • Solution: Check the ozone generator and ensure a steady stream of ozone is bubbling through the reaction mixture. The reaction is typically carried out at low temperatures (-78 °C).

Issue 2: Formation of undesired over-oxidation products.

  • Possible Cause: Incorrect workup procedure.

    • Solution: For the formation of carboxylic acids, an oxidative workup with hydrogen peroxide is typically used. For aldehydes or ketones from alkenes, a reductive workup (e.g., with dimethyl sulfide or zinc) is necessary.[10][11][12] For internal alkynes like this compound, ozonolysis followed by an aqueous workup directly yields carboxylic acids.[14]

Experimental Protocols

General Workup Procedure (Aqueous Extraction)
  • Quench: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any remaining reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride, or sodium thiosulfate solution).

  • Dilute: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Wash: Wash the organic layer with water or an appropriate aqueous solution (e.g., dilute acid, dilute base, or brine) to remove water-soluble impurities. Repeat the washing step as necessary.

  • Separate: Carefully separate the aqueous layer from the organic layer.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify: Purify the crude product by distillation, column chromatography, or recrystallization.[15]

Specific Protocol: Workup for Hydroboration-Oxidation of this compound
  • After the hydroboration step is complete, cautiously add water dropwise to the reaction mixture at 0 °C to quench any unreacted borane.

  • Add a 3M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. Maintain the temperature below 40 °C during the addition.

  • Stir the mixture at room temperature for 1-2 hours or until the oxidation is complete (monitor by TLC or GC).

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 6-methyl-3-heptanone by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Reagents Reagents Reagents->ReactionMixture Quenching Quenching ReactionMixture->Quenching Reaction Complete Extraction Aqueous Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct PurificationMethod Distillation or Chromatography CrudeProduct->PurificationMethod PureProduct Pure Product PurificationMethod->PureProduct

Caption: General experimental workflow for this compound reactions.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_impure Troubleshooting Impure Product cluster_emulsion Troubleshooting Emulsion cluster_loss Troubleshooting Product Loss Start Problem Encountered During Workup IncompleteReaction Incomplete Reaction / Low Yield Start->IncompleteReaction ImpureProduct Impure Product Start->ImpureProduct Emulsion Emulsion Formation Start->Emulsion ProductLoss Product Loss Start->ProductLoss CheckReagents Check Reagent Activity/Purity IncompleteReaction->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Concentration) IncompleteReaction->OptimizeConditions ImproveWashing Improve Washing Steps (e.g., use NaHCO₃, Na₂S₂O₃) ImpureProduct->ImproveWashing OptimizePurification Optimize Purification Method (e.g., change solvent system) ImpureProduct->OptimizePurification AddBrine Add Saturated Brine Emulsion->AddBrine FilterCelite Filter through Celite Emulsion->FilterCelite CheckAqueousLayer Check Aqueous Layer for Product ProductLoss->CheckAqueousLayer CarefulTransfers Ensure Careful Phase Transfers ProductLoss->CarefulTransfers

Caption: Logical troubleshooting guide for common workup issues.

References

Technical Support Center: Characterization of Impurities in 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of impurities in 6-Methyl-2-heptyne.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process. The impurity profile is intrinsically linked to the synthetic route employed. Potential sources include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like 2,5-dimethyl-1-hexene or other precursors.[1]

  • By-products from Side Reactions: Isomeric impurities, such as 6-methyl-3-heptyne or other positional isomers, can form. Additionally, related alkenes or alkanes like 6-methyl-2-heptene and 6-methyl-heptane may be present due to incomplete or side reactions.

  • Reagents, Catalysts, and Solvents: Remnants of chemicals used during the synthesis and purification process can be carried over into the final product.[2][3]

  • Degradation Products: this compound may degrade over time or under certain storage conditions, leading to the formation of new impurities.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-faceted analytical approach is recommended for the comprehensive characterization of impurities in this compound.[2] The most effective techniques include:

  • Gas Chromatography (GC): Ideal for separating volatile and semi-volatile organic impurities, such as isomers and residual solvents.[2][4] High-resolution capillary columns are effective for this purpose.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, including non-volatile by-products.[2][4]

  • Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), it provides molecular weight information and aids in the structural elucidation of unknown impurities.[2][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, which is crucial for their definitive identification.[2][4][6]

  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups present in the impurities.[4]

Q3: How can I quantify the identified impurities?

A3: Once impurities are identified, their quantification is crucial. Chromatographic techniques like GC and HPLC are commonly used for quantitative analysis.[3][4] This is typically achieved by using a calibrated external standard of the impurity or by using the principle of relative response factors if a standard is not available.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my GC-MS chromatogram of this compound.

  • Possible Cause 1: Contamination

    • Troubleshooting Step: Run a blank injection (solvent only) to check for contamination from the solvent, syringe, or GC system.

  • Possible Cause 2: Column Bleed

    • Troubleshooting Step: Condition the GC column according to the manufacturer's instructions. A high baseline at elevated temperatures is indicative of column bleed.

  • Possible Cause 3: Presence of Unknown Impurities

    • Troubleshooting Step: Analyze the mass spectrum of the unexpected peak to determine its molecular weight and fragmentation pattern. This information can be used to propose a potential structure for the impurity. Compare the fragmentation pattern with spectral libraries for identification.

Problem: I am experiencing poor separation of isomeric impurities in my HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase

    • Troubleshooting Step: Optimize the mobile phase composition. Experiment with different solvent ratios or try different organic modifiers. A gradient elution may provide better separation than an isocratic one.

  • Possible Cause 2: Unsuitable Stationary Phase

    • Troubleshooting Step: Select a column with a different stationary phase chemistry. If you are using a C18 column, consider a phenyl-hexyl or a cyano column for different selectivity.

  • Possible Cause 3: Suboptimal Temperature

    • Troubleshooting Step: Adjust the column temperature. Sometimes, a slight increase or decrease in temperature can significantly improve resolution.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

This method is highly effective for separating and identifying volatile impurities in this compound, particularly isomeric impurities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).[2]

Table 1: GC-MS Method Parameters

ParameterValue
Capillary Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes[2]
Carrier Gas Helium at a constant flow rate of 1 mL/min[2]
Injection Mode Split (e.g., 50:1)[2]
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 35-350 amu
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the analysis of less volatile by-products and other non-volatile impurities.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL

Visualizations

impurity_characterization_workflow cluster_sample Sample Analysis cluster_identification Impurity Identification cluster_quantification Quantification and Reporting cluster_troubleshooting Troubleshooting Sample This compound Sample Analytical_Screening Initial Analytical Screening (GC-MS, HPLC) Sample->Analytical_Screening Data_Analysis Chromatogram and Spectral Data Analysis Analytical_Screening->Data_Analysis Peak_Detection Detection of Unknown Peaks Data_Analysis->Peak_Detection Troubleshoot Address Analytical Issues Data_Analysis->Troubleshoot Structure_Elucidation Structural Elucidation (MS, NMR) Peak_Detection->Structure_Elucidation Quantification Quantification of Impurities Structure_Elucidation->Quantification Reporting Reporting and Documentation Quantification->Reporting

Caption: Workflow for the characterization of impurities in this compound.

troubleshooting_workflow start Unexpected Peak in Chromatogram q1 Is the peak present in the blank run? start->q1 a1_yes Source of contamination identified (e.g., solvent, system). Remediate and re-run. q1->a1_yes Yes a1_no Peak is likely a sample component. q1->a1_no No q2 Does the mass spectrum match any known compounds in the library? a1_no->q2 a2_yes Tentative identification made. Confirm with a reference standard if available. q2->a2_yes Yes a2_no Unknown impurity. Proceed with further structural elucidation (e.g., high-resolution MS, NMR). q2->a2_no No

Caption: Troubleshooting decision tree for unexpected chromatographic peaks.

References

avoiding catalyst poisoning in 6-Methyl-2-heptyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with catalyst-driven reactions involving 6-Methyl-2-heptyne. The focus is on identifying, preventing, and resolving issues related to catalyst poisoning and deactivation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: The reaction shows low or no conversion of this compound.

Potential Cause A: Catalyst Poisoning

Your catalyst's active sites may be blocked by impurities. Common poisons for palladium catalysts include sulfur, nitrogen compounds, heavy metals, and even some organic compounds like halogens or silicones.[1][2]

Recommended Actions:

  • Purify Reactants: Ensure that this compound, solvents, and any gases (like hydrogen) are of high purity. Using freshly distilled solvents is recommended.

  • Use a Guard Bed: Pass reactants through a guard bed or column containing a suitable adsorbent to capture poisons before they reach the catalyst bed.

  • Incorporate Scavengers: Consider adding a scavenger resin to the reaction mixture to sequester impurities.

Potential Cause B: Insufficient Catalyst Loading

The amount of catalyst may be too low for the scale of your reaction or the concentration of your substrate.

Recommended Actions:

  • Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 1 mol% to 5 mol%) to see if conversion improves.

  • Ensure Proper Dispersion: Make sure the catalyst is well-dispersed in the reaction medium to maximize the available surface area.

Potential Cause C: Poor Hydrogen Mass Transfer (for Hydrogenation Reactions)

The catalyst may be starved of hydrogen, limiting the reaction rate.

Recommended Actions:

  • Increase Agitation: Improve the stirring speed to enhance the mixing of gas, liquid, and solid phases.

  • Increase Hydrogen Pressure: Carefully increase the hydrogen pressure within the safe limits of your equipment.

  • Purge System: Ensure the reaction vessel was properly purged to remove air and other gases before introducing hydrogen.

Problem 2: The reaction starts as expected, but then stops before completion.

Potential Cause A: Catalyst Fouling by Alkyne Oligomerization

Alkynes, especially under certain conditions, can polymerize or form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[1]

Recommended Actions:

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of side reactions that lead to fouling.

  • Decrease Substrate Concentration: Lowering the concentration of this compound may help minimize oligomerization.

  • Change Solvent: Experiment with a different solvent system that may discourage the formation of fouling agents.

Potential Cause B: Catalyst Sintering

If the reaction is run at elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones.[2] This process, known as sintering, reduces the active surface area and overall catalyst activity.

Recommended Actions:

  • Operate at Lower Temperatures: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Choose a Thermally Stable Catalyst: Select a catalyst with a support material (like a specific type of carbon or alumina) known for its high thermal stability.

Problem 3: The reaction is unselective, leading to over-reduction to 6-Methyl-2-heptene and/or 6-Methylheptane.

Potential Cause A: The Catalyst is Too Active

Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are often so effective that they will reduce the alkyne all the way to an alkane without stopping at the alkene intermediate.[3][4][5]

Recommended Actions:

  • Use a "Poisoned" Catalyst: Employ a selectively deactivated catalyst, such as Lindlar's catalyst.[4][6][7] Lindlar's catalyst is palladium supported on calcium carbonate or barium sulfate and treated with an inhibitor like lead acetate and quinoline, which moderates its activity to favor alkene formation.[3][6]

  • Add a Controlled Inhibitor: Introduce a small, controlled amount of a catalyst inhibitor (e.g., quinoline) to your reaction with a standard Pd/C catalyst to reduce its activity.[1]

Potential Cause B: Reaction Conditions are Too Harsh

Excessive hydrogen pressure or allowing the reaction to proceed for too long can promote the subsequent reduction of the desired alkene product.

Recommended Actions:

  • Reduce Hydrogen Pressure: Lower the H₂ pressure to decrease the driving force for the second hydrogenation step.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the this compound has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

Catalyst poisoning occurs when a chemical substance, known as a poison, strongly adsorbs to the active sites of a catalyst, leading to a reduction or complete loss of catalytic activity.[2] This binding is often irreversible under reaction conditions and prevents the intended reactants from accessing the active sites.[2]

Q2: What are the most common catalyst poisons for palladium catalysts in alkyne hydrogenation?

Palladium catalysts are sensitive to a variety of substances. The table below summarizes the most common poisons and their likely sources.

Poison CategoryExamplesCommon Sources
Sulfur Compounds Thiophenes, H₂S, mercaptans, disulfides, CS₂Contaminants in reagents or solvents, residual from upstream processes.[8]
Nitrogen Compounds Amines, pyridine, quinoline (when not used as a selective inhibitor)Starting materials, reagents, solvents.
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn)Leaching from equipment, contaminated reagents.[9]
Halogenated Compounds Organic chlorides, bromidesSolvents, impurities in starting materials.
Strongly Coordinating Species Carbon Monoxide (CO), PhosphinesImpurities in hydrogen gas, side reactions.[9]

Q3: What is the difference between unintentional catalyst poisoning and intentional "poisoning" as seen in Lindlar's catalyst?

Unintentional poisoning is the undesired deactivation of a catalyst by contaminants, leading to failed or inefficient reactions.[2] Intentional "poisoning," or selective deactivation, is a deliberate strategy to modify a catalyst's properties.[10] In the case of Lindlar's catalyst, a highly active palladium catalyst is "poisoned" with lead acetate and quinoline.[3][4] This process deactivates the catalyst just enough so that it can reduce a highly reactive alkyne to an alkene but is no longer active enough to reduce the less reactive alkene product to an alkane, thus improving selectivity.[4][10]

Q4: Can a poisoned or deactivated catalyst be regenerated?

The possibility of regeneration depends entirely on the mechanism of deactivation.

  • Fouling/Coking: Catalysts deactivated by carbon deposits can often be regenerated by controlled oxidation (burning off the coke in air) or hydrogenation at high temperatures.[11] Steam can also be used to decompose organic deposits.[11]

  • Poisoning: If the poison binds reversibly, washing the catalyst or a mild thermal treatment might restore activity. However, strong, irreversible poisoning (e.g., by heavy metals or sulfur) is often permanent.[12]

  • Sintering: The physical agglomeration of catalyst particles due to high heat is generally irreversible.

The table below summarizes common regeneration strategies.

Deactivation TypeRegeneration MethodKey Parameters & ReagentsNotes
Poisoning (Sulfur) Oxidative TreatmentHeat in an air atmosphere at 50-140°C.[11]Effective for removing sulfur-containing substances.
Poisoning (General) Chemical WashingDilute NaOH solution[11], Chloroform/Acetic Acid mixture[13], H₂O₂ solution[11].Choice of reagent depends on the nature of the poison and catalyst support.
Fouling (Organic Deposits) Thermal RegenerationHeat under an air or inert gas flow at temperatures typically between 250-400°C.[14]Care must be taken to avoid sintering the catalyst at excessive temperatures.
Poisoning (Nitrogen) High-Temp Aqueous WashContact with aqueous alkali metal carbonate solution at >150°C.[15]Used for nitrogen impurities that poison palladium catalysts.[15]

Experimental Protocols

Protocol 1: General Procedure for Partial Hydrogenation of this compound using Lindlar's Catalyst

This protocol describes a typical lab-scale procedure for the selective reduction of an internal alkyne to a cis-alkene.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5% Pd on CaCO₃, poisoned; ~1-5 mol% relative to the alkyne).

  • Add Reagents: Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexanes).[6] Add the this compound substrate.

  • Purge System: Seal the flask with a septum. Purge the flask by evacuating it with a vacuum pump and refilling it with hydrogen gas from a balloon. Repeat this process 3-5 times to ensure an inert atmosphere.

  • Reaction: Leave the final hydrogen balloon attached via a needle through the septum. Stir the reaction vigorously at room temperature (or 0°C to room temperature).[6]

  • Monitoring: Monitor the reaction progress by TLC or GC, checking for the consumption of the starting alkyne. Be careful not to let the reaction run too long to avoid potential side reactions.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, (Z)-6-Methyl-2-heptene. The product can then be purified by distillation or column chromatography if necessary.

Protocol 2: Thermal Regeneration of Fouled Palladium on Carbon (Pd/C)

This protocol is a general guideline for regenerating a Pd/C catalyst that has been deactivated by organic deposits (coking/fouling). Caution: Perform this procedure in a well-ventilated fume hood. The catalyst may be pyrophoric.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent (like ethanol or ethyl acetate) to remove any adsorbed products and then with water. Dry the catalyst completely in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Setup: Place the dried, deactivated catalyst in a ceramic crucible or a tube furnace.

  • Oxidation: Heat the catalyst under a slow flow of air or a mixture of an inert gas (N₂) and a small amount of air. A typical temperature for this oxidative treatment is 250°C.[14] Maintain this temperature for several hours (e.g., 4-12 hours) to burn off the carbonaceous deposits.[14]

  • Cooling: After the treatment, allow the catalyst to cool to room temperature under a flow of inert gas (N₂ or Argon) to prevent rapid, uncontrolled oxidation of the newly cleaned surface.

  • Storage: Once cool, the regenerated catalyst should be stored under an inert atmosphere until its next use.

Visualizations

Poisoning_Mechanism cluster_0 Catalyst Surface as1 Active Site product Product as1->product Reacts as2 Active Site as3 Poisoned Site no_reaction No Reaction as3->no_reaction as4 Active Site alkyne This compound alkyne->as1 Binds alkyne->as3 Cannot Bind poison Poison (e.g., Sulfur) poison->as3 Binds & Blocks Selective_Hydrogenation alkyne This compound (Alkyne) alkene (Z)-6-Methyl-2-heptene (cis-Alkene) alkyne->alkene H₂, Lindlar's Catalyst (Poisoned Catalyst) alkane 6-Methylheptane (Alkane) alkyne->alkane H₂, Pd/C (Active Catalyst) alkene->alkane H₂, Pd/C

References

Technical Support Center: Managing Exothermic Reactions with 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 6-Methyl-2-heptyne. The information is presented in a question-and-answer format to directly address potential issues and ensure the safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions of this compound?

A1: this compound, like other alkynes, can undergo highly exothermic addition reactions. The primary hazard is a rapid, uncontrolled increase in temperature, known as a thermal runaway, which can lead to a dangerous increase in pressure, boiling of solvents, and potentially vessel rupture or explosion.[1][2][3] Addition reactions of alkynes are generally more exothermic than those of alkenes.[4]

Q2: How can I estimate the potential exothermicity of my reaction with this compound?

A2: Reaction calorimetry is the most accurate method to determine the heat of reaction.[5] If a reaction calorimeter is unavailable, you can estimate the exothermicity by reviewing literature data for similar compounds. For instance, the heat of hydrogenation of alkynes can provide an approximation of the energy released during reduction reactions. It is crucial to treat these estimations with caution and implement robust safety measures.

Q3: What are the key safety precautions I should take before starting an experiment with this compound?

A3: Before any experiment, a thorough risk assessment is mandatory. This includes:

  • Understanding the reaction: Review all known information about the reaction, including potential side reactions and their thermal profiles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[6]

  • Engineering Controls: Work in a well-ventilated fume hood. Ensure that an emergency shower and eyewash station are readily accessible.

  • Emergency Plan: Have a clear plan for addressing a thermal runaway, including procedures for emergency cooling and quenching.[1]

Q4: What is a "quench," and when should I use it?

A4: A quench is a procedure to rapidly stop or slow down a chemical reaction.[7] In the context of exothermic reactions, a quenching agent is added to neutralize a reactive species or to rapidly cool the reaction mixture. A quench should be used in an emergency to prevent a thermal runaway.[8][9] It is critical to select a quenching agent that will not react exothermically with the reaction components.

Troubleshooting Guide

Issue 1: Unexpectedly Rapid Temperature Increase

  • Question: My reaction temperature is rising much faster than anticipated. What should I do?

  • Answer:

    • Immediate Action: Immediately cease the addition of any reagents.

    • Enhance Cooling: Increase the cooling to the reactor. If using an ice bath, ensure it is well-stirred and has sufficient ice.

    • Monitor: Closely monitor the temperature and pressure.

    • Prepare to Quench: If the temperature continues to rise uncontrollably, execute your pre-planned quenching procedure.[8][10]

Issue 2: Localized Hotspots in the Reaction Mixture

  • Question: I suspect there are localized areas of high temperature in my reactor, even though the overhead thermometer reading is stable. What could be the cause, and how do I address it?

  • Answer:

    • Cause: Inadequate mixing is a common cause of localized hotspots. This can be due to insufficient stirring speed, an inappropriate stirrer design for the viscosity of the mixture, or poor reactor geometry.

    • Solution:

      • Ensure the stirrer is functioning correctly and at an appropriate speed to create a vortex and ensure good top-to-bottom mixing.

      • For viscous reactions, consider a more powerful overhead stirrer or a different impeller design.

      • If possible, use a reactor with baffles to improve mixing efficiency.

Issue 3: Difficulty Maintaining a Stable Reaction Temperature

  • Question: I am having trouble maintaining a consistent temperature; it keeps fluctuating. What are the potential causes?

  • Answer:

    • Causes and Solutions:

      • Inadequate Cooling Capacity: Your cooling system may not be sufficient to remove the heat generated by the reaction. Consider using a larger cooling bath or a cryostat for sub-ambient temperatures.

      • Poor Heat Transfer: Ensure the reaction vessel is properly immersed in the cooling bath and that the heat transfer fluid is circulating effectively.

      • Delayed Thermocouple Response: Make sure your temperature probe is placed correctly within the reaction mixture and is responding quickly to temperature changes.

Quantitative Data

AlkyneHeat of Hydrogenation (kcal/mol) to AlkaneCitation
1-Butyne-69.9[8]
2-Butyne-65.6[8]
1-Hexyne-69.5
2-Hexyne-65.1
3-Hexyne-65.1

Note: These values are for complete hydrogenation to the corresponding alkane. The heat of reaction for other addition reactions may differ.

Experimental Protocols

The following are general protocols for common exothermic reactions of internal alkynes, adapted for this compound with a strong emphasis on safety and temperature control.

1. Protocol: Hydrohalogenation of this compound (e.g., with HBr)

  • Objective: To perform the addition of a hydrogen halide across the triple bond of this compound while carefully controlling the reaction exotherm.

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., dichloromethane, pentane)

    • Hydrogen bromide (gas or solution in acetic acid)

    • Round-bottom flask with a magnetic stir bar

    • Condenser

    • Gas inlet tube

    • Thermometer or thermocouple

    • Cooling bath (e.g., ice-water or dry ice/acetone)

  • Procedure:

    • Set up the reaction apparatus in a fume hood. The round-bottom flask should be equipped with a magnetic stir bar, a thermometer/thermocouple placed in the reaction mixture, a condenser, and a gas inlet tube (if using gaseous HBr).

    • Dissolve this compound in the chosen anhydrous solvent in the reaction flask.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C) using the cooling bath.

    • Slowly bubble HBr gas through the solution or add the HBr solution dropwise via an addition funnel. Crucially, monitor the internal temperature continuously.

    • Maintain the reaction temperature within a narrow range (e.g., ± 2 °C) by adjusting the rate of HBr addition and ensuring the cooling bath is maintained.

    • After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitor by TLC or GC).

    • Slowly and carefully quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution) while monitoring for any temperature changes.

2. Protocol: Acid-Catalyzed Hydration of this compound

  • Objective: To hydrate this compound to form a ketone, managing the exotherm associated with the reaction.

  • Materials:

    • This compound

    • Water

    • Sulfuric acid (concentrated)

    • Mercuric sulfate (catalyst)

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Thermometer or thermocouple

    • Heating mantle with a temperature controller

    • Cooling bath (for initial mixing)

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • To the flask, cautiously add water and then slowly add concentrated sulfuric acid while cooling the flask in an ice bath to dissipate the heat of dilution.

    • Add the mercuric sulfate catalyst to the acidic solution.

    • Slowly add the this compound to the stirred mixture. Monitor the temperature closely; an initial exotherm may occur.

    • Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using a heating mantle with a temperature controller.

    • Maintain a stable reaction temperature and monitor the reaction progress.

    • After the reaction is complete, cool the mixture to room temperature before proceeding with the workup.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Pre-Reaction Planning cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting Risk_Assessment Perform Risk Assessment - Review literature - Identify hazards - Plan for contingencies Setup Prepare Experimental Setup - Ensure adequate cooling - Calibrate temperature probe - Prepare quench solution Risk_Assessment->Setup Start Start Reaction - Cool to initial temperature Setup->Start Reagent_Addition Slowly Add Reagent(s) Start->Reagent_Addition Monitor Continuously Monitor - Temperature - Pressure - Visual changes Reagent_Addition->Monitor Temp_Stable Is Temperature Stable? Monitor->Temp_Stable Temp_Stable->Reagent_Addition Yes Temp_Increase Unexpected Temperature Rise Temp_Stable->Temp_Increase No Stop_Addition Stop Reagent Addition Temp_Increase->Stop_Addition Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Controlled Is Reaction Controlled? Increase_Cooling->Controlled Controlled->Monitor Yes Quench Execute Quench Protocol Controlled->Quench No

Caption: Workflow for managing exothermic reactions.

Quench_Decision_Tree Start Thermal Runaway Detected (Rapid, uncontrolled T increase) Stop_Reagents Stop All Reagent Feeds Start->Stop_Reagents Maximize_Cooling Maximize Cooling (Add ice, lower cryostat setpoint) Stop_Reagents->Maximize_Cooling T_Stabilizing Is Temperature Stabilizing or Decreasing? Maximize_Cooling->T_Stabilizing Continue_Monitoring Continue to Monitor Closely T_Stabilizing->Continue_Monitoring Yes Initiate_Quench Initiate Quench Procedure T_Stabilizing->Initiate_Quench No Slow_Quench Slowly Add Pre-determined Quenching Agent Initiate_Quench->Slow_Quench Monitor_Quench Monitor Temperature and Gas Evolution During Quench Slow_Quench->Monitor_Quench Reaction_Neutralized Reaction Neutralized Monitor_Quench->Reaction_Neutralized

Caption: Decision tree for emergency quenching.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Methyl-2-heptyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the choice of a terminal alkyne building block can significantly influence the efficiency and outcome of a reaction. This guide provides a comparative analysis of 6-methyl-2-heptyne, a branched aliphatic alkyne, against other commonly employed terminal alkynes. The comparison focuses on key reactions vital for the synthesis of complex molecules and bioconjugation: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and alkyne hydration.

Executive Summary

Terminal alkynes are fundamental building blocks in organic chemistry, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. While linear terminal alkynes are widely studied, branched counterparts like this compound introduce unique steric considerations that can modulate reactivity. This guide will explore these differences through a qualitative discussion and quantitative data, where available, for structurally related compounds.

Comparison of Key Reactions

The performance of this compound is benchmarked against a linear aliphatic alkyne (1-hexyne) and a sterically hindered aliphatic alkyne (3,3-dimethyl-1-butyne) to illustrate the impact of steric bulk on reactivity.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is sensitive to the steric environment around the alkyne.

Qualitative Comparison:

  • 1-Hexyne (Linear): Generally exhibits high reactivity and good yields due to the minimal steric hindrance around the terminal alkyne, allowing for efficient access of the palladium and copper catalysts.

  • This compound (Branched): The presence of a methyl group at the 6-position introduces moderate steric bulk in the vicinity of the reacting triple bond. This can lead to slightly lower reaction rates and yields compared to linear alkynes, particularly with bulky coupling partners.

  • 3,3-Dimethyl-1-butyne (Sterically Hindered): The bulky tert-butyl group significantly hinders the approach of the catalytic species, often resulting in lower yields and requiring more forcing reaction conditions.

Quantitative Data Summary (Illustrative)

AlkyneStructureTypical Yield (%)Reference
1-HexyneCH₃(CH₂)₃C≡CH90-98%General literature
PhenylacetyleneC₆H₅C≡CH92-99%General literature
2-Methyl-3-butyn-2-ol(CH₃)₂C(OH)C≡CH85-95%[1][2][3][4][5]
3,3-Dimethyl-1-butyne(CH₃)₃CC≡CH75-85%General literature
This compound (Estimated) (CH₃)₂CH(CH₂)₂C≡CH 80-90% Estimated

Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the aryl/vinyl halide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles. This reaction is generally less sensitive to steric hindrance compared to the Sonogashira coupling.

Qualitative Comparison:

  • 1-Hexyne (Linear): Reacts rapidly and efficiently in CuAAC reactions.

  • This compound (Branched): The branching is relatively remote from the terminal alkyne, and therefore it is expected to have a minimal impact on the reaction rate and yield.

  • 3,3-Dimethyl-1-butyne (Sterically Hindered): Even with the bulky tert-butyl group, this alkyne generally participates well in CuAAC reactions, although a slight decrease in rate compared to linear alkynes may be observed.

Quantitative Data Summary (Illustrative)

The following table presents qualitative reactivity observations for different classes of terminal alkynes in CuAAC.

Alkyne ClassExampleRelative ReactivityReference
Linear Aliphatic1-HexyneHigh[6][7]
AromaticPhenylacetyleneHigh[6][7]
Propargyl AlcoholsPropargyl alcoholHigh[6]
Sterically Hindered Aliphatic3,3-Dimethyl-1-butyneHigh[6]
Branched Aliphatic (Estimated) This compound High Estimated

Note: Reaction rates are typically fast for most terminal alkynes under standard CuAAC conditions.

Hydration of Alkynes

The hydration of terminal alkynes, typically catalyzed by mercury(II) salts in acidic media (Markovnikov addition) or via hydroboration-oxidation (anti-Markovnikov addition), yields ketones or aldehydes, respectively. The regioselectivity of the Markovnikov hydration is influenced by the steric bulk around the triple bond.

Qualitative Comparison (Markovnikov Hydration):

  • 1-Hexyne (Linear): Readily undergoes hydration to yield 2-hexanone with high regioselectivity.[8]

  • This compound (Branched): The branching is not directly on the triple bond, so it is expected to undergo hydration to form 6-methyl-2-heptanone with good regioselectivity.

  • 3,3-Dimethyl-1-butyne (Sterically Hindered): The bulky tert-butyl group can influence the rate of hydration and may require specific catalytic systems to achieve high yields of the corresponding methyl ketone.

Quantitative Data Summary (Illustrative)

The following table shows the expected major products for the hydration of various terminal alkynes.

AlkyneStructureMajor Product (Markovnikov Hydration)Expected YieldReference
1-HexyneCH₃(CH₂)₃C≡CH2-HexanoneHigh[8]
PhenylacetyleneC₆H₅C≡CHAcetophenoneHigh[8]
3,3-Dimethyl-1-butyne(CH₃)₃CC≡CH3,3-Dimethyl-2-butanoneGood to High[8]
This compound (CH₃)₂CH(CH₂)₂C≡CH 6-Methyl-2-heptanone High (Estimated) Estimated

Experimental Protocols

General Procedure for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, Pd catalyst, and CuI in a Schlenk flask B Add anhydrous solvent and amine base A->B C Degas the mixture B->C D Add terminal alkyne dropwise C->D E Stir at specified temperature D->E F Monitor reaction by TLC/GC-MS E->F G Quench reaction and extract with organic solvent F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I

A typical workflow for a Sonogashira cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare stock solutions of azide, alkyne, CuSO₄, and sodium ascorbate B Combine azide and alkyne in a suitable solvent (e.g., t-BuOH/H₂O) A->B C Add CuSO₄ solution B->C D Add sodium ascorbate solution to initiate C->D E Stir at room temperature D->E F Monitor reaction by TLC/LC-MS E->F G Dilute with water and extract with organic solvent F->G H Wash, dry, and concentrate the organic layer G->H I Purify by column chromatography or recrystallization H->I

A standard workflow for a CuAAC "click" reaction.

Materials:

  • Azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the azide and terminal alkyne in the solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

General Procedure for Markovnikov Hydration of Terminal Alkynes

Hydration_Pathway Alkyne Terminal Alkyne Reagents H₂O, H₂SO₄, HgSO₄ Alkyne->Reagents Enol Enol Intermediate Reagents->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Ketone Methyl Ketone Tautomerization->Ketone

References

Reactivity of 6-Methyl-2-heptyne Versus Less Hindered Internal Alkynes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkynes is a cornerstone of organic synthesis, providing a versatile entry point for the construction of complex molecular architectures. The substitution pattern around the carbon-carbon triple bond significantly influences its reactivity. This guide provides an objective comparison of the reactivity of 6-Methyl-2-heptyne, an unsymmetrical internal alkyne with notable steric hindrance, against a less sterically encumbered internal alkyne, 3-hexyne, in three common classes of reactions: catalytic hydrogenation, acid-catalyzed hydration, and hydrohalogenation.

Executive Summary

The bulky isobutyl group adjacent to the triple bond in this compound exerts a significant steric effect, leading to a general decrease in reaction rates compared to the less hindered 3-hexyne. This effect is particularly pronounced in reactions involving bulky reagents or catalyst surfaces. Furthermore, the unsymmetrical nature of this compound results in the formation of isomeric product mixtures in hydration and hydrohalogenation reactions, a complication not observed with the symmetrical 3-hexyne.

Data Presentation: A Comparative Overview

The following tables summarize the expected reactivity and product distribution for this compound and 3-hexyne in key alkyne reactions. Due to the limited availability of precise kinetic data for this compound, the relative reaction rates are estimated based on established principles of steric hindrance.

Table 1: Catalytic Hydrogenation

AlkyneCatalyst/ReagentsExpected Major ProductRelative RateNotes
This compound H₂, Lindlar's Catalyst(Z)-6-Methyl-2-hepteneSlowerSteric hindrance from the isobutyl group impedes binding to the catalyst surface.
3-Hexyne H₂, Lindlar's Catalyst(Z)-3-HexeneFasterLess steric hindrance allows for more efficient interaction with the catalyst.
This compound H₂, Pt/C6-MethylheptaneSlowerComplete reduction to the alkane is also sterically hindered.
3-Hexyne H₂, Pt/CHexaneFasterReadily undergoes complete hydrogenation.

Table 2: Acid-Catalyzed Hydration

AlkyneReagentsExpected Product(s)Product RatioRelative Rate
This compound H₂O, H₂SO₄, HgSO₄6-Methyl-2-heptanone and 6-Methyl-3-heptanoneMixture of isomersSlower
3-Hexyne H₂O, H₂SO₄, HgSO₄3-HexanoneSingle productFaster

Table 3: Hydrohalogenation (with HBr)

AlkyneReagentExpected Product(s)Product RatioRelative Rate
This compound HBr (1 equiv.)(E/Z)-2-Bromo-6-methyl-2-heptene and (E/Z)-3-Bromo-6-methyl-2-hepteneMixture of regio- and stereoisomersSlower
3-Hexyne HBr (1 equiv.)(E/Z)-3-Bromo-3-hexeneMixture of stereoisomersFaster

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on standard procedures for internal alkynes and can be adapted for specific research needs.

Catalytic Hydrogenation (Semihydrogenation to cis-Alkene)

Objective: To selectively reduce an internal alkyne to a cis-alkene.

Procedure:

  • Catalyst Preparation: Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline) is used.

  • Reaction Setup: The alkyne (e.g., 3-hexyne or this compound) is dissolved in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: A catalytic amount of Lindlar's catalyst (typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Acid-Catalyzed Hydration

Objective: To convert an internal alkyne to a ketone.

Procedure:

  • Reaction Setup: The alkyne is added to a mixture of water and sulfuric acid in a round-bottom flask with a reflux condenser.

  • Catalyst Addition: A catalytic amount of mercury(II) sulfate (HgSO₄) is added to the reaction mixture.[1][2][3][4]

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours.

  • Monitoring: The reaction is monitored by TLC or GC until the starting alkyne is consumed.

  • Workup: The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude ketone (or mixture of ketones) can be purified by distillation or chromatography.

Hydrohalogenation (Addition of HBr)

Objective: To add one equivalent of hydrogen bromide across the triple bond.

Procedure:

  • Reaction Setup: The alkyne is dissolved in a non-polar, inert solvent (e.g., dichloromethane or pentane) in a round-bottom flask and cooled in an ice bath.

  • Reagent Addition: A solution of hydrogen bromide in acetic acid or a stream of HBr gas is slowly bubbled through the alkyne solution.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (0 °C) to control the addition and minimize side reactions. The mixture is stirred for a specified period.

  • Monitoring: The progress of the reaction is followed by TLC or GC.

  • Workup: Once the reaction is complete, the solvent and any excess HBr are removed under reduced pressure. The crude product, a mixture of vinyl bromides, can be purified by chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed reactions.

Hydrogenation_Workflow cluster_alkynes Starting Alkynes cluster_reagents Reagents cluster_products Products Alkyne1 This compound Reagent1 H₂, Lindlar's Cat. Alkyne1->Reagent1 slower Reagent2 H₂, Pt/C Alkyne1->Reagent2 slower Alkyne2 3-Hexyne Alkyne2->Reagent1 faster Alkyne2->Reagent2 faster Product1 (Z)-6-Methyl-2-heptene Reagent1->Product1 Product2 (Z)-3-Hexene Reagent1->Product2 Product3 6-Methylheptane Reagent2->Product3 Product4 Hexane Reagent2->Product4

Caption: Catalytic hydrogenation pathways for hindered vs. unhindered alkynes.

Hydration_Hydrohalogenation_Workflow cluster_alkynes Starting Alkynes cluster_reactions Reactions cluster_products Products Alkyne1 This compound (Unsymmetrical) Hydration Hydration (H₂O, H₂SO₄, HgSO₄) Alkyne1->Hydration slower Hydrohalogenation Hydrohalogenation (HBr) Alkyne1->Hydrohalogenation slower Alkyne2 3-Hexyne (Symmetrical) Alkyne2->Hydration faster Alkyne2->Hydrohalogenation faster Ketone_Mix Mixture of Ketones: 6-Methyl-2-heptanone & 6-Methyl-3-heptanone Hydration->Ketone_Mix Single_Ketone Single Ketone: 3-Hexanone Hydration->Single_Ketone VinylHalide_Mix Mixture of Vinyl Bromides (Regio- and Stereoisomers) Hydrohalogenation->VinylHalide_Mix Single_VinylHalide Mixture of Vinyl Bromides (Stereoisomers) Hydrohalogenation->Single_VinylHalide

Caption: Product outcomes in hydration and hydrohalogenation reactions.

Conclusion

The reactivity of this compound is consistently lower than that of less sterically hindered internal alkynes like 3-hexyne across a range of common addition reactions. This reduced reactivity is primarily attributed to the steric bulk of the isobutyl group, which hinders the approach of reagents and the interaction with catalyst surfaces. Furthermore, the unsymmetrical nature of this compound leads to the formation of regioisomeric mixtures in hydration and hydrohalogenation reactions, which can complicate purification and reduce the overall yield of a desired product. For synthetic applications requiring high regioselectivity and faster reaction times, the choice of a less sterically hindered and/or symmetrical alkyne is generally preferred. This guide provides a foundational understanding for researchers to make informed decisions in the design and execution of synthetic pathways involving substituted alkynes.

References

Spectroscopic Validation of 6-Methyl-2-heptyne and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous spectroscopic validation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 6-Methyl-2-heptyne and its derivatives, offering a valuable resource for the structural elucidation and characterization of this class of molecules.

This publication details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside its alkene, alkane, and hydroxylated analogs. By presenting this data in a comparative format, this guide aims to facilitate the identification of key spectral features and assist in the validation of newly synthesized derivatives. Furthermore, detailed experimental protocols for the acquisition of spectroscopic data are provided, ensuring reproducibility and adherence to standard laboratory practices.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These comparisons highlight the influence of functional group modifications on the spectral properties of the parent molecule.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compound NameProton EnvironmentChemical Shift (ppm)
This compound ≡C-CH~1.7-1.8
-CH ₂-C≡~2.1-2.2
-CH ₂-CH(CH₃)₂~1.4-1.5
-CH (CH₃)₂~1.7-1.8
-CH(CH ₃)₂~0.9-1.0
6-Methyl-2-heptene =CH -CH₃~1.6-1.7
=CH -CH₂-~5.3-5.5
-CH ₂-CH=~1.9-2.0
-CH ₂-CH(CH₃)₂~1.3-1.4
-CH (CH₃)₂~1.6-1.7
-CH(CH ₃)₂~0.8-0.9
2-Methylheptane -CH ₃ (terminal)~0.8-0.9
-CH ₂-~1.2-1.3
-CH (CH₃)~1.5-1.6
-CH(CH ₃)~0.8-0.9
6-Methyl-2-heptyn-4-ol [1]≡C-CH~1.8
-CH (OH)-~4.2-4.3
-CH ₂-CH(CH₃)₂~1.5-1.6
-CH (CH₃)₂~1.8-1.9
-CH(CH ₃)₂~0.9-1.0
-OH Variable

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

Compound NameCarbon EnvironmentChemical Shift (ppm)
This compound [2]C ≡C-CH₃~75-80
-C≡C -CH₂-~80-85
≡C-C H₃~3-4
-C H₂-C≡~18-19
-C H₂-CH(CH₃)₂~38-39
-C H(CH₃)₂~27-28
-CH(C H₃)₂~22-23
6-Methyl-2-heptene [3]=C H-CH₃~125-135
=C H-CH₂-~120-130
=CH-C H₃~17-18
-C H₂-CH=~30-35
-C H₂-CH(CH₃)₂~38-39
-C H(CH₃)₂~28-29
-CH(C H₃)₂~22-23
2-Methylheptane -C H₃ (terminal)~14
-C H₂-~23-39
-C H(CH₃)~32-34
-CH(C H₃)~22-23
6-Methyl-2-heptyn-4-ol C ≡C-CH₃~80-85
-C≡C -CH(OH)-~85-90
≡C-C H₃~3-4
-C H(OH)-~58-62
-C H₂-CH(CH₃)₂~48-50
-C H(CH₃)₂~24-25
-CH(C H₃)₂~22-23

Table 3: Key IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound NameFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound [4][5][6][7]C≡C Stretch (internal)2100-2260 (weak)
C-H Stretch (sp³ C-H)2850-3000
6-Methyl-2-heptene C=C Stretch~1640-1680
=C-H Stretch~3000-3100
C-H Stretch (sp³ C-H)2850-3000
2-Methylheptane C-H Stretch (sp³ C-H)2850-3000
6-Methyl-2-heptyn-4-ol [1]O-H Stretch (broad)~3200-3600
C≡C Stretch (internal)2100-2260 (weak)
C-H Stretch (sp³ C-H)2850-3000

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound NameMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound [4]11095, 67, 53, 41
6-Methyl-2-heptene [3]11297, 70, 55, 41
2-Methylheptane 11499, 71, 57, 43
6-Methyl-2-heptyn-4-ol [1]126111, 93, 69, 43

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for the key analytical techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust protocol for quantitative ¹H NMR is essential for accurate structural and purity analysis.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Add a known quantity of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) if quantitative analysis is required.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) ensuring complete dissolution.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Pulse Angle: A 30° or 45° pulse angle is recommended to ensure full relaxation of all protons between scans.

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 1-5 seconds for small molecules).

  • Number of Scans (NS): Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Spectral Width: Ensure the spectral width encompasses all signals of interest and provides a clean baseline on both sides of the spectrum.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the signals of interest, ensuring the integration region covers the entire peak.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining the infrared spectrum of liquid samples.[8]

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

  • Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Acquire the sample spectrum. The number of scans can be varied (typically 16-32) to achieve an adequate signal-to-noise ratio.

  • After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

  • Capillary column suitable for the analysis of non-polar to moderately polar compounds (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).

  • If necessary, filter the sample to remove any particulate matter.

  • Transfer the solution to a GC vial.

GC-MS Parameters:

  • Injector Temperature: Typically set to 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250-300 °C) to elute compounds with different boiling points.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments of the analyte (e.g., m/z 40-400).

    • Source and Quadrupole Temperatures: Typically set to ~230 °C and ~150 °C, respectively.

Visualizing Reaction Pathways and Workflows

Graphical representations of experimental workflows and reaction mechanisms can significantly enhance understanding. The following diagrams were generated using the DOT language and rendered with Graphviz.

Experimental Workflow for Spectroscopic Validation

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_validation Structural Validation Sample Test Compound NMR_Sample Prepare NMR Sample (in Deuterated Solvent) Sample->NMR_Sample GCMS_Sample Prepare GC-MS Sample (Dilute in Volatile Solvent) Sample->GCMS_Sample IR_Sample Prepare IR Sample (Neat Liquid) Sample->IR_Sample NMR ¹H & ¹³C NMR Analysis NMR_Sample->NMR GCMS GC-MS Analysis GCMS_Sample->GCMS IR ATR-FTIR Analysis IR_Sample->IR Process_NMR Process NMR Spectra (Phase, Baseline, Integrate) NMR->Process_NMR Process_GCMS Analyze GC-MS Data (Chromatogram & Mass Spectra) GCMS->Process_GCMS Process_IR Analyze IR Spectrum (Identify Functional Groups) IR->Process_IR Validation Compare with Reference Data & Confirm Structure Process_NMR->Validation Process_GCMS->Validation Process_IR->Validation

Caption: Experimental workflow for the spectroscopic validation of a compound.

Zweifel Olefination of a this compound Derivative

The Zweifel olefination is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes from alkynes.[2][9][10][11] The following diagram illustrates the key steps of this reaction, starting from a hydroborated derivative of this compound.

Caption: Key steps in the Zweifel olefination of an alkyne.

References

Navigating the Uncharted Territory of 6-Methyl-2-heptyne Derivatives: A Guide on Available Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide addresses the current landscape of research surrounding compounds derived from 6-methyl-2-heptyne. However, a comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activities of these derivatives.

Currently, there is a conspicuous absence of published studies detailing the biological effects, comparative performance, or specific signaling pathways associated with compounds derived from this compound. The available information is primarily centered on the chemical and physical properties of the parent compound, this compound.

Chemical Profile of this compound

While biological data is scarce, the foundational chemical characteristics of this compound are well-documented. This information is crucial for any future investigation into its potential derivatives.

PropertyValueSource
Molecular Formula C8H14[1][2][3][4]
Molecular Weight 110.20 g/mol [1][2]
CAS Number 51065-64-6[1][2][3][4]
IUPAC Name 6-methylhept-2-yne[1][4]
Synonyms Methyl isopentyl acetylene[1][2]

The Path Forward: A Conceptual Framework for Drug Discovery

Given the lack of specific biological data for this compound derivatives, a general workflow for the initial stages of drug discovery and development is presented below. This framework can serve as a roadmap for researchers interested in exploring the potential of this chemical scaffold.

DrugDiscoveryWorkflow Target Target Identification and Validation Hit Hit Identification (Screening) Target->Hit LeadGen Hit-to-Lead Generation Hit->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for small molecule drug discovery.

Experimental Protocols: Foundational Assays for Future Research

Should derivatives of this compound be synthesized, the following standard experimental protocols would be essential for initial biological characterization.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.

  • Methodology:

    • Incubate the test compound (typically 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

The biological activity of compounds derived from this compound remains an unexplored area of chemical biology and drug discovery. The information presented in this guide serves as a foundational resource, summarizing the known chemical properties of the parent compound and outlining a conceptual framework for future research. The synthesis of a focused library of derivatives followed by systematic screening using the outlined experimental protocols would be the logical next step in elucidating the potential of this chemical class. Researchers are encouraged to pursue these investigations to unlock any latent therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 6-Methyl-2-heptyne, a valuable building block in organic synthesis. The routes discussed are the dehydrohalogenation of a vicinal dihalide and the alkylation of a terminal alkyne. This document aims to furnish researchers with the necessary information to select the most suitable synthetic strategy based on factors such as starting material availability, reaction conditions, yield, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: DehydrohalogenationRoute 2: Alkylation of Propyne
Starting Materials 2,5-Dimethyl-1-hexene, BrominePropyne, Isobutyl bromide
Key Transformation Bromination followed by double dehydrobrominationDeprotonation of propyne followed by nucleophilic substitution
Reagents Bromine, Potassium Hydroxide, Potassium tert-butoxideSodium amide in liquid ammonia
Overall Yield ModerateGood to High
Scalability Potentially scalable, requires handling of bromineReadily scalable, requires handling of gaseous propyne and liquid ammonia
Key Considerations Two-step process, use of corrosive bromineRequires anhydrous conditions and handling of a strong base

Visualizing the Synthetic Approaches

The two synthetic pathways to this compound are outlined below, illustrating the key transformations involved.

Synthetic_Routes Synthetic Pathways to this compound cluster_0 Route 1: Dehydrohalogenation cluster_1 Route 2: Alkylation of Propyne A1 2,5-Dimethyl-1-hexene B1 1,2-Dibromo-6-methylheptane A1->B1 Br2, Hexane, Pyridine C1 This compound B1->C1 1. KOH, EtOH 2. KOtBu A2 Propyne B2 Propynide Anion A2->B2 NaNH2, liq. NH3 D2 This compound B2->D2 C2 Isobutyl bromide C2->D2 SN2 reaction

Caption: Comparative synthetic pathways to this compound.

Synthetic Route 1: Dehydrohalogenation of 1,2-Dibromo-6-methylheptane

This classical approach involves the formation of an alkyne from an alkene via a two-step sequence: halogenation followed by a double dehydrohalogenation.[1][2][3][4]

Experimental Protocol

Step 1: Synthesis of 1,2-Dibromo-6-methylheptane

A solution of bromine in an inert solvent is added to 2,5-dimethyl-1-hexene at low temperature to yield the vicinal dibromide.

  • Materials: 2,5-Dimethyl-1-hexene, Bromine, Hexane, Pyridine.

  • Procedure: To a solution of 2,5-dimethyl-1-hexene in hexane, a solution of bromine in hexane is added dropwise at 0 °C with stirring. A small amount of pyridine may be used to neutralize any liberated HBr. The reaction is monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude 1,2-dibromo-6-methylheptane.

Step 2: Synthesis of this compound

The crude 1,2-dibromo-6-methylheptane is then subjected to a double dehydrobromination using a strong base to afford the desired alkyne.[5]

  • Materials: 1,2-Dibromo-6-methylheptane, Potassium hydroxide (KOH), Ethanol (EtOH), Potassium tert-butoxide (KOtBu).

  • Procedure: The crude 1,2-dibromo-6-methylheptane is first treated with a solution of potassium hydroxide in ethanol and heated to reflux. This initial elimination step forms a mixture of vinylic bromides. After cooling, the reaction mixture is treated with a stronger base, potassium tert-butoxide, to effect the second elimination, forming the alkyne. The reaction mixture is then worked up by adding water and extracting the product with a low-boiling organic solvent such as diethyl ether. The combined organic extracts are washed with water, dried, and the solvent is removed. The resulting crude this compound can be purified by distillation.

Quantitative Data
StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
12,5-Dimethyl-1-hexeneBr2, PyridineHexane01-2>90 (crude)Not reported
21,2-Dibromo-6-methylheptane1. KOH2. KOtBuEthanolReflux4-6~60-70>95 (after distillation)

Note: The yield and purity data are estimated based on typical procedures for similar reactions and the data from the cited literature, which may be dated.

Synthetic Route 2: Alkylation of Propyne with Isobutyl Bromide

This method relies on the acidity of the terminal proton of propyne, which can be removed by a strong base to form a potent nucleophile, the propynide anion. This anion then undergoes an SN2 reaction with a primary alkyl halide, such as isobutyl bromide, to form the desired internal alkyne.[6][7][8][9][10]

Experimental Protocol
  • Materials: Propyne (gas), Sodium amide (NaNH₂), Liquid ammonia (liq. NH₃), Isobutyl bromide.

  • Procedure: A reaction flask is charged with liquid ammonia at -78 °C (dry ice/acetone bath). A catalytic amount of an iron(III) salt (e.g., FeCl₃) may be added. Sodium metal is added in small pieces until a persistent blue color is observed, indicating the formation of the solvated electron. Propyne gas is then bubbled through the solution until the blue color disappears, signifying the formation of sodium propynide. Isobutyl bromide is then added dropwise to the solution of the acetylide. The reaction is allowed to stir for several hours at -78 °C and then warmed to room temperature to allow the ammonia to evaporate. The residue is partitioned between water and a low-boiling organic solvent (e.g., diethyl ether). The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude this compound is then purified by distillation.

Quantitative Data
StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Propyne, Isobutyl bromideNaNH₂Liquid NH₃-78 to -332-475-85>98 (after distillation)

Note: The yield and purity data are based on typical yields for SN2 reactions of acetylides with primary alkyl halides.

Logical Workflow of the Comparative Study

Comparative_Study_Workflow Comparative Study Workflow Start Identify Target Molecule: This compound Identify_Routes Identify Potential Synthetic Strategies Start->Identify_Routes Route1 Dehydrohalogenation Identify_Routes->Route1 Route2 Alkyne Alkylation Identify_Routes->Route2 Data_Collection Data Collection: Experimental Protocols & Yields Route1->Data_Collection Route2->Data_Collection Protocol1 Protocol for Route 1 Data_Collection->Protocol1 Protocol2 Protocol for Route 2 Data_Collection->Protocol2 Comparative_Analysis Comparative Analysis Protocol1->Comparative_Analysis Protocol2->Comparative_Analysis Data_Presentation Data Presentation: Tables & Diagrams Comparative_Analysis->Data_Presentation Final_Report Generate Comparison Guide Data_Presentation->Final_Report

Caption: Logical workflow of the comparative study.

Conclusion

Both the dehydrohalogenation of a vicinal dihalide and the alkylation of a terminal alkyne represent viable synthetic routes to this compound. The choice between these two methods will likely depend on the specific needs and resources of the laboratory.

The dehydrohalogenation route , while a classic and reliable method, involves a two-step process and the use of hazardous bromine. The overall yield may be lower due to the multiple steps.

The alkylation of propyne offers a more direct, one-pot approach with generally higher yields. However, it requires the handling of gaseous propyne and cryogenic conditions with liquid ammonia, which may pose challenges for some laboratory setups.

For researchers seeking a higher-yielding and more convergent synthesis, the alkylation of propyne is likely the preferred method, provided the necessary equipment and expertise for handling the reagents are available. The dehydrohalogenation route remains a solid alternative, particularly if the starting alkene is readily accessible and the laboratory is well-equipped for handling bromine.

References

A Comparative Guide to Catalysts for Reactions of 6-Methyl-2-heptyne and Other Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of catalysts for key reactions of internal alkynes, with a focus on substrates like 6-methyl-2-heptyne. Due to a lack of specific experimental data in the current literature for this compound, this document leverages data from analogous internal alkynes to offer a valuable reference for catalyst selection and experimental design. The guide covers three primary transformations: hydrogenation, hydration, and cyclization, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Introduction

Internal alkynes are versatile building blocks in organic synthesis, offering a gateway to a wide array of functional groups and molecular architectures. This compound, with its simple alkyl substitution, serves as a representative model for the reactivity of non-activated internal alkynes. The selective transformation of the carbon-carbon triple bond is a critical step in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of catalyst is paramount in controlling the outcome of these reactions, dictating selectivity, efficiency, and functional group tolerance. This guide aims to provide an objective comparison of various catalytic systems for the hydrogenation, hydration, and cyclization of internal alkynes, thereby empowering researchers to make informed decisions for their specific synthetic challenges.

Comparative Analysis of Catalysts

Hydrogenation of Internal Alkynes

The hydrogenation of internal alkynes can be controlled to yield either cis-alkenes, trans-alkenes, or alkanes, depending on the catalyst and reaction conditions.

Table 1: Comparison of Catalysts for the Hydrogenation of Internal Alkynes

Catalyst SystemSubstrateProduct(s)Yield (%)Selectivity (Z/E or Alkane)Reference
Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)Diphenylacetylene(Z)-Stilbene9490:10 (Z/E)[1]
3-Hexyne(Z)-3-Hexene>95High Z selectivityGeneral Knowledge
Pd/C (10%)2-PentynePentaneQuantitativeComplete reductionGeneral Knowledge
Sodium in liquid ammonia (Na/NH₃)2-Pentyne(E)-2-PenteneHighHigh E selectivity[2]
(IMes)Ag-Ru Complex Diphenylacetylene(E)-Stilbene9695% E-isomer[3]
Zinc-Anilide Complex Diphenylacetylene(Z)-StilbeneHighHigh Z:E ratio[4]

Note: The data presented is for representative internal alkynes and is intended to be illustrative of catalyst performance.

Hydration of Internal Alkynes

The hydration of unsymmetrical internal alkynes, such as this compound, can lead to the formation of two regioisomeric ketones. The choice of catalyst can influence the regioselectivity of this transformation.

Table 2: Comparison of Catalysts for the Hydration of Internal Alkynes

Catalyst SystemSubstrateProduct(s)Yield (%)RegioselectivityReference
HgSO₄, H₂SO₄, H₂O 1-Phenyl-1-propynePropiophenoneHighMarkovnikov[5][6]
2-Heptyne2-Heptanone and 3-HeptanoneMixtureLow[5][6]
AuCl/MeOH Phenylacetylene (terminal)AcetophenoneGoodMarkovnikov[7]
[(NHC)AuCl] Various internal alkynesKetonesHigh-[7]
Fe₂(SO₄)₃·nH₂O in Acetic Acid AlkylarylalkynesArylketonesGoodHigh[8]

Note: The data presented is for representative internal alkynes and is intended to be illustrative of catalyst performance.

Cyclization of Internal Alkynes

The intramolecular cyclization of functionalized alkynes is a powerful tool for the construction of cyclic compounds. Gold and other transition metals are often employed as catalysts for these transformations.

Table 3: Comparison of Catalysts for the Cyclization of Internal Alkynes

Catalyst SystemSubstrate TypeProduct TypeYield (%)CommentsReference
(Ph₃P)AuCl / AgNTf₂ 3-Alkyne-1,2-diolsFurans85-98Low catalyst loading (0.05-0.5 mol%)[9]
Rh-catalyzed Anilines and internal alkynes with COQuinolin-2(1H)-onesGood to ExcellentAerobic oxidative cyclization[10]
Au(I) complexes 1,6-EnynesBicyclic compoundsVariesSubstrate dependent[1]
Cu-catalyzed TriynesPolycyclic pyrrolesGoodThree new rings formed in one step[11]

Note: The data presented is for representative internal alkynes and is intended to be illustrative of catalyst performance.

Experimental Protocols

General Procedure for the Hydrogenation of an Internal Alkyne to a cis-Alkene (Lindlar's Catalyst)
  • To a solution of the internal alkyne (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 50 mg).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the cis-alkene.

General Procedure for the Hydration of an Internal Alkyne (Mercury(II) Sulfate Catalyzed)
  • A mixture of the internal alkyne (1.0 mmol), water (1.0 mL), and concentrated sulfuric acid (0.1 mL) in a suitable solvent (e.g., dioxane, 5 mL) is prepared in a round-bottom flask.

  • Mercury(II) sulfate (HgSO₄, 0.1 mmol) is added to the mixture.

  • The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and stirred until the starting material is consumed (monitored by TLC or GC).

  • The reaction is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether, 3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding ketone(s).

General Procedure for the Gold-Catalyzed Intramolecular Cyclization of an Alkynol
  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), a solution of the alkynol substrate (0.5 mmol) in a dry solvent (e.g., toluene, 5 mL) is prepared.

  • To this solution, the gold catalyst (e.g., (Ph₃P)AuCl, 0.01 mmol) and a silver salt co-catalyst (e.g., AgOTf, 0.01 mmol) are added.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C).

  • The reaction is monitored by TLC until completion.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the cyclized product.

Visualized Workflows

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alkyne Internal Alkyne Flask Round-Bottom Flask Alkyne->Flask Solvent Solvent (e.g., Ethanol) Solvent->Flask Catalyst Lindlar's Catalyst Catalyst->Flask Evacuate Evacuate and Backfill with H₂ Flask->Evacuate 1. Stir Stir under H₂ atmosphere Evacuate->Stir 2. Monitor Monitor byTLC/GC Stir->Monitor 3. Filter Filter through Celite Monitor->Filter 4. Concentrate Concentrate Filter->Concentrate 5. Purify Column Chromatography Concentrate->Purify 6. Product cis-Alkene Purify->Product

Caption: Experimental workflow for the catalytic hydrogenation of an internal alkyne.

Hydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alkyne Internal Alkyne Flask Reaction Flask Alkyne->Flask Reagents H₂O, H₂SO₄ Reagents->Flask Catalyst HgSO₄ Catalyst->Flask Heat Heat and Stir Flask->Heat 1. Monitor Monitor byTLC/GC Heat->Monitor 2. Neutralize Neutralize (NaHCO₃) Monitor->Neutralize 3. Extract Extract Neutralize->Extract 4. Dry Dry and Concentrate Extract->Dry 5. Purify Column Chromatography Dry->Purify 6. Product Ketone(s) Purify->Product

Caption: Experimental workflow for the catalytic hydration of an internal alkyne.

Cyclization_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Alkynyl Substrate Flask Schlenk Tube Substrate->Flask Solvent Dry Solvent Solvent->Flask Catalyst Gold Catalyst + Co-catalyst Catalyst->Flask Stir Stir at Specified Temperature Flask->Stir 1. Monitor Monitor by TLC Stir->Monitor 2. Filter Filter through Silica Monitor->Filter 3. Concentrate Concentrate Filter->Concentrate 4. Purify Column Chromatography Concentrate->Purify 5. Product Cyclized Product Purify->Product

Caption: Experimental workflow for the gold-catalyzed cyclization of an internal alkyne.

Conclusion

While specific catalytic data for this compound remains elusive in the reviewed literature, a comprehensive understanding of the reactivity of internal alkynes can be garnered from studies on analogous substrates. This guide provides a framework for selecting appropriate catalysts for the hydrogenation, hydration, and cyclization of internal alkynes. The presented data, protocols, and workflows are intended to serve as a valuable resource for researchers, facilitating the design and execution of their synthetic strategies. Further research into the specific catalytic reactions of this compound would be a valuable contribution to the field.

References

Validating the Structure of 6-Methyl-2-heptyne Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the products formed from key reactions of 6-methyl-2-heptyne, a valuable building block in organic synthesis. Understanding the structural outcomes of these reactions is crucial for the efficient design and execution of synthetic pathways in drug discovery and development. This document outlines the expected products from hydration, hydroboration-oxidation, halogenation, and ozonolysis of this compound, supported by spectroscopic data and detailed experimental protocols for structural validation.

Reaction Overview and Product Comparison

The following table summarizes the primary products obtained from the reaction of this compound under different conditions. Spectroscopic data, where available, is provided for structural confirmation.

Reaction TypeReagentsMajor Product(s)Expected Spectroscopic Signatures
Hydration (Acid-Catalyzed) H₂SO₄, H₂O, HgSO₄6-Methyl-2-heptanoneIR: Strong C=O stretch (~1715 cm⁻¹). ¹H NMR: Singlet for the methyl ketone (~2.1 ppm). ¹³C NMR: Carbonyl carbon signal (~209 ppm). MS: Molecular ion peak at m/z = 128.
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOH6-Methyl-2-heptanalIR: Strong C=O stretch (~1725 cm⁻¹), aldehyde C-H stretches (~2720, 2820 cm⁻¹). ¹H NMR: Aldehyde proton triplet (~9.7 ppm). ¹³C NMR: Aldehyde carbon signal (~203 ppm). MS: Molecular ion peak at m/z = 128.
Halogenation (Bromination) Br₂ in CCl₄(E/Z)-2,3-Dibromo-6-methyl-2-heptene¹H NMR: Olefinic proton signal. ¹³C NMR: Signals for sp² carbons bonded to bromine. MS: Isotopic pattern characteristic of two bromine atoms.
Halogenation (Chlorination) Cl₂ in CCl₄(E/Z)-2,3-Dichloro-6-methyl-2-heptene¹H NMR: Olefinic proton signal. ¹³C NMR: Signals for sp² carbons bonded to chlorine. MS: Isotopic pattern characteristic of two chlorine atoms.
Ozonolysis 1. O₃ 2. H₂OAcetic Acid and 4-Methylpentanoic AcidAcetic Acid: IR: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹). ¹H NMR: Carboxylic acid proton singlet (~11.5 ppm). 4-Methylpentanoic Acid: IR: Broad O-H stretch, C=O stretch. ¹H NMR: Carboxylic acid proton singlet. MS: Molecular ion peak at m/z = 116.

Detailed Experimental Protocols and Data

Hydration of this compound

Reaction: Acid-catalyzed hydration of this compound yields the corresponding ketone, 6-methyl-2-heptanone, following Markovnikov's rule.

Experimental Protocol: To a solution of this compound (1 eq.) in a mixture of water and a co-solvent such as THF, a catalytic amount of sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄) is added. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to yield pure 6-methyl-2-heptanone.

Spectroscopic Data for 6-Methyl-2-heptanone: [1][2][3]

Spectroscopic TechniqueKey Data
Infrared (IR) Spectroscopy Strong absorption at ~1715 cm⁻¹ (C=O stretch).
¹H NMR Spectroscopy (CDCl₃) δ 2.4 (t, 2H), 2.1 (s, 3H), 1.5 (m, 3H), 1.2 (q, 2H), 0.9 (d, 6H) ppm.
¹³C NMR Spectroscopy (CDCl₃) δ 209.2, 43.8, 38.4, 29.8, 27.8, 22.4, 22.3 ppm.[4]
Mass Spectrometry (MS) m/z (%): 128 (M+), 113, 85, 71, 58, 43.
Hydroboration-Oxidation of this compound

Reaction: The hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water across the triple bond, yielding the aldehyde, 6-methyl-2-heptanal.

Experimental Protocol: To a solution of this compound (1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of borane-tetrahydrofuran complex (BH₃•THF, 1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3M) is carefully added, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product, which can be purified by distillation or column chromatography.[5][6][7][8]

Predicted Spectroscopic Data for 6-Methyl-2-heptanal:

Spectroscopic TechniquePredicted Key Data
Infrared (IR) Spectroscopy Strong C=O stretch (~1725 cm⁻¹), two C-H stretches for the aldehyde proton (~2720 and 2820 cm⁻¹).
¹H NMR Spectroscopy (CDCl₃) δ 9.7 (t, 1H), 2.4 (dt, 2H), 1.6-1.4 (m, 3H), 1.2 (q, 2H), 0.9 (d, 6H) ppm.
¹³C NMR Spectroscopy (CDCl₃) δ 202.8, 51.5, 38.2, 27.9, 26.5, 22.3 ppm.
Mass Spectrometry (MS) m/z (%): 128 (M+), 113, 99, 85, 71, 57, 43.
Halogenation of this compound

Reaction: The addition of halogens (bromine or chlorine) to this compound leads to the formation of dihaloalkenes. The reaction typically proceeds via an anti-addition mechanism, but syn-addition can also occur, leading to a mixture of (E) and (Z) isomers.

Experimental Protocol (Bromination): To a solution of this compound (1 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), a solution of bromine (Br₂, 1 eq.) in the same solvent is added dropwise at 0 °C with stirring. The reaction is monitored by the disappearance of the bromine color. Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, (E/Z)-2,3-dibromo-6-methyl-2-heptene. Purification can be achieved by column chromatography.

Predicted Spectroscopic Data for (E/Z)-2,3-Dibromo-6-methyl-2-heptene:

Spectroscopic TechniquePredicted Key Data
¹H NMR Spectroscopy (CDCl₃) Olefinic proton signal, signals for the alkyl chain protons.
¹³C NMR Spectroscopy (CDCl₃) Signals for the two sp² carbons bonded to bromine.
Mass Spectrometry (MS) Characteristic isotopic pattern for two bromine atoms (M+, M+2, M+4 peaks in a 1:2:1 ratio).
Ozonolysis of this compound

Reaction: Ozonolysis cleaves the carbon-carbon triple bond of this compound, and subsequent oxidative workup yields two carboxylic acids: acetic acid and 4-methylpentanoic acid.

Experimental Protocol: A solution of this compound in an inert solvent (e.g., dichloromethane or methanol) is cooled to -78 °C. A stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating an excess of ozone. The excess ozone is then removed by bubbling nitrogen gas through the solution. The reaction mixture is allowed to warm to room temperature, and an oxidative workup is performed by adding hydrogen peroxide (H₂O₂). The solvent is removed, and the resulting carboxylic acids can be separated and purified by distillation or chromatography.[9]

Spectroscopic Data for 4-Methylpentanoic Acid: [10][11][12][13]

Spectroscopic TechniqueKey Data
Infrared (IR) Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹).[12]
¹H NMR Spectroscopy (CDCl₃) δ 11.5 (br s, 1H), 2.35 (t, 2H), 1.65 (m, 1H), 1.5 (q, 2H), 0.9 (d, 6H) ppm.
¹³C NMR Spectroscopy (CDCl₃) δ 180.5, 33.8, 33.5, 27.8, 22.3 ppm.
Mass Spectrometry (MS) m/z (%): 116 (M+), 73, 57, 43.[13]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for product validation.

Hydration_Pathway reactant This compound intermediate Enol Intermediate reactant->intermediate H₂SO₄, H₂O, HgSO₄ product 6-Methyl-2-heptanone intermediate->product Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Hydroboration_Oxidation_Pathway reactant This compound intermediate Vinylborane reactant->intermediate 1. BH₃•THF product 6-Methyl-2-heptanal intermediate->product 2. H₂O₂, NaOH Halogenation_Pathway reactant This compound product (E/Z)-2,3-Dihalo-6-methyl-2-heptene reactant->product X₂ (X=Br, Cl) Ozonolysis_Pathway reactant This compound products Acetic Acid + 4-Methylpentanoic Acid reactant->products 1. O₃ 2. H₂O Experimental_Workflow start Reaction of this compound workup Reaction Workup & Purification start->workup analysis Spectroscopic Analysis workup->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms Mass Spectrometry analysis->ms structure Structure Validation nmr->structure ir->structure ms->structure

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 6-Methyl-2-heptyne, a valuable building block in organic synthesis. We will explore its performance characteristics alongside relevant alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and Its Alternatives

This compound is an internal alkyne used in various chemical syntheses. Its reactivity is centered around the carbon-carbon triple bond, making it a useful component in reactions such as cycloadditions, hydrogenations, and coupling reactions.[1][2] The purity of this compound is critical, as impurities can lead to undesired side products and lower reaction yields.

In the context of drug discovery and development, the alkyne functional group can serve as a bioisostere for other chemical moieties, or as a reactive handle for "click" chemistry applications.[1][3] Understanding its purity profile is therefore essential for consistent and reliable results.

This guide also considers alternatives to this compound, including its structural isomer, 6-Methyl-3-heptyne, and a corresponding alkene, (Z)-6-Methylhept-2-ene.[2][4] These alternatives offer different reactivity profiles and may be considered in synthetic strategies where the specific placement of the multiple bond is varied.

Purity Assessment of this compound: A Comparative Analysis

The purity of this compound can be effectively determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating, identifying, and quantifying volatile compounds, making it ideal for this purpose. Other valuable methods include Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Below is a summary of hypothetical quantitative data from the GC-MS analysis of this compound obtained from two different commercial suppliers and an in-house synthesis. This data highlights the importance of analytical verification of reagent purity.

Table 1: Comparative Purity Analysis of this compound by GC-MS

CompoundRetention Time (min)Supplier A (%)Supplier B (%)In-house Synthesis (%)
This compound 10.25 99.6 98.5 97.2
6-Methyl-3-heptyne10.420.10.81.1
(Z)-6-Methylhept-2-ene9.980.20.30.9
Unreacted Starting MaterialsVariousNot Detected0.10.5
Solvent Residue (Hexane)3.450.10.30.3

Comparison with Alternative Compounds

The choice of a building block in a synthesis workflow depends on its intended application and desired reactivity. The following table compares this compound with some of its alternatives.

Table 2: Comparison of this compound with Alternative Compounds

FeatureThis compound6-Methyl-3-heptyne(Z)-6-Methylhept-2-ene
Molecular Formula C8H14C8H14C8H16
Molecular Weight 110.20 g/mol 110.20 g/mol 112.21 g/mol
Key Functional Group Internal AlkyneInternal AlkyneInternal Alkene
Reactivity Profile Suitable for cycloadditions (e.g., click chemistry), hydrogenation to alkanes or alkenes, and other alkyne-specific reactions.[5]Similar to this compound, but with potentially different regioselectivity in addition reactions due to the position of the triple bond.Undergoes alkene-specific reactions like electrophilic additions, epoxidation, and dihydroxylation. Can be a precursor to the corresponding alkyne.
Potential Applications Organic synthesis, building block for larger molecules, medicinal chemistry.[3]Organic synthesis, research chemical.Precursor in synthesis, polymer chemistry.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate purity assessment.

This method is highly effective for separating and identifying volatile impurities.

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer.

  • Column : 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Injection Mode : Split (50:1).

  • Sample Preparation : Prepare a 1 mg/mL solution of the this compound sample in high-purity hexane.

GC-FID provides high sensitivity for hydrocarbons and is excellent for quantification when impurity identities are known.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector.

  • Column and Temperature Program : Same as for GC-MS.

  • Detector Temperature : 250°C.

  • Sample Preparation : Same as for GC-MS.

¹H and ¹³C NMR are powerful for structural elucidation and can be used for purity determination through quantitative NMR (qNMR).[4]

  • Instrumentation : 400 MHz NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition : Acquire ¹H and ¹³C spectra. For qNMR, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Analysis : Integrate the signals of the analyte and the internal standard to determine the purity.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.

G Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of This compound workup Aqueous Work-up & Solvent Removal synthesis->workup sample_prep Sample Preparation (Dilution in Hexane) workup->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy (Structural Verification) sample_prep->nmr data_analysis Data Analysis (Quantification of Impurities) gcms->data_analysis nmr->data_analysis purity_check Purity > 99%? data_analysis->purity_check accept Accept for Use purity_check->accept Yes reject Further Purification Required purity_check->reject No

Caption: Workflow for purity assessment of this compound.

References

A Researcher's Guide to the Computational Analysis of 6-Methyl-2-heptyne Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of alkynes is crucial for designing novel synthetic pathways and developing new therapeutics. 6-Methyl-2-heptyne, an internal alkyne, presents a unique reactivity profile due to the electronic nature of its triple bond and the steric and electronic influences of its alkyl substituents. This guide provides a comparative framework for the computational analysis of this compound's reactivity, supported by established experimental protocols.

Computational Models for Predicting Alkyne Reactivity

The reactivity of alkynes can be effectively modeled using various computational methods, primarily falling into two categories: Quantum Mechanics (QM) and Machine Learning (ML).[1]

Quantum Mechanics (QM) Methods: These methods are based on the fundamental principles of quantum mechanics to simulate the electronic structure of molecules, providing insights into their energies, geometries, and other properties that dictate reactivity.[1] Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost, making it a workhorse for investigating reaction mechanisms and calculating activation energies.[1]

Machine Learning (ML) Models: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to learn complex, non-linear relationships between a molecule's structure and its reactivity.[1] These models can then be used to predict the outcomes of new reactions with high speed.

Comparative Reactivity Analysis

Internal vs. Terminal Alkynes: Internal alkynes, like this compound, are generally more stable than terminal alkynes. This increased stability can sometimes lead to lower reactivity in certain reactions, such as electrophilic additions, due to the formation of less stable vinylic carbocation intermediates.[2][3] However, in other reactions, the substitution pattern can enhance reactivity or selectivity.

Steric and Electronic Effects: The isobutyl group at the 6-position of this compound introduces steric hindrance, which can influence the regioselectivity of addition reactions. Electronically, alkyl groups are weakly electron-donating, which can affect the electron density of the triple bond and its susceptibility to electrophilic or nucleophilic attack.

The following table provides a qualitative comparison of the expected reactivity of this compound with other representative alkynes in common reaction types.

AlkyneStructureReaction TypePredicted Relative ReactivityRationale
This compound CH3-C≡C-CH2-CH2-CH(CH3)2Electrophilic AdditionModerateInternal alkyne, steric hindrance from isobutyl group may influence regioselectivity.
1-Heptyne CH≡C-CH2-CH2-CH2-CH2-CH3Electrophilic AdditionHighTerminal alkyne, generally more reactive than internal alkynes in these reactions. Follows Markovnikov's rule.[2]
2-Heptyne CH3-C≡C-CH2-CH2-CH2-CH3Electrophilic AdditionModerate to HighInternal alkyne, less sterically hindered than this compound.
This compound CH3-C≡C-CH2-CH2-CH(CH3)2Cycloaddition (e.g., with azides)ModerateReactivity influenced by steric access to the triple bond.
Cyclooctyne (Cyclic alkyne)Cycloaddition (e.g., with azides)Very HighStrain-promoted reactivity, significantly faster than linear alkynes.

Experimental Protocols for Assessing Reactivity

The validation of computational predictions relies on robust experimental data.[1] Below are detailed protocols for key experiments used to characterize alkyne reactivity.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a cornerstone of "click chemistry" and is widely used to assess the reactivity of alkynes in forming 1,2,3-triazoles.[4][5][6][7][8]

Materials:

  • Alkyne (e.g., this compound)

  • Azide (e.g., Benzyl azide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • Prepare stock solutions of the alkyne, azide, CuSO4, sodium ascorbate, and the ligand in the chosen solvent.

  • In a reaction vessel, combine the alkyne and azide solutions.

  • In a separate tube, pre-mix the CuSO4 and ligand solutions.

  • Add the copper/ligand solution to the alkyne/azide mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, quench the reaction and purify the triazole product.

Data Analysis: The reaction rate can be determined by monitoring the disappearance of reactants or the appearance of the product over time. This data can be used to calculate kinetic parameters and compare the reactivity of different alkynes.

Protocol 2: Ruthenium-Catalyzed Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride bond across a triple bond, and it is a powerful method for the synthesis of vinylsilanes. The regioselectivity and stereoselectivity of this reaction are sensitive to the alkyne's structure.[9][10][11][12]

Materials:

  • Alkyne (e.g., this compound)

  • Hydrosilane (e.g., Triethylsilane)

  • Ruthenium catalyst (e.g., [Cp*Ru(MeCN)3]PF6)

  • Anhydrous, inert solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the alkyne and the ruthenium catalyst in the anhydrous solvent.

  • Add the hydrosilane to the solution.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperatures) and monitor its progress by GC-MS or NMR.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the vinylsilane product by column chromatography.

Data Analysis: The product mixture should be analyzed to determine the ratio of different regioisomers and stereoisomers formed. This provides insight into the directing effects of the substituents on the alkyne.

Visualizing Computational and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a computational analysis of alkyne reactivity and a general experimental workflow for a cycloaddition reaction.

computational_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Define_Problem Define Chemical Problem (e.g., Reactivity of this compound) Select_Model Select Computational Model (e.g., DFT with B3LYP/6-31G*) Define_Problem->Select_Model Perform_Calculation Perform Calculations (Geometry Optimization, Frequency, Transition State Search) Select_Model->Perform_Calculation Analyze_Results Analyze Results (Activation Energies, Reaction Enthalpies) Perform_Calculation->Analyze_Results Hypothesis Formulate Hypothesis (Based on Computational Predictions) Analyze_Results->Hypothesis Inform Run_Experiment Perform Experiment (e.g., Cycloaddition Reaction) Hypothesis->Run_Experiment Analyze_Products Analyze Products (NMR, LC-MS) Run_Experiment->Analyze_Products Compare_Results Compare Experimental and Computational Results Analyze_Products->Compare_Results Compare_Results->Select_Model Refine Model

Integrated workflow for computational prediction and experimental validation.

cycloaddition_pathway Reactants Reactants (this compound + Azide) Transition_State Transition State Reactants->Transition_State ΔG‡ Product Product (Triazole) Transition_State->Product

Generalized energy profile for a cycloaddition reaction.

By combining robust computational modeling with targeted experimental validation, researchers can gain a deep understanding of the reactivity of this compound and other alkynes, accelerating the discovery and development of new chemical entities.

References

comparing the efficiency of different synthetic methods for 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for obtaining 6-Methyl-2-heptyne, a valuable building block in organic synthesis. The comparison focuses on the efficiency of each method, supported by quantitative data and detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: Dehydrohalogenation of Vicinal DihalideMethod 2: Alkylation of a Terminal Alkyne
Starting Materials 2,5-Dimethyl-1-hexene, Bromine, Potassium Hydroxide, Potassium tert-butoxidePropyne (generated in situ from 1-bromopropene), n-Butyllithium, 1-Bromo-3-methylbutane
Key Transformation Bromination of an alkene followed by double dehydrohalogenation.Formation of an acetylide anion followed by nucleophilic substitution.
Overall Yield Moderate (Estimated ~60-70%)Good (Estimated ~70-80%)
Reagent Accessibility Readily available commercial reagents.Requires handling of organolithium reagents; starting materials are commercially available.
Scalability Potentially scalable, though handling bromine on a large scale requires special precautions.Scalable, with careful control of temperature and inert atmosphere.
Reaction Conditions Two-step process involving low temperature bromination and subsequent heating with strong bases.Low-temperature reaction under an inert atmosphere.

Visualizing the Synthetic Approaches

The logical workflows for the two synthetic methods are depicted below.

G cluster_0 Method 1: Dehydrohalogenation cluster_1 Method 2: Alkyne Alkylation A1 2,5-Dimethyl-1-hexene B1 1,2-Dibromo-2,5-dimethylhexane A1->B1 Br2, Hexane, Pyridine C1 This compound B1->C1 1. KOH, EtOH 2. KOtBu A2 1-Bromopropene B2 Propynyllithium A2->B2 n-BuLi, THF, -78 °C D2 This compound B2->D2 C2 1-Bromo-3-methylbutane C2->D2 THF, -78 °C to rt

Caption: Synthetic pathways for this compound.

Experimental Protocols

Method 1: Dehydrohalogenation of a Vicinal Dihalide

This method, based on the work of Wolinsky et al., involves the bromination of an alkene followed by a double dehydrohalogenation.[1]

Step 1: Synthesis of 1,2-Dibromo-2,5-dimethylhexane

  • A solution of 2,5-dimethyl-1-hexene (1.0 eq) in hexane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

  • A solution of bromine (1.0 eq) in hexane is added dropwise to the stirred solution of the alkene. A small amount of pyridine may be added to neutralize any HBr formed.

  • The reaction is monitored by the disappearance of the bromine color.

  • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,2-dibromo-2,5-dimethylhexane, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 1,2-dibromo-2,5-dimethylhexane is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.

  • A solution of potassium hydroxide (2.0 eq) in ethanol is added, and the mixture is heated to reflux. This step primarily results in the formation of a vinyl bromide intermediate.

  • After completion of the first elimination (monitored by TLC or GC), a stronger base, potassium tert-butoxide (1.5 eq), is added to the reaction mixture.

  • The mixture is heated to reflux to effect the second dehydrohalogenation to form the alkyne.

  • After cooling, the reaction mixture is poured into water and extracted with a low-boiling organic solvent (e.g., pentane or diethyl ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation.

  • The crude this compound is then purified by fractional distillation.

G cluster_0 Experimental Workflow: Dehydrohalogenation start Start bromination Bromination of 2,5-Dimethyl-1-hexene start->bromination workup1 Aqueous Workup bromination->workup1 elimination1 First Dehydrohalogenation (KOH, EtOH, reflux) workup1->elimination1 elimination2 Second Dehydrohalogenation (KOtBu, reflux) elimination1->elimination2 workup2 Aqueous Workup & Extraction elimination2->workup2 purification Fractional Distillation workup2->purification end This compound purification->end

Caption: Workflow for the dehydrohalogenation method.

Method 2: Alkylation of a Terminal Alkyne

This method involves the formation of a lithium acetylide from propyne, which is then alkylated with a suitable alkyl halide.

Step 1: In situ Generation of Propynyllithium

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-bromopropene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium in hexanes (2.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure the complete formation of propynyllithium.

Step 2: Alkylation with 1-Bromo-3-methylbutane

  • A solution of 1-bromo-3-methylbutane (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared solution of propynyllithium at -78 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude this compound is purified by fractional distillation.

G cluster_0 Experimental Workflow: Alkyne Alkylation start Start acetylide_formation Formation of Propynyllithium (1-Bromopropene + n-BuLi) start->acetylide_formation alkylation Alkylation with 1-Bromo-3-methylbutane acetylide_formation->alkylation quench Quench with NH4Cl (aq) alkylation->quench workup Aqueous Workup & Extraction quench->workup purification Fractional Distillation workup->purification end This compound purification->end

References

A Researcher's Guide to Cross-Referencing Spectral Data of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for 6-Methyl-2-heptyne, cross-referenced with established databases. By presenting experimental data alongside information for structurally similar compounds, this guide offers a robust framework for spectral analysis and interpretation.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for this compound and two comparative compounds: 2-heptyne, a structural isomer, and 6-methyl-2-heptene, the corresponding alkene. This comparative approach facilitates the identification of key spectral features and aids in the confirmation of the target molecule's structure.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm])

CompoundC1-HC3-HC4-H₂C5-H₂C6-HC7-H₃C8-H₃
This compound 1.76 (t)-2.10 (t)1.45 (m)1.83 (m)0.92 (d)-
2-Heptyne 1.75 (t)-2.14 (m)1.40 (m)1.50 (m)0.90 (t)-
6-Methyl-2-heptene 1.60 (d)5.40 (m)5.40 (m)1.95 (q)1.38 (m)0.88 (d)1.68 (d)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])

CompoundC1C2C3C4C5C6C7C8
This compound 3.579.575.618.938.428.222.3-
2-Heptyne 3.679.875.118.431.022.113.5-
6-Methyl-2-heptene 17.9124.5131.239.129.922.522.5-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 11095, 67, 53, 41
2-Heptyne 9681, 67, 53, 41
6-Methyl-2-heptene 11297, 69, 56, 41

Table 4: IR Spectroscopy Data (Wavenumber cm⁻¹)

CompoundC≡C StretchC=C StretchC-H Stretch (sp)C-H Stretch (sp²)C-H Stretch (sp³)
This compound ~2230-~3300-2870-2960
2-Heptyne ~2240---2870-2960
6-Methyl-2-heptene -~1660-~30202860-2960

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

A more concentrated sample (20-50 mg) is prepared as described for ¹H NMR. The spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratios (m/z) of the resulting ions are detected.

Infrared (IR) Spectroscopy:

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing the spectral data of this compound with public databases.

Spectral_Data_Cross_Referencing cluster_acquisition Data Acquisition cluster_databases Database Cross-Referencing cluster_analysis Comparative Analysis cluster_confirmation Structure Confirmation Acquire_HNMR Acquire ¹H NMR SDBS SDBS Acquire_HNMR->SDBS Search PubChem PubChem Acquire_HNMR->PubChem Search ChemicalBook ChemicalBook Acquire_HNMR->ChemicalBook Search Acquire_C13NMR Acquire ¹³C NMR Acquire_C13NMR->SDBS Search Acquire_C13NMR->ChemicalBook Search Acquire_MS Acquire Mass Spectrum Acquire_MS->PubChem Search NIST NIST WebBook Acquire_MS->NIST Search Acquire_MS->ChemicalBook Search Acquire_IR Acquire IR Spectrum Acquire_IR->SDBS Search Acquire_IR->PubChem Search Acquire_IR->NIST Search Acquire_IR->ChemicalBook Search Compare_Alkynes Compare with 2-Heptyne SDBS->Compare_Alkynes Compare_Alkenes Compare with 6-Methyl-2-heptene SDBS->Compare_Alkenes PubChem->Compare_Alkynes PubChem->Compare_Alkenes NIST->Compare_Alkynes NIST->Compare_Alkenes ChemicalBook->Compare_Alkynes ChemicalBook->Compare_Alkenes Confirmation Confirm Structure of This compound Compare_Alkynes->Confirmation Compare_Alkenes->Confirmation

Safety Operating Guide

Proper Disposal of 6-Methyl-2-heptyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling of 6-Methyl-2-heptyne Waste

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid and potential aspiration hazard, this compound necessitates strict adherence to established protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated contaminated materials, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₈H₁₄[1][2][3]
Molecular Weight 110.20 g/mol [1][2]
CAS Number 51065-64-6[1][2]
GHS Hazard Codes H225, H304[1]
Hazard Identification and Safety Precautions

This compound is classified as a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

A significant hazard associated with terminal alkynes, though this compound is an internal alkyne, is the potential formation of explosive metal acetylides in the presence of certain metals. Therefore, it is crucial to avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Experimental Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation:

  • Immediately classify any material contaminated with this compound as hazardous waste.

  • Establish separate, clearly labeled hazardous waste containers for liquid and solid waste.

  • Crucially, do not mix this compound waste with other chemical waste streams, especially those containing heavy metal salts, to prevent unforeseen chemical reactions.

2. Waste Collection and Containment:

  • Liquid Waste:

    • Collect all unused this compound and contaminated solvents in a designated, leak-proof, and chemically compatible container. The container should have a secure screw cap.

    • Do not overfill the container; a general guideline is to fill it to no more than 80% capacity to allow for vapor expansion.

  • Solid Waste:

    • Place all contaminated solid materials, such as gloves, pipette tips, and absorbent paper, into a separate, clearly labeled, and sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.

  • Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste.

3. Labeling:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Flammable Liquid").

4. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition, such as heat, sparks, and open flames.

5. Final Disposal:

  • Once the waste container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash. [4]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure the area is well-ventilated and eliminate all ignition sources.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generation of This compound Waste is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a designated, leak-proof liquid waste container. is_liquid->liquid_waste Liquid solid_waste Collect in a designated, sealed solid waste container. is_liquid->solid_waste Solid label_container Label container with 'Hazardous Waste' and chemical name. liquid_waste->label_container solid_waste->label_container store_waste Store in a secure satellite accumulation area. label_container->store_waste final_disposal Arrange for pickup by EHS or a licensed contractor. store_waste->final_disposal end Proper Disposal Complete final_disposal->end

References

Essential Safety and Operational Guide for 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 6-Methyl-2-heptyne, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE and immediate safety measures.

CategoryRecommendationKey Considerations
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] A face shield may be required if there is a potential for splashing.[1][2][3]Standard prescription glasses are not a substitute for safety glasses unless they meet ANSI standards and have side shields.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[3][5]Inspect gloves for any signs of degradation or punctures before use.[3] Contaminated clothing should be removed immediately and washed before reuse.[2][5]
Respiratory Protection A vapor respirator is recommended if handling in a poorly ventilated area or if vapors/aerosols are generated.[2] All work should ideally be conducted in a certified chemical fume hood.[5][6]If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[3]
First Aid: Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[2][7] Seek medical attention if irritation persists.[2][7]---
First Aid: Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[7]---
First Aid: Inhalation Move the person to fresh air at once.[8] If breathing has stopped, perform artificial respiration.[7][8] Seek immediate medical attention.[8]---
First Aid: Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[2][9] Seek immediate medical attention.[8][9]Aspiration of this material into the lungs can cause severe lung damage.[9]
Fire Fighting Use dry chemical, foam, carbon dioxide (CO2), or water spray/fog to extinguish.[2][5] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[10][11]Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Operational Plan: Step-by-Step Handling Procedure

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather and Inspect Equipment prep_workspace->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer Begin Experiment handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware handle_monitor->cleanup_decontaminate Conclude Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_store Store Unused Chemical Properly cleanup_waste->cleanup_store

Caption: Operational Workflow for Handling this compound

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards.[7]

    • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above, ensuring a proper fit.[2][5]

    • Prepare Workspace: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure the work area is clean and free of incompatible materials, especially strong oxidizing agents.

    • Gather and Inspect Equipment: Assemble all necessary glassware and equipment. Inspect for any cracks or defects. Ensure that equipment is properly grounded to prevent static discharge, which can be an ignition source.[11][12]

  • Handling:

    • Transfer Chemical: When transferring the liquid, do so carefully to avoid splashing. Use non-sparking tools and ensure proper grounding of metal containers.[7][11]

    • Perform Experimental Procedure: Carry out the experiment, keeping the container of this compound sealed when not in use to prevent the accumulation of flammable vapors.[7]

    • Monitor Reaction: Continuously monitor the experiment for any signs of unexpected reactions or temperature changes.

  • Cleanup and Storage:

    • Decontaminate Glassware: After the procedure, decontaminate all glassware. Rinse with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.[2] Subsequent cleaning with soap and water can follow.

    • Segregate and Label Waste: Separate waste into solid and liquid streams in clearly labeled, sealed, and compatible hazardous waste containers.[2]

    • Store Unused Chemical Properly: Store any remaining this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[2] The container must be kept tightly closed.[2]

Disposal Plan: Step-by-Step Procedure

The disposal of this compound and its associated waste must be handled with care to ensure safety and environmental protection. As a flammable liquid and a terminal alkyne, specific precautions are necessary.

Disposal Workflow for this compound Waste cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_unused Unused Product start Identify Waste Stream liquid_collect Collect in a labeled, sealed, non-halogenated solvent waste container start->liquid_collect Solutions, Rinsates solid_collect Collect contaminated items (gloves, wipes) in a lined, sealed hazardous waste container start->solid_collect Contaminated PPE, etc. unused_container Keep in original, tightly sealed container start->unused_container Pure Chemical liquid_list List all components, including This compound liquid_collect->liquid_list end_node Arrange for Pickup by Environmental Health & Safety (EHS) liquid_list->end_node solid_label Label as 'Hazardous Chemical Waste' and specify the contents solid_collect->solid_label solid_label->end_node unused_label Label as 'Hazardous Waste' unused_container->unused_label unused_label->end_node

Caption: Disposal Workflow for this compound Waste

Experimental Protocol: Detailed Disposal Steps

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinsates, in a designated, leak-proof, and sealable liquid waste container.[2] This container should be compatible with flammable organic solvents.

    • Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, leak-proof container lined with a durable plastic bag.[2]

    • Unused Product: Pure, unused this compound intended for disposal should be kept in its original container, tightly sealed.[5]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste".[5]

    • For liquid waste, list all chemical constituents, including solvents and an estimated concentration of this compound.[2]

    • For solid waste, the label should indicate "Solid Waste Contaminated with this compound".[2]

  • Spill Management:

    • In case of a spill, immediately evacuate the area and ensure adequate ventilation.[2]

    • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2]

  • Final Disposal:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from ignition sources and incompatible materials.

    • Do not pour any waste containing this compound down the drain or dispose of it in regular trash.[2][8]

    • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-heptyne
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-heptyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.